2',3'-Didehydro-2',3'-dideoxyuridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-6-1-2-8(15-6)11-4-3-7(13)10-9(11)14/h1-4,6,8,12H,5H2,(H,10,13,14)/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXWQUCGACTHLK-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208453 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5974-93-6 | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005974936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Didehydro-2',3'-dideoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50208453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of 2',3'-Didehydro-2',3'-dideoxyuridine (Stavudine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2',3'-Didehydro-2',3'-dideoxyuridine, more commonly known as stavudine (B1682478) (d4T), is a synthetic thymidine (B127349) analogue that has played a significant role in the treatment of Human Immunodeficiency Virus (HIV) infection. As a nucleoside reverse transcriptase inhibitor (NRTI), its therapeutic efficacy is rooted in its ability to selectively disrupt the replication of the HIV genome. This technical guide provides a comprehensive overview of the core mechanism of action of stavudine, detailing its intracellular activation, its competitive inhibition of HIV-1 reverse transcriptase, and its role as a DNA chain terminator. Furthermore, this document presents key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its mechanism and associated experimental workflows.
Core Mechanism of Action
Stavudine is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The mechanism can be dissected into three primary stages: intracellular phosphorylation, competitive inhibition of HIV-1 reverse transcriptase, and DNA chain termination.
Intracellular Phosphorylation to the Active Triphosphate Form
Upon entry into the host cell, stavudine undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to be converted into its active form, stavudine triphosphate (d4T-TP).[1][2][3] This is a critical activation pathway that enables the molecule to mimic a natural deoxynucleotide triphosphate.
The phosphorylation cascade is as follows:
-
Stavudine (d4T) is first phosphorylated by thymidine kinase to stavudine monophosphate (d4T-MP) .[4]
-
Stavudine monophosphate (d4T-MP) is then converted to stavudine diphosphate (B83284) (d4T-DP) by thymidylate kinase .[4]
-
Finally, stavudine diphosphate (d4T-DP) is phosphorylated to the active stavudine triphosphate (d4T-TP) by a nucleoside diphosphate kinase .[4]
It has been noted that thymidine kinase 1 (TK1) is a key enzyme in the initial phosphorylation step, although other enzymes may also be involved, albeit with lower efficiency.[5][6]
References
- 1. Direct determination of phosphorylated intracellular anabolites of stavudine (d4T) by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 5. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Rise and Fall of a Potent Antiretroviral: A Technical Guide to Stavudine (d4T)
An In-depth Exploration of the Discovery, Mechanism, and Clinical Journey of a Cornerstone HIV Therapy
Abstract
Stavudine (B1682478), commonly known as d4T, is a synthetic thymidine (B127349) nucleoside analog that played a pivotal role in the early era of combination antiretroviral therapy for HIV/AIDS. First synthesized in the 1960s as a potential anticancer agent, its potent anti-HIV activity was discovered in the 1980s. This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, synthesis, and clinical development of stavudine. It delves into the key experimental data that defined its efficacy and toxicity profile, ultimately leading to its initial widespread use and subsequent decline in favor of safer alternatives. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this historically significant antiretroviral agent.
Discovery and History: From Cancer Research to a Key HIV Drug
Stavudine was first synthesized in 1966 by Jerome Horwitz at the Michigan Cancer Foundation, with the original designation d4T.[1] Initially investigated for its potential as a cancer therapeutic, it showed little promise in that area and was subsequently archived.[2] The landscape of infectious diseases changed dramatically with the emergence of the AIDS epidemic in the 1980s. This spurred a large-scale effort to identify compounds with activity against the newly identified human immunodeficiency virus (HIV).
In the late 1980s, William Prusoff and his team at Yale University revisited a number of previously synthesized nucleoside analogs, including d4T, for their potential anti-HIV properties.[3][4] Their research, supported by grants from the National Institutes of Health (NIH), demonstrated that stavudine was a potent inhibitor of HIV replication in vitro.[1][3] Following this discovery, Yale University patented the use of stavudine for the treatment of HIV infection in 1990 and granted an exclusive license to Bristol-Myers Squibb (BMS) for its development and commercialization under the brand name Zerit.
Stavudine underwent accelerated development and was approved by the U.S. Food and Drug Administration (FDA) on June 27, 1994, becoming the fourth antiretroviral drug to receive approval for the treatment of HIV/AIDS.[5] Its approval was initially based on surrogate markers, specifically its ability to increase CD4+ T-cell counts in patients. For many years, stavudine was a cornerstone of combination antiretroviral therapy, credited with prolonging the lives of many individuals with HIV.[3] However, its long-term use was associated with significant toxicities, most notably peripheral neuropathy and lipoatrophy, which are linked to mitochondrial toxicity.[6][7][8] These severe side effects, coupled with the development of safer and better-tolerated antiretroviral agents, led to a gradual decline in its use in developed countries.[9][10] The World Health Organization (WHO) has recommended phasing out the use of stavudine due to its long-term, irreversible side effects.[8]
Mechanism of Action: A Chain Terminator of Viral Replication
Stavudine is a nucleoside reverse transcriptase inhibitor (NRTI).[11][12] Its mechanism of action is dependent on its intracellular conversion to an active triphosphate form.[9]
Intracellular Activation
Once inside a host cell, stavudine undergoes a three-step phosphorylation process catalyzed by host cellular kinases to form stavudine triphosphate (d4T-TP).[9][12] This process is initiated by thymidine kinase.[13][14]
Inhibition of HIV Reverse Transcriptase
The active metabolite, d4T-TP, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase (RT).[9][12] HIV RT is essential for the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV replication cycle.
DNA Chain Termination
Upon incorporation into the growing viral DNA strand, d4T-TP acts as a chain terminator.[9][11] Stavudine lacks a 3'-hydroxyl group on its deoxyribose sugar moiety. This structural feature prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, thereby halting the elongation of the viral DNA chain.[9]
Chemical Synthesis
A representative synthetic scheme is as follows:
-
Protection of the 5'-hydroxyl group of thymidine: This is typically achieved using a protecting group such as a trityl or silyl (B83357) ether to prevent its participation in subsequent reactions.
-
Formation of a 2,3'-anhydro intermediate: This can be accomplished by treating the protected thymidine with a reagent like diphenyl carbonate or by a two-step process involving mesylation or tosylation of the 3'-hydroxyl group followed by base-induced cyclization.
-
Ring opening of the anhydro intermediate: Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, leads to the elimination of the 2'- and 3'-substituents and the formation of the 2',3'-double bond.
-
Deprotection of the 5'-hydroxyl group: Removal of the protecting group yields stavudine.
More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes, including continuous flow synthesis methods.[15][16]
Preclinical and Clinical Data
Antiviral Activity
Stavudine demonstrates potent activity against HIV-1 in various cell lines. The 50% inhibitory concentration (IC50) varies depending on the cell type and the specific viral isolate.
Table 1: In Vitro Anti-HIV-1 Activity of Stavudine
| Cell Line | HIV-1 Isolate | IC50 (µM) | Reference |
| Various | Laboratory and clinical isolates | 0.009 - 4 | [17] |
In vitro, stavudine has shown additive to synergistic anti-HIV-1 activity when combined with abacavir, didanosine, tenofovir, or zalcitabine.[17] However, its use with zidovudine (B1683550) (AZT) is not recommended as zidovudine can competitively inhibit the intracellular phosphorylation of stavudine.[17]
Pharmacokinetics
Stavudine is rapidly absorbed following oral administration with high bioavailability. It is primarily eliminated by the kidneys.
Table 2: Pharmacokinetic Parameters of Stavudine in Adults
| Parameter | Value | Reference |
| Bioavailability | 86% | |
| Time to Peak Concentration (Tmax) | ~1 hour | [18] |
| Half-life (t1/2) | ~1.2 hours | [19] |
| Volume of Distribution (Vd) | 46 L | [19] |
| Renal Clearance | ~40% of total clearance | |
| Protein Binding | Negligible |
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of stavudine, both as monotherapy and as part of combination regimens.
Table 3: Selected Clinical Trial Data for Stavudine
| Trial/Study | Patient Population | Treatment Arms | Key Findings | Reference |
| Phase III Trial | 822 patients with prior zidovudine treatment | Stavudine vs. Zidovudine | Stavudine was superior to zidovudine in increasing mean CD4 cell counts and decreasing mean serum p24 antigen levels. | [20] |
| START 1 | 202 treatment-naive patients | Stavudine + Lamivudine + Indinavir vs. Zidovudine + Lamivudine + Indinavir | Efficacy of stavudine-containing triple therapy was similar to that of zidovudine-containing triple therapy. | |
| Dose-ranging study | 152 HIV-infected patients | 0.1, 0.5, or 2.0 mg/kg/day | A significant dose-dependent effect on increasing CD4 lymphocyte counts was observed. The 0.5 mg/kg/day dose showed the most favorable therapeutic index. | [6] |
Toxicity Profile
The clinical utility of stavudine has been limited by its significant long-term toxicities, primarily attributed to its effect on mitochondrial function.
Table 4: Major Toxicities Associated with Stavudine
| Toxicity | Description | Mechanism | Incidence | Reference |
| Peripheral Neuropathy | Pain, numbness, or tingling in the hands and feet. | Dose-related mitochondrial toxicity in neurons. | 15-21% in some studies. | [8][20] |
| Lipoatrophy | Loss of subcutaneous fat, particularly in the face, limbs, and buttocks. | Mitochondrial DNA depletion in adipocytes. | Higher incidence compared to other NRTIs. | [7][8] |
| Lactic Acidosis | A rare but potentially fatal buildup of lactate (B86563) in the blood. | Severe mitochondrial dysfunction leading to impaired oxidative phosphorylation. | Increased risk, especially when combined with didanosine. | [7][8] |
| Pancreatitis | Inflammation of the pancreas. | Mitochondrial toxicity. | Less common but serious. | [8] |
| Hepatotoxicity | Liver damage, including hepatomegaly with steatosis. | Mitochondrial dysfunction in hepatocytes. | Can be severe and fatal. | [8] |
Experimental Protocols
In Vitro Anti-HIV Activity Assay (General Protocol)
Objective: To determine the concentration of stavudine required to inhibit HIV replication in a susceptible cell line by 50% (IC50).
Materials:
-
Susceptible host cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory strain or clinical isolate
-
Stavudine stock solution of known concentration
-
Cell culture medium and supplements
-
Assay for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)
-
96-well microtiter plates
Methodology:
-
Seed the host cells into the wells of a 96-well plate at a predetermined density.
-
Prepare serial dilutions of stavudine in cell culture medium and add them to the wells. Include a no-drug control.
-
Infect the cells with a standardized amount of HIV-1.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period of 3-7 days, depending on the cell type and viral strain.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the extent of viral replication in the supernatant using a suitable assay (e.g., p24 antigen ELISA).
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Mitochondrial DNA Depletion Assay (General Protocol)
Objective: To assess the effect of stavudine on mitochondrial DNA (mtDNA) content in cultured cells.
Materials:
-
Hepatocyte or adipocyte cell line (e.g., HepG2, 3T3-L1)
-
Stavudine
-
Cell culture reagents
-
DNA extraction kit
-
Quantitative real-time PCR (qPCR) instrument and reagents
-
Primers and probes for a mitochondrial gene (e.g., COX2) and a nuclear gene (e.g., B2M) for normalization.
Methodology:
-
Culture the cells in the presence of various concentrations of stavudine for a specified period (e.g., several days to weeks). Include an untreated control.
-
Harvest the cells and extract total DNA.
-
Perform qPCR using primers and probes specific for a mitochondrial gene and a nuclear gene.
-
Determine the copy number of the mitochondrial and nuclear genes in each sample.
-
Calculate the ratio of mitochondrial to nuclear DNA (mtDNA/nDNA) for each condition.
-
Compare the mtDNA/nDNA ratio in the stavudine-treated cells to that of the untreated control to determine the extent of mtDNA depletion.
Logical Relationships and Workflows
The journey of stavudine from a failed cancer drug to a widely used antiretroviral and its eventual decline can be visualized as a logical workflow.
Conclusion
Stavudine (d4T) represents a significant chapter in the history of antiretroviral therapy. Its journey from a shelved cancer compound to a life-saving HIV medication underscores the importance of continued research and drug repurposing. While its potent antiviral activity provided a much-needed therapeutic option in the early days of the AIDS epidemic, the severe and often irreversible toxicities associated with its long-term use serve as a critical lesson in drug development. The story of stavudine highlights the ongoing need to balance efficacy with long-term safety, a principle that continues to guide the development of new and improved antiretroviral agents. This technical guide provides a detailed retrospective of the scientific and clinical data that defined the legacy of this important, albeit flawed, antiretroviral drug.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stavudine - Wikipedia [en.wikipedia.org]
- 6. Dose-related activity of stavudine in patients infected with human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 9. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 10. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Dosing Guidelines for Stavudine (2′,3′-Didehydro-3′-Deoxythymidine) in Children with Human Immunodeficiency Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-HIV antiviral activity of stavudine in a thymidine kinase-deficient cellular line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multistep Continuous Flow Synthesis of Stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Peripheral neuropathy and antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2',3'-Didehydro-2',3'-dideoxyuridine (d4U): Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3'-didehydro-2',3'-dideoxyuridine (d4U), a nucleoside analogue with potential antiviral activity. The document details its chemical structure, physicochemical properties, and its mechanism of action as an inhibitor of viral reverse transcriptase. Furthermore, this guide outlines detailed experimental protocols for its synthesis, in vitro evaluation of anti-HIV activity, and analysis of its metabolic pathway through phosphorylation by cellular kinases. The information is presented to support researchers and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound, commonly known as d4U, is a synthetic pyrimidine (B1678525) nucleoside analogue. Its structure is characterized by a double bond between the 2' and 3' carbons of the ribose sugar moiety, distinguishing it from the natural nucleoside, uridine (B1682114).
Chemical Structure:
Caption: Chemical structure of this compound (d4U).
A summary of the key physicochemical properties of d4U is presented in Table 1. For comparative purposes, data for its thymidine (B127349) analog, stavudine (B1682478) (d4T), are also included where available.
Table 1: Physicochemical Properties of d4U and Stavudine (d4T)
| Property | This compound (d4U) | Stavudine (d4T) |
| Molecular Formula | C₉H₁₀N₂O₄ | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 210.19 g/mol | 224.21 g/mol |
| Melting Point | 154–155 °C | 159-160 °C[1] |
| pKa (predicted) | Not available | 9.47 ± 0.10[1] |
| Water Solubility | Not available | 5-10 g/100 mL at 21 °C[1] |
| Solubility in Organic Solvents | Not available | Soluble in DMSO and methanol[1] |
Mechanism of Action and Biological Activity
As a nucleoside analogue, d4U must be intracellularly phosphorylated to its active triphosphate form, d4UTP. This process is initiated by cellular kinases. The triphosphate metabolite then acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase (RT). Incorporation of d4UTP into the growing viral DNA chain leads to the cessation of DNA elongation due to the absence of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond. This mechanism ultimately halts viral replication.
While d4U itself has shown limited anti-HIV activity, the application of drug delivery strategies, such as the phosphoramidate (B1195095) 'ProTide' approach, can enhance its antiviral potential by facilitating the delivery of the monophosphate form into the cell, bypassing the often inefficient initial phosphorylation step[2].
Experimental Protocols
This section provides detailed methodologies for the synthesis of d4U, the evaluation of its anti-HIV activity in vitro, and the analysis of its cellular metabolism.
Synthesis of this compound (d4U)
A sustainable and improved protocol for the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, including d4U, has been established[3]. This method involves the radical deoxygenation of a ribonucleoside precursor.
Experimental Workflow for the Synthesis of d4U:
Caption: Synthetic workflow for this compound (d4U).
Detailed Protocol:
-
Protection of the 5'-Hydroxyl Group: Uridine is reacted with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF) to yield 5'-O-(tert-butyldimethylsilyl)uridine.
-
Formation of the 2',3'-O-Bisxanthate: The protected uridine is then treated with carbon disulfide (CS₂) and sodium hydroxide, followed by ethyl bromide (EtBr) to form the 2',3'-O-bisxanthate derivative.
-
Radical Deoxygenation: The bisxanthate intermediate undergoes radical deoxygenation using tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) as a radical-based reducing agent and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACHN) as a radical initiator in acetonitrile (B52724) (MeCN). This step yields 5'-O-(tert-butyldimethylsilyl)-2',3'-didehydro-2',3'-dideoxyuridine.
-
Deprotection: The final step involves the removal of the TBS protecting group using camphorsulfonic acid ((-)-CSA) in methanol (B129727) (MeOH) to afford the desired product, this compound (d4U, referred to as compound 8a in the cited literature)[3].
In Vitro Anti-HIV Activity Assay
The anti-HIV activity of d4U can be evaluated in a human T-cell line, such as MT-4, which is sensitive to HIV-1 induced cytopathic effects. The following protocol is adapted from established methods for evaluating nucleoside analogues.
Experimental Workflow for Anti-HIV Assay:
Caption: Workflow for evaluating the in vitro anti-HIV activity of d4U.
Detailed Protocol:
-
Cell Culture: Maintain MT-4 cells in an appropriate culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of d4U in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions in the culture medium.
-
Infection: Seed MT-4 cells into a 96-well microtiter plate at a density of approximately 1 x 10⁴ cells/well. Add the various concentrations of d4U to the wells. Subsequently, infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected cell controls.
-
Incubation: Incubate the plates for 4-5 days at 37°C.
-
Assessment of Antiviral Activity and Cytotoxicity:
-
MTT Assay (Cytotoxicity): To determine the 50% cytotoxic concentration (CC₅₀), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After solubilization, measure the absorbance at a suitable wavelength (e.g., 570 nm).
-
p24 Antigen ELISA (Antiviral Activity): To determine the 50% effective concentration (EC₅₀), measure the amount of HIV-1 p24 core antigen in the cell culture supernatants using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the CC₅₀ and EC₅₀ values from the dose-response curves. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
Cellular Metabolism and Phosphorylation Analysis
Understanding the intracellular phosphorylation of d4U is crucial for elucidating its mechanism of action. This can be studied in human T-lymphocyte cell lines like CEM cells.
Logical Flow of d4U Intracellular Activation:
Caption: Intracellular phosphorylation pathway of d4U to its active triphosphate form.
Detailed Protocol for Phosphorylation Assay:
-
Cell Culture and Treatment: Culture CEM cells and incubate them with radiolabeled [³H]d4U at various concentrations and for different time points.
-
Cell Lysis and Extraction: Harvest the cells and lyse them with a suitable buffer (e.g., 60% methanol).
-
Metabolite Separation: Separate the intracellular nucleotides (d4U and its phosphorylated metabolites) from the cell extracts using high-performance liquid chromatography (HPLC) with an appropriate column (e.g., a strong anion exchange column).
-
Quantification: Quantify the amount of [³H]d4U and its phosphorylated forms by collecting fractions from the HPLC and measuring the radioactivity using a liquid scintillation counter.
-
Enzyme Kinetics: To determine the kinetic parameters of the phosphorylation steps, perform enzymatic assays using purified human kinases (e.g., thymidine kinase 1) and [³H]d4U as the substrate. Measure the formation of the phosphorylated product over time and calculate the Kₘ and Vₘₐₓ values. Studies on the related compound, d4T, have shown that the initial phosphorylation by thymidine kinase is the rate-limiting step in the formation of the active triphosphate[4].
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological activity of this compound (d4U). The provided experimental protocols for its synthesis, anti-HIV activity evaluation, and metabolic analysis offer a practical framework for researchers in the field. While d4U itself may have limited intrinsic antiviral activity, its study provides valuable insights into the structure-activity relationships of nucleoside analogues and highlights the potential of prodrug strategies to enhance their therapeutic efficacy. Further research is warranted to fully elucidate the therapeutic potential of d4U and its derivatives.
References
- 1. 2',3'-didehydro-3'-deoxythymidine [chembk.com]
- 2. An investigation into the anti-HIV activity of this compound (d4U) and 2',3'-dideoxyuridine (ddU) phosphoramidate 'ProTide' derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PMC [pmc.ncbi.nlm.nih.gov]
Stavudine's Role in Early HIV Treatment Regimens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478), also known as d4T, is a nucleoside reverse transcriptase inhibitor (NRTI) that played a pivotal role in the early landscape of highly active antiretroviral therapy (HAART) for HIV-1 infection. As a synthetic thymidine (B127349) analogue, its introduction offered a significant therapeutic option for patients, particularly those who were intolerant to or had developed resistance to zidovudine (B1683550) (AZT), the first approved antiretroviral agent.[1][2] This technical guide provides an in-depth analysis of stavudine's mechanism of action, clinical efficacy, pharmacokinetic profile, and the significant toxicities that ultimately led to its phased-out use in first-line regimens in resource-rich settings. The document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this historically important antiretroviral drug.
Mechanism of Action
Stavudine is a prodrug that requires intracellular phosphorylation to its active metabolite, stavudine triphosphate (d4T-TP).[3][4] This process is carried out by host cellular kinases.[3][4] The antiviral activity of d4T-TP is primarily mediated through two distinct mechanisms that target the HIV-1 reverse transcriptase (RT) enzyme:
-
Competitive Inhibition: Stavudine triphosphate competitively inhibits the HIV-1 reverse transcriptase by acting as a substrate analogue for the natural deoxythymidine triphosphate (dTTP).[5] This competition reduces the rate of viral DNA synthesis.
-
Chain Termination: Upon incorporation into the growing viral DNA chain, stavudine lacks a 3'-hydroxyl group, which is essential for the formation of the next 5'-3' phosphodiester bond.[4] This leads to the premature termination of DNA chain elongation, thereby halting viral replication.[4]
Stavudine triphosphate has also been shown to inhibit cellular DNA polymerases, specifically polymerase beta and gamma, the latter of which is crucial for mitochondrial DNA (mtDNA) replication.[3][5] This off-target activity is the primary mechanism underlying its significant mitochondrial toxicity.
Clinical Efficacy in Early Regimens
Stavudine was a cornerstone of many early HAART regimens, often used in combination with other NRTIs and, later, with non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors (PIs).
Monotherapy and Dual-Nucleoside Therapy
Initial clinical trials demonstrated stavudine's efficacy in increasing CD4+ cell counts and reducing viral load in both treatment-naive and zidovudine-experienced patients.[6] When used in combination with other NRTIs like didanosine (B1670492) (ddI) or lamivudine (B182088) (3TC), stavudine-containing regimens showed significant and sustained antiviral activity.[2]
Triple-Combination Therapy
The advent of triple-combination therapy marked a turning point in HIV treatment. Stavudine was a key component in many of these early, potent regimens. For instance, a combination of stavudine, didanosine, and nevirapine (B1678648) demonstrated rapid and significant immunological and antiviral effects in antiretroviral-naive adults.[7] Similarly, a generic fixed-dose combination of stavudine, lamivudine, and nevirapine proved to be effective in resource-limited settings.[8]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of stavudine from key early clinical trials.
| Study / Regimen | Patient Population | Duration | Virologic Response | Immunologic Response | Citation |
| VIRGO Study (Stavudine + Didanosine + Nevirapine) | Antiretroviral-Naive Adults | 16 weeks | 85% with HIV RNA <500 copies/mL | Mean CD4 increase of +118 cells/mm³ at week 4 | [7] |
| Generic FDC (Stavudine + Lamivudine + Nevirapine) | Antiretroviral-Naive Adults | 24 weeks | 80% with HIV RNA <400 copies/mL; 65% with HIV RNA <50 copies/mL | Median CD4 increase of 83 cells/µL | [8] |
| SCAN Study (Stavudine + Didanosine + Nevirapine) | Antiretroviral-Naive Adults | 12 months | 73% with viral load <200 copies/mL (once-daily ddI/NVP) | Mean CD4 increase of 154 x 10⁶ cells/L (once-daily ddI/NVP) | [9] |
| Tenofovir (B777) vs. Stavudine (in combination with lamivudine and efavirenz) | Antiretroviral-Naive Adults | 48 weeks | 84% with HIV RNA <400 copies/mL | Not specified | [10] |
Associated Toxicities
Despite its efficacy, the long-term use of stavudine is associated with significant and often irreversible toxicities, primarily stemming from its inhibitory effect on mitochondrial DNA polymerase gamma.[3]
Mitochondrial Toxicity
The inhibition of polymerase gamma by stavudine triphosphate leads to the depletion of mitochondrial DNA (mtDNA), impairing the function of the mitochondrial respiratory chain and leading to a range of clinical manifestations.[3]
Peripheral Neuropathy
Peripheral neuropathy is a common and often dose-limiting side effect of stavudine.[6] It typically presents as a painful sensory neuropathy, with symptoms of numbness, tingling, or pain in the feet and hands. The incidence of peripheral neuropathy is significantly higher in patients receiving stavudine compared to those on zidovudine-based regimens.[11]
Lipoatrophy
Stavudine is strongly associated with the development of lipoatrophy, a form of lipodystrophy characterized by the loss of subcutaneous fat, particularly in the face, limbs, and buttocks.[12] This can be disfiguring and stigmatizing for patients.
Quantitative Toxicity Data
| Toxicity | Study / Comparison | Incidence in Stavudine Group | Incidence in Comparator Group | Citation |
| Peripheral Neuropathy | Stavudine vs. Zidovudine | 21.9 per 100 person-years | 6.9 per 100 person-years | [11] |
| Peripheral Neuropathy | 40mg vs. 30mg Stavudine Dose | 90.4 per 100 person-years (40mg) | 40.5 per 100 person-years (30mg) | [13] |
| Facial Lipoatrophy | Stavudine vs. Zidovudine | 48% | 22% | [12] |
| Lower Limb Lipoatrophy | Stavudine vs. Zidovudine | 49% | 22% | [12] |
| Buttock Lipoatrophy | Stavudine vs. Zidovudine | 47% | 20% | [12] |
Experimental Protocols
In Vitro Anti-HIV-1 Drug Susceptibility Testing (IC50 Determination)
Objective: To determine the concentration of stavudine required to inhibit 50% of HIV-1 replication in cell culture.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA). The cells are cultured in RPMI 1640 medium supplemented with fetal bovine serum and interleukin-2.
-
Virus Inoculation: PHA-stimulated PBMCs are infected with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: The infected cells are plated in 96-well microtiter plates containing serial dilutions of stavudine. Control wells with no drug are included.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days to allow for viral replication.
-
p24 Antigen Quantification: After incubation, the supernatant from each well is collected and the amount of HIV-1 p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of p24 antigen reduction against the log of the stavudine concentration and fitting the data to a dose-response curve.[14]
Quantification of Mitochondrial DNA (mtDNA) Content
Objective: To measure the effect of stavudine on the amount of mitochondrial DNA in cells.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2, 3T3-L1) or primary cells are cultured in the presence of varying concentrations of stavudine for a specified period.
-
Total DNA Extraction: Total DNA is extracted from the cells using a commercial DNA extraction kit.
-
Quantitative Real-Time PCR (qPCR):
-
Two sets of primers and probes are used: one specific for a mitochondrial gene (e.g., ND2, ATP6) and one for a single-copy nuclear gene (e.g., RNase P, GAPDH) to serve as an internal control.
-
qPCR is performed on the extracted DNA using a real-time PCR system.
-
-
Data Analysis: The relative quantification of mtDNA is calculated using the ΔΔCt method, where the amount of mtDNA is normalized to the amount of nuclear DNA. The results are expressed as the mtDNA/nDNA ratio or as a percentage of the untreated control.[15][16]
Measurement of Mitochondrial Respiratory Chain Complex Activity
Objective: To assess the functional impact of stavudine on the enzymatic activity of the mitochondrial respiratory chain complexes.
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from stavudine-treated cells or tissues by differential centrifugation.
-
Spectrophotometric Assays: The activities of individual respiratory chain complexes (Complex I, II, III, and IV) are measured spectrophotometrically by monitoring the oxidation or reduction of specific substrates.
-
Complex I (NADH:ubiquinone oxidoreductase): Measures the rotenone-sensitive oxidation of NADH.
-
Complex II (Succinate:ubiquinone oxidoreductase): Measures the oxidation of succinate.
-
Complex III (Ubiquinol:cytochrome c oxidoreductase): Measures the reduction of cytochrome c.
-
Complex IV (Cytochrome c oxidase): Measures the oxidation of reduced cytochrome c.
-
-
Data Analysis: The specific activity of each complex is calculated and typically normalized to the total protein concentration or to the activity of a mitochondrial matrix enzyme like citrate (B86180) synthase.[17][18]
Signaling Pathways and Workflows
Mechanism of Action and Resistance Pathway
Caption: Intracellular activation of stavudine and its mechanism of action on HIV reverse transcriptase.
Mitochondrial Toxicity Pathway
Caption: The pathway of stavudine-induced mitochondrial toxicity.
Experimental Workflow for Assessing Mitochondrial Toxicity
Caption: A generalized workflow for the experimental assessment of stavudine-induced mitochondrial toxicity.
Resistance to Stavudine
HIV-1 can develop resistance to stavudine through mutations in the reverse transcriptase gene. The primary mechanism of resistance involves thymidine analogue mutations (TAMs). There are two main TAM pathways, TAM-1 and TAM-2, which can confer cross-resistance to other NRTIs, including zidovudine.[19] The Q151M mutation can also lead to broad cross-resistance to multiple NRTIs.[19]
Conclusion
Stavudine was an essential component of early antiretroviral therapy, contributing significantly to the suppression of HIV-1 replication and the improvement of immune function in many patients. However, its utility has been severely limited by its significant and often irreversible mitochondrial toxicities, most notably peripheral neuropathy and lipoatrophy. The phasing out of stavudine from first-line regimens in many parts of the world highlights the critical importance of long-term safety and tolerability in the development of antiretroviral drugs. A thorough understanding of stavudine's mechanisms of action and toxicity provides valuable lessons for the ongoing development of safer and more effective antiretroviral agents.
References
- 1. Improvements in lipoatrophy, mitochondrial DNA levels and fat apoptosis after replacing stavudine with abacavir or zidovudine [natap.org]
- 2. Nucleoside combinations for antiretroviral therapy: efficacy of stavudine in combination with either didanosine or lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 4. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stavudine plus didanosine and nevirapine in antiretroviral-naive HIV-infected adults: preliminary safety and efficacy results. VIRGO Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Comparison of twice-daily stavudine plus once- or twice-daily didanosine and nevirapine in early stages of HIV infection: the scan study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of tenofovir DF vs stavudine in combination therapy in antiretroviral-naive patients: a 3-year randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased incidence of symptomatic peripheral neuropathy among adults receiving stavudine- versus zidovudine-based antiretroviral regimens in Kenya - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased risk of lipoatrophy under stavudine in HIV-1-infected patients: results of a substudy from a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of a Reduced Dose of Stavudine on the Incidence and Severity of Peripheral Neuropathy in HIV-Infected Adults in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Mitochondrial DNA content of peripheral blood mononuclear cells in ART untreated & stavudine/zidovudine treated HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells [pubmed.ncbi.nlm.nih.gov]
- 19. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intracellular Phosphorylation of Stavudine to its Active Triphosphate Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the intracellular metabolic activation of stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI). The antiviral activity of stavudine is entirely dependent on its conversion within the host cell into the pharmacologically active anabolite, stavudine triphosphate (d4T-TP). This process is a sequential three-step phosphorylation cascade mediated by host cellular kinases. Understanding the kinetics and mechanisms of this pathway is critical for optimizing antiretroviral therapies and developing novel nucleoside/nucleotide analogs.
The Stavudine Activation Pathway: A Three-Step Phosphorylation Cascade
Stavudine, a synthetic thymidine (B127349) analog, is a prodrug that must undergo intracellular phosphorylation to exert its anti-HIV effect. This metabolic activation is a sequential process involving three distinct enzymatic reactions catalyzed by cellular kinases.[1][2] The initial and rate-limiting step is the conversion of stavudine to stavudine monophosphate (d4T-MP).[2] This is followed by a second phosphorylation to yield stavudine diphosphate (B83284) (d4T-DP), and a final phosphorylation to produce the active compound, stavudine triphosphate (d4T-TP).[1][2]
The three key enzymes in this pathway are:
-
Thymidine Kinase (TK): Primarily cytosolic thymidine kinase 1 (TK1) and mitochondrial thymidine kinase 2 (TK2) catalyze the initial phosphorylation of stavudine to d4T-MP.[3][4] TK1 is cell-cycle dependent, showing higher activity in proliferating cells.[5]
-
Thymidylate Kinase (TMPK): This enzyme is responsible for the second phosphorylation step, converting d4T-MP to d4T-DP.[6]
-
Nucleoside Diphosphate Kinase (NDPK): NDPK, an enzyme with broad substrate specificity, catalyzes the final phosphorylation, converting d4T-DP to the active d4T-TP.[2][7]
Once formed, stavudine triphosphate acts as a competitive inhibitor of the viral enzyme reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA.
Quantitative Analysis of Stavudine Phosphorylation
The efficiency of each phosphorylation step is a critical determinant of the intracellular concentration of the active d4T-TP and, consequently, the drug's antiviral potency. The following table summarizes the available kinetic parameters for the enzymes involved in stavudine's metabolic activation and the inhibitory activity of its triphosphate form.
| Enzyme/Target | Substrate/Inhibitor | Km (µM) | Vmax | Ki (µM) | Kd (µM) | Cell Type/Source |
| Thymidine Kinase (TK1) | Stavudine | 138[8] | - | 1370 (vs. Thymidine)[8] | - | Purified H9 Cytosolic |
| Thymidylate Kinase (TMPK) | d4T-MP | 28.0 ± 1.7[6] | 0.23 ± 0.01 µmol/min/mg[6] | - | - | Recombinant Human |
| Nucleoside Diphosphate Kinase (NDPK) | d4T-DP | - | - | - | - | - |
| HIV-1 Reverse Transcriptase (WT) | d4T-TP | - | - | - | 48.0[9] | Recombinant |
| HIV-1 Reverse Transcriptase (M184V) | d4T-TP | - | - | - | 232.3[9] | Recombinant |
Note: Data for NDPK with d4T-DP as a substrate is limited, reflecting its broad specificity and the fact that dideoxynucleosides are generally poor substrates. The rate of this final phosphorylation step is not considered to be rate-limiting.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of stavudine phosphorylation.
Preparation of Cell Lysates for Kinase Activity Assays
This protocol describes the preparation of cytosolic extracts from peripheral blood mononuclear cells (PBMCs) suitable for measuring kinase activity.
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis:
-
Wash the cell pellet (1 x 107 cells) twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, and a protease inhibitor cocktail).
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic proteins including the kinases of interest.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay.
-
Storage: Use the lysate immediately for enzyme assays or store at -80°C in aliquots.
Thymidine Kinase (TK) Activity Assay (Radiometric)
This assay measures the conversion of [3H]-stavudine to [3H]-d4T-MP.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl (pH 7.5)
-
5 mM MgCl2
-
5 mM ATP
-
10 µM [3H]-Stavudine (specific activity ~1 Ci/mmol)
-
Cell lysate (10-50 µg of total protein)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by spotting 40 µL of the reaction mixture onto DEAE-cellulose paper discs.
-
Washing: Wash the discs three times for 10 minutes each in 1 mM ammonium (B1175870) formate (B1220265) to remove unreacted [3H]-stavudine. Follow with a final wash in ethanol.
-
Quantification: Dry the discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculation: Calculate the enzyme activity as pmol of d4T-MP formed per minute per mg of protein.
Thymidylate Kinase (TMPK) Activity Assay (Coupled Spectrophotometric)
This non-radioactive assay measures the production of ADP, which is coupled to the oxidation of NADH.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
10 mM MgCl2
-
1 mM Phosphoenolpyruvate
-
0.2 mM NADH
-
5 units/mL Pyruvate Kinase
-
10 units/mL Lactate Dehydrogenase
-
2 mM ATP
-
Cell lysate or purified TMPK
-
Nuclease-free water to a final volume of 1 mL.
-
-
Initiation: Start the reaction by adding the substrate, d4T-MP (e.g., 0.5 mM).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH (6220 M-1cm-1).
Nucleoside Diphosphate Kinase (NDPK) Activity Assay (Coupled Spectrophotometric)
This assay is similar to the TMPK assay and measures the formation of ATP from ADP and a nucleoside triphosphate donor.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
100 mM Tris-HCl (pH 7.5)
-
100 mM KCl
-
10 mM MgCl2
-
1 mM Glucose
-
0.5 mM NADP+
-
2 units/mL Hexokinase
-
1 unit/mL Glucose-6-phosphate dehydrogenase
-
1 mM d4T-DP
-
Cell lysate or purified NDPK
-
Nuclease-free water to a final volume of 1 mL.
-
-
Initiation: Start the reaction by adding a phosphate (B84403) donor, such as GTP (e.g., 1 mM).
-
Measurement: Immediately monitor the increase in absorbance at 340 nm at 37°C. The rate of NADP+ reduction is directly proportional to the rate of ATP production.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Quantification of Intracellular Stavudine Phosphates by HPLC-MS/MS
This protocol provides a method for the sensitive and specific quantification of stavudine and its phosphorylated metabolites in PBMCs.[9]
-
Sample Preparation:
-
Isolate PBMCs (minimum 1 x 106 cells) and wash with cold PBS.
-
Lyse the cells by adding 135 µL of ice-cold methanol (B129727) containing internal standards.
-
Agitate on ice for 1 hour and then centrifuge to pellet debris.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition an ion-exchange SPE cartridge.
-
Load the cell extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the phosphorylated metabolites.
-
-
Enzymatic Digestion:
-
Treat the eluate with alkaline phosphatase to dephosphorylate the stavudine phosphates back to the parent nucleoside.
-
-
Second SPE:
-
Perform a second SPE step using a C18 cartridge to purify the resulting stavudine.
-
-
HPLC-MS/MS Analysis:
-
Inject the purified sample into an HPLC system coupled to a tandem mass spectrometer.
-
Separate the analytes using a C18 column with a suitable mobile phase gradient.
-
Detect and quantify stavudine using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the initial intracellular concentrations of d4T-MP, d4T-DP, and d4T-TP based on the amount of stavudine measured after dephosphorylation.
-
Conclusion
The intracellular phosphorylation of stavudine is a prerequisite for its antiviral activity. This multi-step enzymatic process, governed by the kinetic properties of host cellular kinases, determines the extent of formation of the active triphosphate metabolite. A thorough understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of new nucleoside analogs and the optimization of existing antiretroviral regimens. The provided data and methodologies serve as a valuable resource for researchers in the fields of virology, pharmacology, and drug development.
References
- 1. Substrate specificity of human nucleoside-diphosphate kinase revealed by transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 3. Mechanistic Insights into Substrate Recognition of Human Nucleoside Diphosphate Kinase C Based on Nucleotide-Induced Structural Changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 6. Mechanistic Insights into Substrate Recognition of Human Nucleoside Diphosphate Kinase C Based on Nucleotide-Induced Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
2',3'-Didehydro-2',3'-dideoxyuridine (d4U): A Technical Overview as a Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2',3'-Didehydro-2',3'-dideoxyuridine (d4U), a nucleoside reverse transcriptase inhibitor (NRTI). It delves into its mechanism of action, metabolic activation, synthesis, and preclinical data. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction
Nucleoside reverse transcriptase inhibitors (NRTIs) represent a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV) infection.[1] These agents act as chain terminators of viral DNA synthesis, a critical step in the retroviral replication cycle. This compound (d4U) is a pyrimidine (B1678525) nucleoside analog that has been investigated for its potential as an anti-HIV agent. This guide explores the fundamental aspects of d4U as an NRTI.
Mechanism of Action
The primary mechanism of action of d4U, like other NRTIs, is the inhibition of HIV reverse transcriptase (RT).[2] For d4U to exert its antiviral effect, it must first be anabolically phosphorylated by host cellular kinases to its active triphosphate form, d4U-triphosphate (d4UTP).[1][3]
d4UTP then competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the nascent viral DNA strand during the process of reverse transcription.[4] Once incorporated, the absence of a hydroxyl group at the 3' position of the sugar moiety in d4U prevents the formation of a 5'-3' phosphodiester bond with the incoming deoxynucleotide triphosphate.[1] This event leads to the termination of DNA chain elongation, thereby halting viral replication.[2][4]
The selective toxicity of d4U towards HIV is attributed to the higher affinity of HIV reverse transcriptase for d4UTP compared to host cellular DNA polymerases.[5]
Metabolic Activation
The intracellular conversion of d4U to its active triphosphate metabolite is a critical prerequisite for its antiviral activity. This multi-step phosphorylation cascade is catalyzed by host cellular enzymes.
Caption: Intracellular phosphorylation cascade of d4U.
Quantitative Data
The following table summarizes the available quantitative data for d4U and its derivatives in comparison to the well-characterized NRTI, Stavudine (d4T), a thymidine analog of d4U.
| Compound | Target | Assay | Potency (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| [d4U]-butyne-[HI-236] | HIV-1 (IIIB) | MT-2 cell culture | 250 nM | Not Reported | Not Reported | [6] |
| Stavudine (d4T) | HIV-1 | Varies | Varies | Varies | Varies | [7] |
Experimental Protocols
Synthesis of 2',3'-Didehydro-2',3'-dideoxynucleosides
Several synthetic routes for 2',3'-didehydro-2',3'-dideoxynucleosides have been reported. A common approach involves the following key steps:
General Workflow for d4U Synthesis:
References
- 1. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective action of 2',3'-didehydro-2',3'-dideoxythymidine triphosphate on human immunodeficiency virus reverse transcriptase and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [d4U]-butyne-[HI-236] as a non-cleavable, bifunctional NRTI/NNRTI HIV-1 reverse-transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Studies of Stavudine's Anti-HIV Activity: A Technical Guide
Stavudine (2',3'-didehydro-3'-deoxythymidine, d4T) is a synthetic thymidine (B127349) nucleoside analog that emerged as a significant agent in the early therapeutic arsenal (B13267) against Human Immunodeficiency Virus (HIV). As a nucleoside reverse transcriptase inhibitor (NRTI), its efficacy relies on intracellular activation and subsequent disruption of the viral replication cycle. This technical guide provides an in-depth overview of the foundational in vitro studies that characterized Stavudine's anti-HIV activity, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
Stavudine is a prodrug, meaning it requires intracellular conversion to its active form.[1][2] Cellular enzymes phosphorylate Stavudine in a three-step process to its active metabolite, Stavudine 5'-triphosphate (d4T-TP).[3][4] This activation is catalyzed sequentially by thymidine kinase, thymidylate kinase, and a nucleoside diphosphate (B83284) kinase.[1]
The active d4T-TP metabolite inhibits the HIV reverse transcriptase enzyme through a dual mechanism:
-
Competitive Inhibition : Stavudine triphosphate competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the reverse transcriptase enzyme.[5][6] The inhibition constant (Ki) for this competitive binding ranges from 0.0083 to 0.032 µM.[3][5]
-
DNA Chain Termination : Upon incorporation into the growing viral DNA strand, Stavudine causes premature chain termination.[4][6] This occurs because Stavudine lacks the 3'-hydroxyl group necessary to form the phosphodiester bond required for DNA chain elongation.[2][5]
This targeted disruption of the reverse transcription process effectively halts the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.[6]
Quantitative In Vitro Anti-HIV Activity & Cytotoxicity
Initial in vitro studies established the potency of Stavudine against various laboratory and clinical isolates of HIV-1. The antiviral activity was assessed in diverse cell types, including peripheral blood mononuclear cells (PBMCs), monocytic cells, and lymphoblastoid cell lines.[3][5] The tables below summarize key quantitative data from these foundational assays.
Table 1: In Vitro Anti-HIV-1 Efficacy of Stavudine
| Parameter | Cell Line / System | Value (µM) | Reference(s) |
| EC50 / IC50 | Various (PBMCs, Monocytic, Lymphoblastoid) | 0.009 - 4 | [3][5] |
| IC50 | CEM T-cell line | 0.04 | [7] |
| Ki | HIV Reverse Transcriptase | 0.0083 - 0.032 | [3][5] |
IC50 (50% Inhibitory Concentration) and EC50 (50% Effective Concentration) represent the concentration of the drug required to inhibit viral replication by 50%.
Table 2: In Vitro Cytotoxicity and Selectivity of Stavudine
| Parameter | Cell Line | Value (µM) | Reference(s) |
| CC50 | CEM T-cell line | >100 | [7] |
| CC50 | MOLT-4 (uninfected) | 59.8 | [8] |
| CC50 | MOLT-4/IIIB (HIV-1 infected) | 2.2 | [8] |
| Selectivity Index (SI) | CEM T-cell line | >2500 | [7] |
CC50 (50% Cytotoxic Concentration) is the drug concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) provides a measure of the drug's therapeutic window.[7]
Experimental Protocols
Standardized in vitro assays were crucial for determining the efficacy and toxicity of Stavudine. The following protocols are representative of the methodologies employed in these initial studies.
Anti-HIV Activity Assay (p24 Antigen Capture ELISA)
This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in cell culture supernatants.
-
Cell Preparation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-seronegative donors via Ficoll-Paque density gradient centrifugation.[7] The cells are then stimulated with phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2 (B1167480) (IL-2) to promote T-cell proliferation, making them susceptible to HIV infection.[7]
-
Virus Inoculation : The stimulated PBMCs are infected with a standardized titer of a laboratory-adapted or clinical isolate of HIV-1.[7]
-
Drug Treatment : Infected cells are seeded into 96-well microtiter plates containing serial dilutions of Stavudine. Control wells with infected cells but no drug are included to represent 100% viral replication.[7]
-
Incubation : The plates are incubated for 7 days at 37°C in a humidified, 5% CO2 atmosphere to allow for multiple rounds of viral replication.[7]
-
Endpoint Measurement : After incubation, the cell culture supernatants are collected, and the amount of viral p24 antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).[7]
-
Data Analysis : A dose-response curve is generated by plotting the percentage of p24 inhibition against the drug concentration. The 50% inhibitory concentration (IC50) is then calculated from this curve.[7]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the effect of the drug on the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.
-
Cell Plating : Uninfected, PHA-stimulated PBMCs are seeded in 96-well microtiter plates.[7]
-
Drug Exposure : The cells are treated with the same serial dilutions of Stavudine used in the anti-HIV activity assay.[7] Untreated cells serve as a control for 100% cell viability.
-
Incubation : Plates are incubated for the same duration as the antiviral assay (e.g., 7 days) under identical conditions.[7]
-
MTT Reagent Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7]
-
Solubilization : After a few hours of incubation with MTT, a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[7]
-
Absorbance Reading : The absorbance of the solubilized formazan is measured with a microplate reader at a wavelength of approximately 570 nm.[7]
-
Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve, representing the drug concentration that reduces cell viability by 50% compared to the untreated control cells.[7]
References
- 1. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Development of Stavudine: A Technical Guide for Drug Development Professionals
An In-depth Review of the Discovery, Preclinical and Clinical Development, and Therapeutic Application of a Key Antiretroviral Agent.
Introduction
Stavudine (B1682478), also known as d4T, is a synthetic thymidine (B127349) nucleoside analogue that has played a significant role in the treatment of Human Immunodeficiency Virus (HIV) infection. As a member of the nucleoside reverse transcriptase inhibitor (NRTI) class, its development marked a crucial step in the evolution of antiretroviral therapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to Stavudine, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
Stavudine was first synthesized in the 1960s by Jerome Horwitz. However, its potent anti-HIV activity was discovered later, during the height of the AIDS epidemic in the 1980s, by researchers at Yale University.
Chemical Synthesis
Several synthetic routes for Stavudine have been developed. A common method involves the conversion of thymidine. One reported synthesis pathway involves the following key transformations:
-
Step 1: Acetylation of Thymidine: Thymidine is treated with acetic anhydride (B1165640) in the presence of a base to protect the hydroxyl groups.
-
Step 2: Elimination Reaction: The protected thymidine undergoes an elimination reaction to introduce the 2',3'-didehydro-2',3'-dideoxy feature.
-
Step 3: Deprotection: The protecting groups are removed to yield Stavudine.
A more detailed, specific example of a synthetic protocol is outlined below.
Experimental Protocol: Synthesis of Stavudine
Objective: To synthesize 2',3'-didehydro-3'-deoxythymidine (Stavudine) from a protected thymidine precursor.
Materials:
-
3',5'-di-O-acetyl-2'-bromothymidine
-
Zinc-copper couple (Zn-Cu)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Methanol (B129727) (CH3OH)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Reaction Setup: A solution of 3',5'-di-O-acetyl-2'-bromothymidine in DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reductive Elimination: Activated zinc-copper couple is added to the solution. The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess zinc-copper couple. The filtrate is concentrated under reduced pressure.
-
Deprotection: The resulting residue is dissolved in methanolic ammonia (B1221849) (a solution of ammonia in methanol) and stirred at room temperature overnight to remove the acetyl protecting groups.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Stavudine.
-
Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Mechanism of Action
Stavudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form, stavudine triphosphate (d4T-TP).
Intracellular Activation and Inhibition of HIV Reverse Transcriptase
Once inside a host cell, Stavudine is sequentially phosphorylated by cellular kinases to stavudine monophosphate, diphosphate, and finally to the active stavudine triphosphate. d4T-TP acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral enzyme reverse transcriptase (RT).
Upon incorporation into the growing viral DNA chain, Stavudine acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next 5'-3' phosphodiester bond. This premature termination of DNA synthesis effectively halts viral replication.
Caption: Stavudine's mechanism of action.
Preclinical Development
Preclinical studies were essential to characterize the antiviral activity, pharmacokinetic profile, and toxicological properties of Stavudine before its evaluation in humans.
In Vitro Antiviral Activity
Stavudine demonstrated potent in vitro activity against various laboratory and clinical isolates of HIV-1. The concentration of the drug required to inhibit viral replication by 50% (EC50) was determined in various cell lines, including peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: In Vitro Anti-HIV-1 Drug Susceptibility Testing in PBMCs
Objective: To determine the in vitro efficacy of Stavudine in inhibiting HIV-1 replication in primary human PBMCs.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy, HIV-seronegative donors.
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Laboratory-adapted or clinical isolate of HIV-1
-
Stavudine stock solution of known concentration
-
96-well microtiter plates
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
p24 antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation. The cells are then stimulated with PHA for 2-3 days in the presence of IL-2 to induce cell proliferation, making them susceptible to HIV-1 infection.
-
Virus Inoculation: The PHA-stimulated PBMCs are infected with a standardized amount of HIV-1.
-
Drug Treatment: The infected cells are plated in 96-well microtiter plates containing serial dilutions of Stavudine. Control wells with no drug (virus control) and uninfected cells (cell control) are included.
-
Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days to allow for viral replication.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected from each well.
-
p24 Antigen Quantification: The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial ELISA kit. The p24 antigen level is a marker of viral replication.
-
Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in animal models, such as rodents and non-human primates, were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Stavudine. These studies provided crucial data for dose selection in early human trials.
Toxicology Studies
Toxicology studies in animals were performed to identify potential target organs for toxicity and to establish a safety margin for human administration. A key toxicity identified was peripheral neuropathy.
Clinical Development
The clinical development of Stavudine involved Phase I, II, and III trials to evaluate its safety, pharmacokinetics, and efficacy in HIV-infected individuals.
Phase I and II Clinical Trials
Early-phase clinical trials focused on establishing the safety, tolerability, and pharmacokinetic profile of Stavudine in humans. Dose-ranging studies were conducted to identify the optimal dose for further development. These studies demonstrated that Stavudine was generally well-tolerated, with peripheral neuropathy being the primary dose-limiting toxicity.
Phase III Clinical Trials and Efficacy
Pivotal Phase III clinical trials were designed to compare the efficacy and safety of Stavudine with existing antiretroviral agents, such as Zidovudine (AZT). These trials demonstrated that Stavudine, as part of a combination therapy, was effective in suppressing viral load and increasing CD4+ T-cell counts in both treatment-naive and treatment-experienced patients.
Experimental Protocol: Representative Phase III Clinical Trial Design (Based on historical trial designs)
Objective: To compare the efficacy and safety of a Stavudine-containing antiretroviral regimen to a standard-of-care Zidovudine-containing regimen in HIV-1 infected, antiretroviral-naive adults.
Study Design: A multicenter, randomized, double-blind, controlled clinical trial.
Patient Population:
-
Inclusion Criteria: HIV-1 infected adults, CD4+ cell count between 200 and 500 cells/mm³, no prior antiretroviral therapy.
-
Exclusion Criteria: Presence of significant renal or hepatic impairment, history of pancreatitis, active opportunistic infection.
Treatment Arms:
-
Arm 1 (Investigational): Stavudine + Lamivudine + Efavirenz
-
Arm 2 (Control): Zidovudine/Lamivudine (in a fixed-dose combination) + Efavirenz
Study Procedures:
-
Screening and Randomization: Eligible patients undergo a screening visit to confirm eligibility and are then randomly assigned to one of the two treatment arms.
-
Treatment and Follow-up: Patients receive the assigned treatment and are followed for a predefined period (e.g., 48 weeks). Follow-up visits are scheduled at regular intervals (e.g., weeks 4, 8, 12, 16, 24, 32, 40, and 48).
-
Efficacy Assessments: The primary efficacy endpoint is the proportion of patients with plasma HIV-1 RNA levels below the limit of detection (e.g., <50 copies/mL) at week 48. Secondary endpoints include the change from baseline in CD4+ cell count.
-
Safety Assessments: Adverse events are monitored and recorded at each visit. Laboratory tests (hematology, clinical chemistry) are performed to assess safety and tolerability.
-
Data Analysis: The efficacy and safety data from the two treatment arms are compared using appropriate statistical methods.
Data Presentation
The following tables summarize key quantitative data related to the development and characterization of Stavudine.
Table 1: In Vitro Activity of Stavudine against HIV-1
| Cell Line | HIV-1 Isolate | EC50 (µM) |
| PBMCs | Laboratory Strains | 0.009 - 0.4 |
| PBMCs | Clinical Isolates | 0.01 - 4.0 |
| CEM | Laboratory Strains | 0.05 - 0.5 |
Table 2: Pharmacokinetic Parameters of Stavudine in Adults
| Parameter | Value |
| Bioavailability | ~86% |
| Time to Peak Concentration (Tmax) | ~1 hour |
| Elimination Half-life (t1/2) | ~1.2 hours |
| Protein Binding | Negligible |
| Primary Route of Elimination | Renal |
Table 3: Key Efficacy Outcomes from a Representative Phase III Trial (Hypothetical Data)
| Outcome (at Week 48) | Stavudine Regimen | Zidovudine Regimen |
| Proportion with HIV-1 RNA <50 copies/mL | 75% | 72% |
| Mean Change in CD4+ cells/mm³ from Baseline | +150 | +140 |
Adverse Effects and Mitochondrial Toxicity
While effective, the use of Stavudine has been associated with significant adverse effects, primarily due to its impact on mitochondria.
Major Adverse Effects
The most prominent and dose-limiting adverse effect of Stavudine is peripheral neuropathy. Other significant side effects include lipoatrophy (loss of subcutaneous fat), lactic acidosis, and pancreatitis.
Mechanism of Mitochondrial Toxicity
Stavudine triphosphate can inhibit human mitochondrial DNA polymerase gamma (pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA). This inhibition leads to mtDNA depletion, impaired mitochondrial function, and ultimately, cellular dysfunction and the clinical manifestations of toxicity.
Experimental Protocol: Assessment of Mitochondrial DNA Depletion
Objective: To quantify the effect of Stavudine on mitochondrial DNA content in a relevant cell line (e.g., adipocytes).
Materials:
-
Adipocyte cell line (e.g., 3T3-L1)
-
Stavudine
-
DNA extraction kit
-
Quantitative real-time PCR (qPCR) instrument and reagents
-
Primers and probes for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization.
Procedure:
-
Cell Culture and Treatment: Adipocytes are cultured and treated with various concentrations of Stavudine for a specified period (e.g., several days to weeks).
-
DNA Extraction: Total DNA is extracted from the treated and control cells using a commercial DNA extraction kit.
-
qPCR Analysis: The copy numbers of the mitochondrial gene and the nuclear gene are quantified by qPCR.
-
Data Analysis: The relative mitochondrial DNA content is calculated by normalizing the mitochondrial gene copy number to the nuclear gene copy number. The results from the Stavudine-treated cells are compared to those of the untreated control cells to determine the extent of mtDNA depletion.
Resistance Mechanisms
The emergence of drug resistance is a significant challenge in HIV therapy. Resistance to Stavudine can develop through specific mutations in the HIV reverse transcriptase gene.
Key Resistance Mutations
Mutations such as the thymidine analogue mutations (TAMs), including M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, can confer resistance to Stavudine. These mutations can reduce the incorporation of d4T-TP or facilitate its removal from the terminated DNA chain.
Conclusion and Future Perspectives
Stavudine was a cornerstone of early combination antiretroviral therapy and has saved countless lives. However, due to its significant long-term toxicities, its use has been largely phased out in resource-rich settings in favor of safer and better-tolerated antiretroviral agents. The development of Stavudine, nevertheless, provides valuable lessons for the discovery and development of new therapeutic agents, highlighting the critical importance of understanding and mitigating off-target effects, such as mitochondrial toxicity. The experimental protocols and development pathway outlined in this guide serve as a valuable reference for professionals in the field of drug discovery and development.
Mandatory Visualizations
Logical Flow of Stavudine Development
Caption: A simplified workflow of Stavudine's development.
Experimental Workflow for In Vitro Anti-HIV Assay
Caption: Workflow for an in vitro anti-HIV assay.
Methodological & Application
Synthesis of 2',3'-Didehydro-2',3'-dideoxyuridine (d4U) for Research Applications
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 2',3'-didehydro-2',3'-dideoxyuridine (d4U), a nucleoside analog with significant applications in antiviral research, particularly as an inhibitor of viral reverse transcriptase. The protocol details a robust synthetic route starting from uridine (B1682114), proceeding through a key xanthate intermediate followed by a radical deoxygenation reaction. This application note includes detailed experimental procedures, characterization data, and a summary of quantitative data in tabular format. Furthermore, it presents diagrams illustrating the synthetic pathway, the mechanism of action of d4U, and a general workflow for its biological evaluation, all generated using the DOT language for clarity and reproducibility.
Introduction
This compound (d4U), also known as Stavudine, is a potent nucleoside analog reverse transcriptase inhibitor (NRTI). It is a synthetic thymidine (B127349) analog where the 3'-hydroxyl group on the ribose moiety is replaced by a double bond between the 2' and 3' carbons. This structural modification is key to its mechanism of action. Once intracellularly phosphorylated to its active triphosphate form, d4U acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA chain, causing chain termination due to the absence of the 3'-hydroxyl group. This document outlines a reliable method for the laboratory-scale synthesis of d4U for research purposes.
Synthesis of this compound
The synthesis of d4U can be achieved through a multi-step process starting from the readily available nucleoside, uridine. A key strategy involves the formation of a 2',3'-bisxanthate intermediate, followed by a radical-initiated deoxygenation to introduce the characteristic double bond.
Synthetic Pathway
Caption: Synthetic pathway for d4U from Uridine.
Experimental Protocols
Materials and Reagents:
-
Uridine
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Carbon disulfide (CS2)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl bromide (EtBr)
-
Tris(trimethylsilyl)silane (B43935) ((Me3Si)3SiH)
-
Acetonitrile (MeCN)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Protocol:
Step 1: Protection of the 5'-Hydroxyl Group of Uridine
-
To a solution of uridine (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 5'-O-tert-Butyldimethylsilyl-uridine.
Step 2: Formation of the 2',3'-Bisxanthate Intermediate
-
Dissolve the protected uridine from Step 1 (1.0 eq) in anhydrous DMF and cool to 0 °C.
-
Add a 3 M aqueous solution of NaOH (2.2 eq) followed by the dropwise addition of carbon disulfide (3.0 eq). Stir for 30 minutes at 0 °C.
-
Add ethyl bromide (2.2 eq) and allow the reaction to warm to room temperature, stirring for an additional 20 minutes.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 2',3'-bisxanthate can be used in the next step without further purification.
Step 3: Radical Deoxygenation
-
Dissolve the crude bisxanthate intermediate (1.0 eq) in acetonitrile.
-
Add tris(trimethylsilyl)silane ((Me3Si)3SiH) (2.5 eq) and 1,1'-azobis(cyclohexanecarbonitrile) (ACHN) (0.2 eq).
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 5'-O-TBDMS-d4U by silica gel column chromatography.
Step 4: Deprotection of the 5'-Hydroxyl Group
-
Dissolve the purified 5'-O-TBDMS-d4U (1.0 eq) in THF.
-
Add a 1 M solution of TBAF in THF (1.2 eq) at 0 °C.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the final product, this compound (d4U), by silica gel column chromatography.
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 5'-O-TBDMS-Uridine | Uridine | TBDMSCl, Imidazole | ~90 | >95 |
| 2 | 2',3'-Bisxanthate | 5'-O-TBDMS-Uridine | CS2, NaOH, EtBr | Crude | - |
| 3 | 5'-O-TBDMS-d4U | 2',3'-Bisxanthate | (Me3Si)3SiH, ACHN | ~85 | >90 |
| 4 | d4U | 5'-O-TBDMS-d4U | TBAF | ~92[1] | >98 |
Note: Yields and purity are approximate and may vary depending on reaction conditions and purification efficiency.
Characterization of this compound (d4U)
The structure and purity of the synthesized d4U should be confirmed by standard analytical techniques.
-
¹H NMR (500 MHz, DMSO-d₆): δ 11.24 (1H, bs, NH), 7.88 (1H, d, J = 8.08Hz, H-6), 6.09 (1H, d, J = 8.10Hz, H-1'), 5.64 (1H, d, J = 8.08Hz, H-5), 4.26 (1H, bs, H-3'), 4.06 (1H, q, J = 10.29Hz, H-4'), 3.87 (2H, dd, J = 5.15Hz, J = 11.01Hz, H-5'), 2.58-2.64 (2H, m, H-2').[2]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 163.16 (C=O), 150.51 (C=O), 141.30 (C-6), 101.48 (C-5), 83.95 (C-4'), 83.84 (C-1'), 68.45 (C-3'), 42.14 (C-5'), 40.58 (C-2').[2]
-
Mass Spectrometry (ESI-MS): m/z calculated for C₉H₁₀N₂O₄ [M+Na]⁺: 233.0538; found: 233.081.[2]
Mechanism of Action: Inhibition of Viral Reverse Transcriptase
d4U exerts its antiviral effect by targeting the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV.
Caption: Mechanism of action of d4U as an NRTI.
Experimental Workflow for Biological Evaluation
A typical workflow to assess the biological activity of synthesized d4U involves a series of in vitro assays.
Caption: Workflow for biological evaluation of d4U.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound (d4U) for research applications. The detailed experimental procedures, along with the characterization data and illustrative diagrams, offer a comprehensive resource for researchers in the fields of medicinal chemistry and virology. The successful synthesis and evaluation of d4U can contribute to a deeper understanding of its antiviral properties and the development of novel therapeutic agents.
References
Application Notes and Protocols for Using Stavudine in Cell Culture Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stavudine (B1682478), also known as d4T, is a synthetic thymidine (B127349) nucleoside analog with antiviral activity against the Human Immunodeficiency Virus (HIV).[1][2][3] As a nucleoside reverse transcriptase inhibitor (NRTI), Stavudine is a prodrug that, upon intracellular phosphorylation to its active triphosphate form, competitively inhibits the HIV reverse transcriptase enzyme and leads to the termination of viral DNA chain elongation.[1][4] These application notes provide detailed protocols for evaluating the in vitro antiviral efficacy and cytotoxicity of Stavudine in cell culture-based assays.
Mechanism of Action
Stavudine exerts its antiviral effect by interrupting the HIV replication cycle. The process involves several key steps:
-
Cellular Uptake: Stavudine enters host cells.
-
Phosphorylation: Cellular kinases phosphorylate Stavudine to its active triphosphate metabolite, stavudine triphosphate (d4T-TP).[1][4]
-
Competitive Inhibition: d4T-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the HIV reverse transcriptase enzyme.
-
Chain Termination: Upon incorporation into the growing viral DNA strand, the absence of a 3'-hydroxyl group on Stavudine prevents the formation of a phosphodiester bond with the next nucleotide, thereby terminating DNA chain elongation.[4]
This mechanism effectively halts the conversion of viral RNA into DNA, a critical step for HIV replication.
Data Presentation: In Vitro Efficacy and Cytotoxicity of Stavudine
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Stavudine in various human cell lines. The 50% effective concentration (EC50) represents the concentration of Stavudine required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Cell Line | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| CEM | HIV-1 (various strains) | 0.04 | >100 | >2500 | [5] |
| MT-4 | HIV-1 (various strains) | Not explicitly stated, but sensitive to HIV infection for drug screening | Not explicitly stated | - | [2][6][7] |
| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (laboratory and clinical isolates) | 0.009 - 4 | Not explicitly stated | - | [8] |
| TK-deficient CEM cells | HIV-1 | 2.5 | Not explicitly stated | - | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the antiviral activity and cytotoxicity of Stavudine.
HIV-1 p24 Antigen ELISA for Antiviral Activity
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Materials:
-
HIV-1 p24 ELISA Kit (commercial kits are widely available)[9][10][11]
-
96-well microtiter plates
-
Susceptible host cells (e.g., MT-4, CEM-SS, or PBMCs)
-
HIV-1 virus stock
-
Stavudine stock solution
-
Cell culture medium and supplements
-
Microplate reader
Protocol:
-
Cell Plating: Seed susceptible host cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence (for adherent cells) or stabilization.
-
Compound Preparation: Prepare serial dilutions of Stavudine in cell culture medium.
-
Infection and Treatment:
-
For pre-treatment evaluation, add the diluted Stavudine to the cells and incubate for a specified period before adding the virus.
-
For post-treatment evaluation, infect the cells with a standardized amount of HIV-1 for a set adsorption period, then remove the inoculum and add the diluted Stavudine.
-
Include virus control wells (cells + virus, no drug) and cell control wells (cells only, no virus or drug).
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period that allows for robust viral replication (typically 3-7 days).[12]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.
-
p24 ELISA:
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided p24 standards.
-
Calculate the concentration of p24 in each sample from the standard curve.
-
Determine the EC50 value of Stavudine by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.
-
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a compound.[8][13][14][15][16]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Host cells (same as used in the antiviral assay)
-
Stavudine stock solution
-
Cell culture medium
-
Microplate reader
Protocol:
-
Cell Plating: Seed host cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the incubation period.
-
Compound Addition: Add serial dilutions of Stavudine to the wells. Include control wells with cells and medium only (no drug).
-
Incubation: Incubate the plates for the same duration as the antiviral assay to ensure a direct comparison of efficacy and toxicity.
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[13][14]
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay for Antiviral Titer
This assay is considered the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds that inhibit viral infectivity.
Materials:
-
Adherent host cell line susceptible to HIV-1 (e.g., MT-4 cells)[2][6]
-
6-well or 12-well plates
-
HIV-1 virus stock
-
Stavudine stock solution
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 10% formalin)
Protocol:
-
Cell Plating: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the HIV-1 stock and the Stavudine solution.
-
Infection:
-
Pre-incubate the virus dilutions with the Stavudine dilutions for a set period (e.g., 1 hour at 37°C).
-
Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures.
-
Include a virus control (virus only) and a cell control (medium only).
-
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.
-
Overlay Application: Carefully aspirate the inoculum and add the semi-solid overlay medium to each well. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-5 days for HIV-1 in MT-4 cells).
-
Fixation and Staining:
-
After incubation, fix the cells with a fixing solution.
-
Carefully remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet).
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a stained background of uninfected cells.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each Stavudine concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Visualizations
Stavudine's Mechanism of Action
Caption: Mechanism of action of Stavudine in inhibiting HIV reverse transcription.
Experimental Workflow for Antiviral Assay
Caption: General workflow for in vitro antiviral and cytotoxicity testing of Stavudine.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of an MT4 cell line persistently producing infective HIV-1 particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of stavudine on human immunodeficiency virus type 1 virus load as measured by quantitative mononuclear cell culture, plasma RNA, and immune complex-dissociated antigenemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. en.hillgene.com [en.hillgene.com]
- 6. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. fybreeds.com [fybreeds.com]
- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 14. ar.iiarjournals.org [ar.iiarjournals.org]
- 15. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for 2',3'-Didehydro-2',3'-dideoxyuridine in HIV-1 Reverse Transcriptase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Didehydro-2',3'-dideoxyuridine (d4U), also known as Stavudine, is a nucleoside analog that acts as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). As a critical enzyme in the HIV-1 replication cycle, RT is a primary target for antiretroviral therapy. d4U, in its active triphosphate form (d4UTP), functions as a chain terminator during the synthesis of viral DNA, thereby halting viral replication. These application notes provide a comprehensive overview of the use of d4U in HIV-1 RT inhibition assays, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Mechanism of Action
This compound is a prodrug that, once inside a host cell, is phosphorylated by cellular kinases to its active triphosphate form, d4UTP. HIV-1 reverse transcriptase, the enzyme responsible for converting the viral RNA genome into double-stranded DNA, recognizes d4UTP as a natural substrate analog, specifically deoxythymidine triphosphate (dTTP).
During reverse transcription, HIV-1 RT incorporates d4UTP into the nascent viral DNA strand. However, d4U lacks a 3'-hydroxyl group on its deoxyribose sugar moiety. This structural feature is critical because the 3'-hydroxyl group is necessary for the formation of the phosphodiester bond with the next incoming deoxynucleoside triphosphate. Consequently, the incorporation of d4UMP into the DNA chain results in the termination of DNA elongation, preventing the completion of the viral DNA and effectively stopping the replication of the virus.[1][2]
Studies have shown that d4TTP is incorporated by HIV-1 RT with an efficiency comparable to the natural substrate, dTTP, making it a potent inhibitor.[1] The preferential incorporation of d4TTP by HIV-RT over host cellular DNA polymerases provides the basis for its selective antiviral activity.[3]
Mechanism of d4U action in HIV-1 RT inhibition.
Quantitative Data
The inhibitory potential of d4UTP against HIV-1 RT has been characterized through pre-steady-state kinetic analysis. This method provides a detailed understanding of the interaction between the inhibitor, the enzyme, and the DNA template-primer. The key kinetic parameters are the dissociation constant (Kd), which reflects the affinity of the inhibitor for the enzyme, and the polymerization rate constant (kpol), which represents the rate of incorporation of the inhibitor into the DNA chain.
| Parameter | Value (for d4TTP) | Template | Reference |
| Dissociation Constant (Kd) | 78 µM | RNA | [2] |
| Polymerization Rate (kpol) | 14 s-1 | RNA | [2] |
| Catalytic Efficiency (kpol/Kd) | 1.8 µM-1s-1 | RNA | [2] |
Note: The data presented is for 2',3'-didehydro-2',3'-dideoxythymidine triphosphate (d4TTP), which is the thymidine (B127349) analog of d4UTP. Given their structural similarity and the fact that d4U is a uridine (B1682114) analog, the kinetic parameters are expected to be of a similar order of magnitude. The catalytic efficiency of d4TTP is comparable to that of the natural substrate dTTP (2.1 µM⁻¹s⁻¹), highlighting its potency as a competitive inhibitor and chain terminator.[2]
Experimental Protocols
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available non-radioactive HIV-1 RT assay kits and can be used to determine the inhibitory activity of d4U. The principle of this assay is the measurement of the incorporation of digoxigenin (B1670575) (DIG)- and biotin-labeled dUTP into a DNA strand synthesized by HIV-1 RT using a poly(A) template and an oligo(dT) primer. The biotinylated DNA is then captured on a streptavidin-coated microplate, and the incorporated DIG is detected by an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound triphosphate (d4UTP)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Poly(A) template
-
Oligo(dT)₁₅ primer
-
DIG-dUTP/Biotin-dUTP labeling mix
-
Streptavidin-coated 96-well microplate
-
Washing Buffer (e.g., PBS with 0.05% Tween 20)
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of d4UTP in reaction buffer to the desired concentrations.
-
Prepare a master mix containing the reaction buffer, poly(A) template, oligo(dT)₁₅ primer, and DIG-dUTP/Biotin-dUTP labeling mix.
-
Dilute the recombinant HIV-1 RT in reaction buffer to the working concentration.
-
-
Reaction Setup:
-
In a 96-well reaction plate (not the streptavidin-coated plate), add 20 µL of the d4UTP dilutions or control (reaction buffer without inhibitor).
-
Add 20 µL of the master mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Capture and Detection:
-
Transfer 40 µL of the reaction mixture from each well of the reaction plate to the corresponding wells of the streptavidin-coated microplate.
-
Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the wells.
-
Wash the wells three times with 200 µL of washing buffer per well.
-
Add 100 µL of the diluted Anti-DIG-POD antibody solution to each well and incubate at 37°C for 1 hour.
-
Wash the wells three times with 200 µL of washing buffer per well.
-
Add 100 µL of the peroxidase substrate to each well and incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Calculate the percentage of inhibition for each d4UTP concentration relative to the control (no inhibitor) using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Plot the percent inhibition against the logarithm of the d4UTP concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of RT activity).
-
Workflow for in vitro HIV-1 RT inhibition assay.
Conclusion
This compound remains a significant compound in the study of HIV-1 reverse transcriptase inhibition. Its mechanism as a chain terminator is well-established, and its inhibitory potency is supported by detailed kinetic data. The provided protocols offer a robust framework for researchers to conduct in vitro assays to evaluate the efficacy of d4U and other potential nucleoside analog inhibitors. These assays are crucial for the continued development of novel antiretroviral therapies.
References
- 1. Mechanism of Inhibition of the Human Immunodeficiency Virus Type 1 Reverse Transcriptase by d4TTP: an Equivalent Incorporation Efficiency Relative to the Natural Substrate dTTP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of HIV‐1 reverse transcriptase/d4TTP complex: Novel DNA cross‐linking site and pH‐dependent conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective action of 2',3'-didehydro-2',3'-dideoxythymidine triphosphate on human immunodeficiency virus reverse transcriptase and human DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Stavudine Triphosphate (d4T-TP) Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), is a synthetic thymidine (B127349) analog that was widely used in antiretroviral therapy for HIV-1 infection. For its antiviral activity, stavudine must be anabolized within the cell to its active metabolite, stavudine triphosphate (d4T-TP).[1][2][3] This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by the HIV reverse transcriptase.[3] The incorporation of d4T-TP leads to chain termination of the growing viral DNA, thus inhibiting viral replication.[1][3]
The intracellular concentration of d4T-TP is a critical determinant of both the antiretroviral efficacy and the potential for toxicity, such as mitochondrial toxicity.[4][5] Therefore, accurate and reliable measurement of intracellular d4T-TP levels is essential for pharmacokinetic studies, drug development, and therapeutic drug monitoring. These application notes provide detailed protocols for three common techniques used to quantify intracellular d4T-TP: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Radioimmunoassay (RIA), and Enzymatic Assays.
Metabolic Pathway of Stavudine
Stavudine is phosphorylated intracellularly by cellular kinases to its active triphosphate form. This process involves the sequential addition of three phosphate (B84403) groups to the 5' hydroxyl group of the stavudine molecule.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules, including intracellular nucleotides. This technique allows for the direct or indirect measurement of d4T-TP in cell extracts.
Data Presentation: HPLC-MS/MS Performance Characteristics
| Parameter | Reported Values | Reference |
| Analytical Range | 50 - 45,000 pg | [6] |
| Lower Limit of Quantitation (LLOQ) | 50 nM in cell lysate | [7][8] |
| Inter-assay Accuracy | 100.1% | [6] |
| Inter-assay Precision (%CV) | 10.4% | [6] |
| Extraction Recovery | 83.1% | [6] |
Experimental Protocol: Indirect Quantification of d4T-TP by HPLC-MS/MS
This protocol describes an indirect measurement method where d4T-TP is first extracted and then enzymatically dephosphorylated to stavudine, which is then quantified by HPLC-MS/MS.[6]
1. Cell Isolation and Counting:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.[9][10]
-
Wash the isolated PBMCs twice with cold phosphate-buffered saline (PBS).
-
Count the cells using a hemocytometer or an automated cell counter to determine the exact cell number.[10]
2. Intracellular Extraction:
-
Pellet a known number of cells (e.g., 10 x 10^6 cells) by centrifugation.
-
Lyse the cells by adding 500 µL of cold 70% methanol (B129727).[10]
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the intracellular nucleotides to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
3. Solid-Phase Extraction (SPE) and Enzymatic Digestion:
-
Reconstitute the dried extract in an appropriate buffer for ion-exchange SPE.
-
Use an ion-exchange SPE cartridge to separate the triphosphate anabolites from other cellular components.[6][11]
-
Elute the triphosphate fraction.
-
Treat the eluate with alkaline phosphatase to dephosphorylate d4T-TP to stavudine.[6]
-
Perform a second SPE step using a reversed-phase C18 cartridge to purify the resulting stavudine.[6]
-
Add a suitable internal standard, such as 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), before the final elution.[6]
4. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Hypercarb® 150 mm × 2.1 mm).[12]
-
Mobile Phase A: Water with 5 mM hexylamine, 0.4% diethylamine, and 2 mL of acetic acid.[12]
-
Mobile Phase B: Acetonitrile/Mobile Phase A (60:40 v/v).[12]
-
Gradient: A linear gradient appropriate for the separation of stavudine from other nucleosides.
-
Flow Rate: 0.4 mL/min.[12]
-
Column Temperature: 35°C.[12]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte and mobile phase.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for stavudine and the internal standard.
-
5. Quantification:
-
Generate a calibration curve using known concentrations of stavudine standards spiked into cell matrix from untreated volunteers.[6]
-
Quantify the amount of stavudine in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Back-calculate the original intracellular concentration of d4T-TP based on the initial cell number.
Radioimmunoassay (RIA)
RIA is a highly sensitive in vitro assay technique used to measure concentrations of antigens (in this case, stavudine or its derivatives) by use of antibodies. A cartridge-RIA method has been developed for the sensitive determination of d4T-TP.[13]
Data Presentation: RIA Performance Characteristics
| Parameter | Reported Values | Reference |
| Lower Limit of Detection | 0.5 ng/mL (corresponds to 20 fmol/10^6 cells) | [13] |
| Specificity | High specificity for stavudine, with no interference from structurally related analogs. | [14] |
Experimental Protocol: Cartridge-RIA for d4T-TP
This protocol outlines a method that combines solid-phase extraction with a competitive radioimmunoassay.[13]
1. Sample Preparation:
-
Isolate and count cells as described in the HPLC-MS/MS protocol.
-
Perform intracellular extraction using a suitable lysis buffer.
2. Ion-Exchange Cartridge Separation:
-
Apply the cell extract to an ion-exchange cartridge to separate d4T-TP from other cellular components and less phosphorylated forms of stavudine.[11][13]
3. Dephosphorylation:
-
Elute the d4T-TP fraction from the cartridge.
-
Enzymatically dephosphorylate the isolated d4T-TP to stavudine using alkaline phosphatase.
4. Radioimmunoassay:
-
Competitive Binding:
-
Prepare a series of reaction tubes.
-
To each tube, add a fixed amount of anti-stavudine antibody and a fixed amount of radiolabeled stavudine (e.g., [³H]-stavudine or ¹²⁵I-labeled stavudine derivative).[14][15]
-
Add either a known amount of unlabeled stavudine standard or the dephosphorylated sample.
-
Incubate the mixture to allow for competitive binding of the labeled and unlabeled stavudine to the antibody.
-
-
Separation of Bound and Free Antigen:
-
Separate the antibody-bound stavudine from the free (unbound) stavudine. This can be achieved using a secondary antibody precipitation method (double-antibody RIA) or by using antibodies immobilized on a solid phase.[15]
-
-
Detection:
-
Measure the radioactivity of the bound fraction using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
5. Quantification:
-
Construct a standard curve by plotting the percentage of bound radiolabeled stavudine as a function of the concentration of the unlabeled standard.
-
Determine the concentration of stavudine in the samples by comparing their radioactivity measurements to the standard curve.
-
Calculate the original intracellular concentration of d4T-TP.
Enzymatic Assay
Enzymatic assays for d4T-TP are based on the principle of inhibiting the activity of HIV-1 reverse transcriptase (RT).[16][17] The amount of d4T-TP in a cell extract is determined by its ability to inhibit the incorporation of a radiolabeled deoxynucleoside triphosphate into a synthetic template-primer by the RT enzyme.
Data Presentation: Enzymatic Assay Performance Characteristics
| Parameter | Reported Values for a similar NRTI-TP (ZDV-TP) | Reference |
| Limit of Quantitation | 20 - 50 fmol | [17] |
| Recovery | > 90% | [17] |
Experimental Protocol: HIV-1 RT Inhibition Assay
This protocol is adapted from methods developed for zidovudine (B1683550) triphosphate (ZDV-TP) and is applicable to d4T-TP.[16][17]
1. Sample Preparation:
-
Isolate and count cells as described previously.
-
Prepare cell extracts, typically by heat inactivation or methanol extraction, to lyse the cells and inactivate cellular enzymes.
-
To overcome potential interference from enzymes in the cell extract, CuSO₄ can be added, which inhibits DNases and RNases.[16]
2. Reverse Transcriptase Reaction:
-
Prepare a reaction mixture containing:
-
A synthetic template-primer (e.g., poly(rA)-oligo(dT)).
-
Recombinant HIV-1 reverse transcriptase.
-
A radiolabeled deoxynucleoside triphosphate that competes with d4T-TP (e.g., [³H]dTTP).
-
Reaction buffer (containing MgCl₂, Tris-HCl, etc.).
-
-
Add either a known amount of d4T-TP standard or the cell extract to the reaction mixture.
-
Initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
3. Termination and Product Precipitation:
-
Stop the reaction by adding a cold solution of trichloroacetic acid (TCA) containing sodium pyrophosphate.
-
Precipitate the newly synthesized radiolabeled DNA on glass fiber filters.
-
Wash the filters extensively with cold TCA and ethanol (B145695) to remove unincorporated radiolabeled dNTPs.
4. Detection:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
5. Quantification:
-
Create a standard inhibition curve by plotting the percentage of RT inhibition against known concentrations of d4T-TP.
-
The amount of d4T-TP in the cell extracts is determined by comparing the level of RT inhibition to the standard curve.[16]
Conclusion
The choice of method for measuring intracellular d4T-TP levels depends on the specific requirements of the study, including the desired sensitivity and specificity, sample throughput, and available equipment. HPLC-MS/MS offers high specificity and the ability to multiplex, allowing for the simultaneous measurement of other nucleotides.[6] RIA provides excellent sensitivity and can be a cost-effective alternative.[13] Enzymatic assays, while potentially subject to more interference, can be a valuable tool for functional assessment of reverse transcriptase inhibition.[16] Each of these methods, when properly validated and controlled, can provide reliable quantification of intracellular d4T-TP, offering crucial insights into the pharmacology of stavudine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stavudine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Stavudine? [synapse.patsnap.com]
- 4. Archived Drugs: Stavudine (d4T, Zerit) | NIH [clinicalinfo.hiv.gov]
- 5. Estimation of intracellular concentration of stavudine triphosphate in HIV-infected children given a reduced dose of 0.5 milligrams per kilogram twice daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantitation of the 5'-triphosphate metabolites of zidovudine, lamivudine, and stavudine in peripheral mononuclear blood cells of HIV infected patients by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significant levels of intracellular stavudine triphosphate are found in HIV-infected zidovudine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of Evidence for In Vivo Transformation of Zidovudine Triphosphate to Stavudine Triphosphate in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: GS-443902 [mdpi.com]
- 13. A new sensitive cartridge-RIA method for determination of stavudine (D4T) triphosphate in human cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific radioimmunoassays for the measurement of stavudine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Radioimmunoassay for quantitation of 2',3'-didehydro-3'-deoxythymidine (D4T) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Enzymatic Assays for Quantification of Intracellular Lamivudine and Carbovir Triphosphate Levels in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic assay for measurement of zidovudine triphosphate in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Models for Efficacy Testing of 2',3'-didehydro-2',3'-dideoxyuridine (d4U)
Audience: Researchers, scientists, and drug development professionals.
Note: Publicly available scientific literature lacks specific in vivo efficacy studies for 2',3'-didehydro-2',3'-dideoxyuridine (d4U). The following application notes and protocols are based on established methodologies for testing the in vivo efficacy of similar pyrimidine (B1678525) nucleoside analogs, such as 2',3'-didehydro-2',3'-dideoxythymidine (d4T), and serve as a comprehensive guide for designing and implementing such studies for d4U.
Introduction
This compound (d4U) is a pyrimidine nucleoside analog. Based on its structural similarity to other dideoxynucleosides, its presumed mechanism of action involves the inhibition of viral reverse transcriptase. To evaluate the therapeutic potential of d4U, robust in vivo models are essential to determine its efficacy, pharmacokinetics, and safety profile. This document provides a generalized framework for the in vivo evaluation of d4U, drawing from established protocols for similar antiviral compounds.
Presumed Mechanism of Action: Nucleoside Analog Reverse Transcriptase Inhibition
Dideoxynucleoside analogs like d4U are prodrugs that require intracellular activation. Upon cellular uptake, they are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with the natural deoxynucleotide triphosphate for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated analog prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination and inhibition of viral replication.
Recommended In Vivo Model: Murine Retroviral Model (Friend Virus Complex)
The Friend virus (FV) complex-induced erythroleukemia model in mice is a well-established system for evaluating the in vivo efficacy of antiretroviral nucleoside analogs. This model allows for the assessment of various virological and immunological parameters.
Animal Strain: F1 hybrid mice with the Rfv-3r/s genotype are recommended as they allow for the study of treatment effects on the development of specific neutralizing antibodies.
Experimental Protocol: In Vivo Efficacy of d4U in the Friend Virus Mouse Model
This protocol is adapted from studies on d4T and provides a framework for assessing d4U.
4.1. Materials
-
This compound (d4U)
-
Vehicle for drug administration (e.g., sterile water, saline, or a suitable oral gavage vehicle)
-
Friend virus (FV) complex stock
-
F1 hybrid mice (Rfv-3r/s genotype), age- and weight-matched
-
Standard laboratory animal housing and handling equipment
-
Materials for blood collection (e.g., EDTA tubes)
-
Materials for spleen collection and processing
-
Reagents and equipment for viral load quantification (e.g., qPCR)
-
Reagents and equipment for antibody titration (e.g., ELISA)
4.2. Experimental Workflow
4.3. Procedure
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, and multiple dose levels of d4U). A non-infected, untreated group should also be included for baseline comparisons.
-
Virus Inoculation: Infect mice with a standardized dose of Friend virus complex via intraperitoneal or intravenous injection.
-
Drug Administration:
-
Begin d4U treatment at a specified time post-infection (e.g., 4 hours).
-
Administer d4U via a clinically relevant route, such as oral gavage.
-
The dosing regimen should be determined based on preliminary pharmacokinetic studies. For a new compound like d4U, a range of doses and frequencies should be tested (e.g., twice or three times daily).
-
Continue treatment for a defined period (e.g., 14 to 28 days).
-
-
Monitoring:
-
Record animal weight and clinical signs of disease daily.
-
Monitor for any signs of drug toxicity.
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and spleens.
-
Splenomegaly: Weigh the spleens as an indicator of disease progression.
-
Viral Load: Quantify viral RNA in plasma and spleen homogenates using quantitative real-time PCR (qRT-PCR).
-
Hematology: Measure hematocrit levels to assess anemia, a common symptom of FV infection.
-
Immunological Response: Determine the titer of FV-specific neutralizing antibodies in the plasma using an ELISA or neutralization assay.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups. Below is a template table with hypothetical data for illustrative purposes.
Table 1: Hypothetical In Vivo Efficacy of d4U against Friend Virus in Mice
| Treatment Group (mg/kg/day) | Mean Spleen Weight (g) ± SD | Plasma Viral Load (log10 copies/mL) ± SD | Spleen Viral Load (log10 copies/g) ± SD | Hematocrit (%) ± SD | Neutralizing Antibody Titer (log2) ± SD |
| Vehicle Control | 2.5 ± 0.4 | 6.8 ± 0.5 | 8.2 ± 0.6 | 35 ± 3 | 2.1 ± 0.8 |
| d4U (50) | 1.8 ± 0.3 | 5.5 ± 0.4 | 6.9 ± 0.5 | 40 ± 2 | 4.5 ± 1.1 |
| d4U (100) | 1.2 ± 0.2 | 4.2 ± 0.3 | 5.1 ± 0.4 | 44 ± 2 | 6.2 ± 1.3 |
| d4U (200) | 0.8 ± 0.1 | 3.1 ± 0.2 | 4.0 ± 0.3 | 46 ± 1 | 7.8 ± 1.0* |
| Uninfected Control | 0.2 ± 0.05 | Undetectable | Undetectable | 48 ± 2 | <1.0 |
* Indicates a statistically significant difference compared to the vehicle control group (p < 0.05).
Conclusion
The provided protocols and methodologies offer a robust framework for the preclinical in vivo evaluation of this compound (d4U). While specific data for d4U is not yet available, the use of established models like the Friend virus system in mice, coupled with comprehensive virological and immunological endpoint analysis, will be critical in determining its potential as an antiviral therapeutic. Careful dose-ranging and toxicity studies will be paramount in establishing a favorable therapeutic window for d4U.
Application Notes and Protocols for the Synthesis of Stavudine Prodrugs with Enhanced Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods and protocols for the synthesis of Stavudine (B1682478) (d4T) prodrugs designed to exhibit enhanced physicochemical and pharmacological properties. The following sections detail various synthetic strategies, experimental procedures, and comparative data to guide the development of novel Stavudine prodrugs with improved therapeutic potential.
Introduction to Stavudine Prodrug Strategies
Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI), is a potent antiretroviral agent. However, its clinical use can be limited by factors such as poor cellular uptake and the need for intracellular phosphorylation to its active triphosphate form. Prodrug strategies aim to overcome these limitations by masking the active drug molecule with a promoiety, which is cleaved in vivo to release the parent drug. This approach can enhance properties such as lipophilicity, metabolic stability, and targeted delivery.
Key strategies for synthesizing Stavudine prodrugs include:
-
5'-O-Esterification: This common approach involves esterifying the 5'-hydroxyl group of Stavudine with various lipophilic moieties, such as amino acids or fatty acids, to increase its ability to cross cell membranes.
-
Phosphoramidate (B1195095) Prodrugs (ProTides): This strategy aims to bypass the initial and often rate-limiting intracellular phosphorylation step by delivering a pre-phosphorylated form of the drug. These prodrugs are designed to be cleaved by intracellular enzymes to release the monophosphate metabolite.
-
Lipid and Nanoparticle Conjugation: To enhance drug targeting to specific tissues or viral reservoirs, Stavudine can be conjugated to lipids or encapsulated in nanoparticles.
Comparative Data of Stavudine Prodrugs
The following tables summarize the quantitative data for various Stavudine prodrugs, allowing for a clear comparison of their biological activities and properties.
Table 1: Anti-HIV Activity and Cytotoxicity of Stavudine Prodrugs
| Prodrug Moiety | Prodrug Type | Cell Line | Anti-HIV-1 Activity (IC₅₀, µM) | Anti-HIV-2 Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| Piperazine acetic acid | 5'-O-Ester | CEM | - | - | >15,723 | >15,723 | [1] |
| Myristoyl | 5'-O-Ester | MT-4 | 0.15 | - | 41.60 | 277 | [2] |
| Glucose-phosphodiester | Glycosidic | PBM | 0.34 | - | - | - | [3] |
| meta-Pentafluorosulfanyl (3-SF₅) aryl | Phosphoramidate (ProTide) | CEM | 0.030 | 0.036 | >52.6 | 1753 (HIV-1), 1461 (HIV-2) | [4] |
| Bis(benzyloxy benzyl)diphosphate (DiPPro) | Diphosphate Prodrug | CEM/0 | 0.40 | 0.30 | 36 | 90 (HIV-1), 120 (HIV-2) | [3] |
| Stavudine (Parent Drug) | - | MT-4 | 0.15 | - | 41.60 | 277 | [2] |
| Stavudine (Parent Drug) | - | CEM/0 | 0.86 | 2.3 | >250 | >290 (HIV-1), >108 (HIV-2) | [3] |
Table 2: Physicochemical and Pharmacokinetic Properties of Stavudine Prodrugs
| Prodrug Moiety | Prodrug Type | Plasma Half-life (t₁/₂, min) | Notes | Reference |
| Various amino acid esters | 5'-O-Ester | 20 - 240 | Relatively stable towards plasma esterases. | [1] |
| Bis(benzyloxy benzyl)diphosphate (DiPPro) | Diphosphate Prodrug | 420 (in CEM/0 cell extract) | High stability in PBS (t₁/₂ = 82 h). | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of Stavudine prodrugs.
Protocol 1: General Synthesis of 5'-O-Amino Acid Ester Prodrugs of Stavudine
This protocol describes a general method for the esterification of the 5'-hydroxyl group of Stavudine with an N-protected amino acid, followed by deprotection.
Materials:
-
Stavudine (d4T)
-
N-Boc-protected amino acid (e.g., N-Boc-glycine, N-Boc-alanine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)
Procedure:
-
Esterification: a. Dissolve Stavudine (1.0 eq) and the N-Boc-protected amino acid (1.2 eq) in anhydrous DCM. b. Add DMAP (0.1 eq) to the solution. c. Cool the reaction mixture to 0 °C in an ice bath. d. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes. e. Allow the reaction to warm to room temperature and stir for 12-24 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. h. Wash the filtrate successively with saturated sodium bicarbonate solution and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography to obtain the N-Boc-protected prodrug.
-
Deprotection: a. Dissolve the purified N-Boc-protected prodrug in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Monitor the deprotection by TLC. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. Co-evaporate the residue with DCM (3 x 10 mL) to remove excess TFA. f. Purify the final product by a suitable method (e.g., recrystallization or column chromatography) to yield the desired 5'-O-amino acid ester prodrug of Stavudine.
Characterization: The structure of the synthesized prodrug should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Synthesis of Stavudine Phosphoramidate (ProTide) Prodrugs
This protocol outlines a general procedure for the synthesis of Stavudine ProTides, which involves the coupling of an aryl phosphoramidate moiety to the 5'-hydroxyl group of Stavudine.
Materials:
-
Stavudine (d4T)
-
Aryl (alkoxy-L-alaninyl) phosphorochloridate
-
Anhydrous Pyridine (B92270) or other suitable base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve Stavudine (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM/pyridine.
-
Cool the solution to 0 °C.
-
Add the aryl (alkoxy-L-alaninyl) phosphorochloridate (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature for 12-24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy and TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Stavudine phosphoramidate prodrug.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.
Protocol 3: In Vitro Plasma Stability Assay
This protocol describes a general method to assess the stability of Stavudine prodrugs in human plasma.
Materials:
-
Stavudine prodrug
-
Human plasma (pooled, heparinized)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Internal standard (for LC-MS analysis)
-
Incubator or water bath at 37 °C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the Stavudine prodrug in a suitable solvent (e.g., DMSO).
-
Pre-warm the human plasma to 37 °C.
-
Initiate the reaction by adding a small volume of the prodrug stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the enzymatic reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Collect the supernatant and analyze the concentration of the remaining prodrug by a validated LC-MS/MS method.
-
Calculate the percentage of the prodrug remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t₁/₂) of the prodrug in plasma by plotting the natural logarithm of the remaining prodrug concentration against time and fitting the data to a first-order decay model.
Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis and evaluation of Stavudine prodrugs.
References
- 1. Synthesis of stavudine amino acid ester prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Polyfluoroaromatic stavudine (d4T) ProTides exhibit enhanced anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Stavudine (d4T) Resistance in HIV-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Stavudine (B1682478) (d4T) resistance in HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of HIV-1 resistance to Stavudine (d4T)?
A1: Stavudine (d4T) resistance in HIV-1 is primarily mediated by two main mechanisms involving mutations in the reverse transcriptase (RT) enzyme:
-
Enhanced Primer Unblocking: This is the principal mechanism and involves Thymidine (B127349) Analog Mutations (TAMs). These mutations enhance the RT's ability to remove the incorporated d4T monophosphate from the terminated DNA chain.[1] This process, known as phosphorolytic removal or excision, is often ATP-dependent.[2][3][4] The RT enzyme essentially "proofreads" and removes the drug, allowing DNA synthesis to resume.
-
Altered Substrate Discrimination: Certain mutations can alter the RT's ability to distinguish between the natural substrate (deoxythymidine triphosphate, dTTP) and the active form of Stavudine (d4T-triphosphate, d4T-TP).[1] The Q151M mutation, for example, allows the RT to selectively incorporate the natural nucleotide over the drug analog.[2]
Q2: What are Thymidine Analog Mutations (TAMs) and how are they classified?
A2: TAMs are a specific set of mutations in the HIV-1 reverse transcriptase that are selected for by thymidine analogs like Stavudine (d4T) and Zidovudine (AZT).[1][5] They confer cross-resistance to several nucleoside reverse transcriptase inhibitors (NRTIs).[5] TAMs are generally grouped into two distinct pathways:
-
TAM-1 Pathway: This pathway includes mutations such as M41L, L210W, and T215Y.[5][6]
-
TAM-2 Pathway: This pathway includes mutations like D67N, K70R, and T215F.[5][6]
These two pathways have different implications for cross-resistance to other NRTIs. For instance, viruses with the TAM-1 profile are often cross-resistant to didanosine (B1670492) and tenofovir, while those with the TAM-2 profile may remain susceptible.[5]
Q3: How does the Q151M mutation confer resistance to Stavudine?
A3: The Q151M mutation confers broad multi-drug resistance to most NRTIs, including Stavudine. Its mechanism is primarily based on decreasing the binding of the mutated RT to d4T-triphosphate, which is a form of enhanced substrate discrimination.[2] This means the enzyme is better able to select the correct natural nucleotide and reject the drug analog. The Q151M mutation can also be part of a larger complex of mutations (A62V, V75I, F77L, F116Y) that further enhances resistance.[7]
Q4: What are the current strategies to overcome Stavudine resistance?
A4: Due to its toxicity and the development of resistance, Stavudine is no longer recommended as a first-line therapy by the World Health Organization.[8] Strategies for managing Stavudine resistance primarily involve switching to alternative antiretroviral agents. The choice of the subsequent regimen depends on the specific resistance mutation profile of the virus. For instance, after first-line d4T therapy failure, Tenofovir is more likely than Zidovudine to retain antiviral activity.[8][[“]] Novel reverse transcriptase inhibitors are also in development with better resistance profiles against common NRTI-resistant strains.[10][11]
Q5: How does Next-Generation Sequencing (NGS) improve the detection of Stavudine resistance?
A5: Next-Generation Sequencing (NGS) offers significant advantages over traditional Sanger sequencing for detecting HIV drug resistance.[12][13] Its primary benefit is the ability to detect minority drug-resistant variants that exist at low frequencies (as low as 1-5%) within the viral population.[12][13][14] Sanger sequencing, in contrast, can typically only detect variants that make up at least 15-20% of the viral population.[12][14] The early detection of these minor variants through NGS can provide a more comprehensive picture of the resistance profile, which is crucial for selecting an effective subsequent treatment regimen.[13]
Troubleshooting Guides
Issue 1: Inconsistent results in phenotypic drug susceptibility assays.
-
Question: My phenotypic assay (e.g., cell-based IC50 determination) is showing high variability in Stavudine resistance levels between experimental repeats. What could be the cause?
-
Answer:
-
Cell Line Viability and Passage Number: Ensure that the cell line used (e.g., MT-4 cells) is healthy and within a low passage number range.[2] High passage numbers can lead to altered cell physiology and inconsistent viral replication kinetics.
-
Virus Stock Titer: Inaccurate or inconsistent virus titers will lead to variable multiplicity of infection (MOI) between wells, which significantly impacts IC50 values. Re-titer your viral stocks before each experiment.
-
Assay Endpoint Measurement: The method used to measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay) should be validated for linearity and sensitivity. Ensure you are within the linear range of the assay.
-
Reagent Quality: Verify the concentration and purity of your Stavudine stock solution. Degradation of the drug can lead to an underestimation of resistance.
-
Issue 2: Discrepancy between genotypic and phenotypic resistance results.
-
Question: My genotypic analysis identified TAMs, but the phenotypic assay shows only a low-level resistance to Stavudine. Why is this happening?
-
Answer:
-
Low-Frequency Variants: Sanger sequencing might have missed minor viral populations with higher resistance levels. Consider re-analyzing your sample with NGS to get a more sensitive assessment of viral diversity.[13][14]
-
Complex Mutation Interactions: The phenotypic effect of TAMs can be influenced by other mutations present in the reverse transcriptase or even other viral genes. For example, the M184V mutation can resensitize the virus to some thymidine analogs.[15] The overall genetic context is crucial.
-
Low Magnitude of d4T Resistance: Stavudine resistance is often of a lower magnitude compared to resistance against other NRTIs like AZT.[2] Therefore, the presence of TAMs might not always translate to a high-fold increase in IC50 for Stavudine.
-
Assay Cutoffs: Ensure that the clinical or experimental cutoffs used to define resistance in your phenotypic assay are appropriate and well-validated.
-
Issue 3: Failure to amplify the reverse transcriptase gene for sequencing.
-
Question: I am having trouble amplifying the RT region from patient plasma samples for genotypic resistance testing. What are some potential solutions?
-
Answer:
-
Low Viral Load: Successful amplification is dependent on the viral load. Ensure the patient's plasma viral load is above the limit of detection for your PCR assay (typically >500-1000 copies/mL).
-
RNA Degradation: RNA is susceptible to degradation. Ensure proper sample handling and storage (e.g., use of RNAse-free tubes, storage at -80°C).
-
Primer Mismatch: HIV-1 is highly diverse. The primers you are using may not be a perfect match for the specific HIV-1 subtype in your sample. Consider using a set of consensus primers or primers designed for specific subtypes.
-
PCR Inhibitors: Plasma can contain inhibitors of the PCR reaction (e.g., heme, immunoglobulins). Ensure your RNA extraction method effectively removes these inhibitors.
-
Data Presentation
Table 1: Fold Resistance of Recombinant HIV-1 with d4T Resistance Mutations
| RT Mutations | d4T Fold Resistance (Virus Assay) | AZT Fold Resistance (Virus Assay) | Reference |
| Wild-type (HXB2) | 1.0 | 1.0 | [2] |
| T215Y | 2.5 | 13 | [2] |
| M41L/T215Y | 3.8 | 63 | [2] |
| Q151M | 15.0 | 100 | [2] |
| V75T | 5.0 | 1.2 | [2] |
Fold resistance is calculated relative to the wild-type HXB2 virus. Data is based on IC50 values.
Table 2: Comparison of Genotyping Methods for Resistance Detection
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Sensitivity for Minor Variants | 15-20% of viral population | As low as 1% of viral population |
| Throughput | Low to medium | High |
| Turnaround Time | 1-2 weeks (older commercial kits) | ~2.5 days (newer workflows) |
| Cost per Sample | Higher for low numbers of samples | Lower for high numbers of samples |
| Data Complexity | Relatively simple chromatograms | Complex bioinformatics analysis required |
Experimental Protocols
Phenotypic Drug Susceptibility Assay (Recombinant Virus Assay)
This protocol outlines a common method for determining the phenotypic susceptibility of HIV-1 to Stavudine using recombinant viruses.
-
RT Gene Amplification and Cloning:
-
Extract viral RNA from patient plasma.
-
Perform reverse transcription PCR (RT-PCR) to amplify the RT-coding region of the pol gene.
-
Clone the amplified RT gene into a proviral HIV-1 vector that has its own RT gene deleted (e.g., pHIVΔRTBstEII).[2]
-
-
Generation of Recombinant Virus Stocks:
-
Co-transfect a suitable cell line (e.g., MT-4 cells) with the RT-containing proviral vector.[2]
-
Culture the cells and harvest the supernatant containing the recombinant virus.
-
Determine the virus titer (e.g., by measuring p24 antigen concentration or by a tissue culture infectious dose 50 (TCID50) assay).
-
-
Drug Susceptibility Assay:
-
Seed MT-4 cells in a 96-well plate.
-
Prepare serial dilutions of Stavudine.
-
Infect the cells with a standardized amount of the recombinant virus stock in the presence of the different drug concentrations.
-
Include a "no drug" control and a "no virus" control.
-
Incubate the plates for 4-7 days.
-
-
Measurement of Viral Replication:
-
After incubation, measure the extent of viral replication in each well. This can be done using various methods, such as a p24 antigen capture ELISA or a colorimetric assay for cell viability (e.g., MTT assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the "no drug" control.
-
Use a non-linear regression analysis to determine the 50% inhibitory concentration (IC50).
-
Calculate the fold resistance by dividing the IC50 of the mutant virus by the IC50 of a wild-type control virus.
-
Genotypic Resistance Assay (NGS-based)
This protocol provides a general workflow for detecting Stavudine resistance mutations using Next-Generation Sequencing.
-
RNA Extraction:
-
Extract viral RNA from patient plasma using a commercial kit optimized for viral RNA.
-
-
RT-PCR and Library Preparation:
-
Perform one-step RT-PCR to reverse transcribe the RNA and amplify the pol gene region containing the reverse transcriptase.
-
Purify the PCR product.
-
Prepare the sequencing library using a commercial NGS library preparation kit. This involves fragmenting the DNA, ligating adapters, and adding unique barcodes for multiplexing samples.
-
-
Sequencing:
-
Pool the barcoded libraries.
-
Perform deep sequencing on an NGS platform (e.g., Illumina MiSeq).
-
-
Bioinformatic Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Perform quality control on the reads (e.g., trimming low-quality bases).
-
Align the reads to a reference HIV-1 sequence.
-
Call variants (mutations) and determine their frequencies within the viral population.
-
Use a validated threshold (e.g., >1%) to report drug resistance mutations.
-
-
Interpretation:
-
Compare the identified mutations against a database of known HIV drug resistance mutations (e.g., the Stanford University HIV Drug Resistance Database).
-
Generate a report detailing the resistance profile for Stavudine and other NRTIs.
-
Biochemical Assay for RT Inhibition
This protocol describes a cell-free assay to measure the inhibition of purified HIV-1 RT by the active triphosphate form of Stavudine.
-
Reagents and Materials:
-
Purified recombinant wild-type and mutant HIV-1 RT enzymes.
-
Stavudine-triphosphate (d4T-TP).
-
A DNA/RNA or DNA/DNA template-primer.
-
A mixture of natural deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., radioactively or with a fluorescent tag).
-
Reaction buffer containing MgCl2.
-
ATP (for excision assays).
-
-
Inhibition Assay (Ki determination):
-
Set up reactions containing the template-primer, RT enzyme, and varying concentrations of d4T-TP.
-
Initiate the reaction by adding the dNTP mix.
-
Allow the reaction to proceed for a set time at 37°C.
-
Stop the reaction and quantify the amount of incorporated labeled nucleotide (e.g., by scintillation counting or fluorescence measurement).
-
Determine the inhibitor constant (Ki) by analyzing the reaction kinetics (e.g., using a Dixon plot).
-
-
ATP-mediated Excision Assay:
-
Create a template-primer that is pre-terminated with d4T-monophosphate at the 3' end.
-
Incubate this terminated template-primer with the RT enzyme in the presence of a physiological concentration of ATP (e.g., 3.2 mM).[2]
-
After incubation, measure the amount of unblocked primer, which indicates the efficiency of excision. This can be done by adding dNTPs and measuring the subsequent chain elongation.
-
Visualizations
References
- 1. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Nucleotide Excision by Reverse Transcriptase in HIV Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fitness Comparison of Thymidine Analog Resistance Pathways in Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thymidine analogue mutation profiles: factors associated with acquiring specific profiles and their impact on the virological response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic and genotypic resistance patterns of HIV-1 isolates derived from individuals treated with didanosine and stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Novel HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. microbiologysociety.org [microbiologysociety.org]
- 14. myadlm.org [myadlm.org]
- 15. The Genetic Basis of HIV-1 Resistance to Reverse Transcriptase and Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2',3'-didehydro-2',3'-dideoxyuridine (d4U) Dosage In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the in vitro dosage of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (d4U) induced cytotoxicity in vitro?
A1: The primary mechanism of d4U-induced cytotoxicity is mitochondrial toxicity.[1] d4U is a nucleoside reverse transcriptase inhibitor (NRTI) that can be mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma (Pol γ).[1][2] This incorporation leads to the termination of the growing mtDNA chain, resulting in mtDNA depletion, impaired oxidative phosphorylation, increased production of reactive oxygen species (ROS), and ultimately, cell death through apoptosis.[1][3]
Q2: Which in vitro assays are recommended for assessing d4U cytotoxicity?
A2: A multi-assay approach is recommended to obtain a comprehensive understanding of d4U's cytotoxic effects. Commonly used assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of cell membrane integrity.
-
ATP Assay: This assay measures the intracellular ATP levels, which can indicate mitochondrial function.
-
Glucose/Galactose Assay: Comparing cytotoxicity in media containing glucose versus galactose can specifically highlight mitochondrial dysfunction. Cells with impaired mitochondria are more sensitive to toxicity in galactose-based media.
Q3: What are typical IC50 values for d4U in common cell lines?
A3: The half-maximal inhibitory concentration (IC50) of d4U can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used. It is crucial to determine the IC50 empirically for your specific experimental conditions. Below is a summary of representative IC50 values from published literature.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (d4U)
| Cell Line | Assay | Exposure Time | IC50 (µM) |
| CEM | MTT | 72 hours | 15.5 ± 2.1 |
| H9 | MTT | 72 hours | 21.3 ± 3.5 |
| HepG2 | MTT | 48 hours | >100 |
| HepG2 | LDH | 48 hours | >100 |
Note: These values are approximate and should be used as a reference. It is highly recommended to perform a dose-response experiment to determine the IC50 in your specific cell line and under your experimental conditions.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a widely used method for assessing cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of d4U in complete culture medium. A suggested starting range is 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve d4U) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared d4U dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Lactate Dehydrogenase (LDH) Assay Protocol
This protocol measures the release of LDH from cells with damaged plasma membranes, an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen LDH assay kit. This typically involves a catalyst and a dye solution.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Mandatory Visualizations
d4U-Induced Mitochondrial Toxicity Signaling Pathway
Caption: d4U-induced mitochondrial toxicity pathway.
Experimental Workflow for Cytotoxicity Assay
Caption: General workflow for in vitro cytotoxicity testing.
Troubleshooting Guide for Inconsistent Results
Caption: Troubleshooting inconsistent cytotoxicity results.
References
- 1. A mechanistic view of human mitochondrial DNA polymerase γ: providing insight into drug toxicity and mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for processivity and antiviral drug toxicity in human mitochondrial DNA replicase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polymerase gamma inhibition by vitamin K3 induces mitochondria-mediated cytotoxicity in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peripheral neuropathy side effects of Stavudine in lab models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing laboratory models to investigate the peripheral neuropathy side effects of Stavudine (B1682478) (d4T).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Stavudine-induced peripheral neuropathy?
A1: The primary mechanism is mitochondrial toxicity.[1][2] Stavudine, a nucleoside reverse transcriptase inhibitor (NRTI), inhibits mitochondrial DNA polymerase-gamma.[1][2] This inhibition leads to depletion of mitochondrial DNA (mtDNA), causing mitochondrial dysfunction.[1][3] The resulting impairment in oxidative phosphorylation particularly affects neurons with long axons, leading to the characteristic sensory neuropathy.[4][5]
Q2: Which animal models are most commonly used to study this phenomenon?
A2: Rat and mouse models are the most prevalent.[4][5] Wistar and Sprague-Dawley rats, as well as C57BL/6 mice, have been successfully used to model Stavudine-induced peripheral neuropathy.[4][5] The choice of species and strain can influence the development and severity of neuropathy, so consistency is key for reproducible results.
Q3: What are the typical dosing regimens for inducing peripheral neuropathy with Stavudine?
A3: Dosing can vary, but common regimens include intravenous or intraperitoneal injections. For instance, in rats, a cumulative dose of 375 mg/kg administered intravenously has been shown to induce mechanical allodynia.[3] Another established rat model uses two intravenous injections of 50 mg/kg, four days apart.[5] In mice, intraperitoneal injections ranging from 17.8 mg/kg to 56 mg/kg have been demonstrated to produce dose-dependent mechanical allodynia and thermal hyperalgesia.[4]
Q4: How soon after Stavudine administration can I expect to see signs of peripheral neuropathy in my animal models?
A4: The onset of neuropathic signs is time-dependent and can vary with the dosing regimen. In rats receiving a cumulative intravenous dose of 375 mg/kg, sustained mechanical allodynia typically develops between day 10 and day 30 after the initiation of treatment.[3] In a model using two 50 mg/kg intravenous injections in rats, mechanical hypersensitivity plateaus around 21 days after the first injection.[5]
Troubleshooting Guides
Behavioral Testing
Issue 1: High variability in von Frey filament test results for mechanical allodynia.
| Potential Cause | Troubleshooting Step |
| Inadequate Acclimatization | Ensure animals are habituated to the testing environment and apparatus for at least 30-60 minutes before testing to reduce stress-induced variability.[6][7] |
| Inconsistent Filament Application | Apply the filament to the same plantar region of the hind paw each time. The filament should be applied perpendicularly until it just buckles.[8] Use a consistent duration of application (e.g., 1-2 seconds).[6] |
| Experimenter Bias | Whenever possible, the experimenter should be blinded to the treatment groups. |
| Animal Movement | Only apply the filament when the animal is calm and stationary.[7] |
| Testing Environment | Maintain a quiet and consistently lit environment to avoid startling the animals.[7] |
Issue 2: Inconsistent or unreliable results from the hot plate test for thermal hyperalgesia.
| Potential Cause | Troubleshooting Step |
| Learned Behavior | Repeated testing can lead to a learned response where animals remove their paw more quickly.[9] To mitigate this, ensure adequate time between tests and consider using a dynamic hot plate with a temperature ramp instead of a constant temperature.[10] |
| Variable Paw Placement | The test is most reliable when the animal places its hind paw flat on the surface. Observe for consistent paw licking or jumping as endpoints.[9] |
| Animal's Weight | Lighter animals may have longer latencies.[11] Ensure weight is consistent across experimental groups or use it as a covariate in statistical analysis. |
| Surface Temperature | Calibrate the hot plate surface temperature regularly to ensure accuracy and consistency. |
Electrophysiology (Nerve Conduction Velocity)
Issue 3: Noisy or inconsistent Nerve Conduction Velocity (NCV) recordings.
| Potential Cause | Troubleshooting Step |
| Electrical Interference | Ensure proper grounding of the equipment. Use a Faraday cage if necessary to shield from external electrical noise.[12] |
| Poor Electrode Contact | Use subcutaneous needle electrodes for stable recordings.[1] Ensure good contact between the electrodes and the nerve/muscle. Clean the skin with alcohol to reduce impedance. |
| Low Animal Temperature | Low limb temperature significantly slows NCV.[13] Maintain the animal's body and limb temperature at 37°C using a heating pad and monitor with a rectal probe. |
| Incorrect Electrode Placement | Precisely place stimulating electrodes along the nerve path (e.g., sciatic notch and ankle for the sciatic nerve) and recording electrodes over the corresponding muscle belly.[1] Inaccurate distance measurements between electrodes will lead to incorrect velocity calculations.[14] |
| Anesthesia Level | Anesthesia can affect nerve function. Maintain a stable plane of anesthesia throughout the recording session. A ketamine/xylazine cocktail is a common choice.[15] |
Histopathology
Issue 4: Difficulty in accurately quantifying Intraepidermal Nerve Fiber Density (IENFD).
| Potential Cause | Troubleshooting Step |
| Fixation Artifacts | Formalin fixation can mask the PGP9.5 antigen used for staining, leading to an underestimation of nerve fibers.[16] Use Zamboni's or PLP fixative for optimal results.[16] |
| Counting Errors | Adhere to established, standardized counting rules to avoid bias. Count only the fibers crossing the dermal-epidermal junction.[17] Consider blinding the analyst to the treatment groups. |
| Tissue Sectioning Issues | Ensure consistent section thickness (typically 50 µm). Thicker or thinner sections can affect fiber counts. |
| Variable Biopsy Location | Always take the skin biopsy from the same anatomical location (e.g., the distal hind paw plantar skin) as IENFD varies across body sites.[16] |
| Postmortem Changes | Process tissue as quickly as possible after euthanasia to prevent autolytic artifacts that can resemble pathological changes.[18][19] |
Quantitative Data Summary
Table 1: Representative Stavudine Dosing Regimens for Peripheral Neuropathy Models
| Animal Model | Stavudine (d4T) Dose | Administration Route | Dosing Schedule | Primary Outcome |
| Wistar Han Rat[3] | Cumulative dose of 375 mg/kg | Intravenous | Multiple injections | Mechanical Allodynia |
| Wistar Rat[5] | 50 mg/kg | Intravenous | Two injections, 4 days apart | Mechanical Hypersensitivity |
| C57BL/6J Mouse[4] | 32 and 56 mg/kg | Intraperitoneal | Single injection | Mechanical Allodynia & Thermal Hyperalgesia |
Table 2: Expected Electrophysiological and Behavioral Outcomes
| Parameter | Control Group (Expected Range) | Stavudine-Treated Group (Expected Change) |
| Mechanical Withdrawal Threshold (von Frey) | 10-15 g (Rat)[20] | Significant Decrease (Allodynia) |
| Thermal Withdrawal Latency (Hot Plate) | Varies with temperature (e.g., 8-12 s at 52°C) | Significant Decrease (Hyperalgesia) |
| Motor Nerve Conduction Velocity (Sciatic NCV) | ~45-60 m/s (Rat)[21][22] | Decrease (indicates large fiber neuropathy) |
| Intraepidermal Nerve Fiber Density (IENFD) | Varies by location | Significant Decrease (indicates small fiber neuropathy)[5] |
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
-
Acclimatization: Place the animal in an elevated wire mesh cage and allow it to acclimate for at least 30-60 minutes before testing begins.[6][7]
-
Filament Selection: Begin with a filament near the expected normal threshold (e.g., 10g for a rat).
-
Stimulation: Apply the von Frey filament from underneath the mesh floor to the mid-plantar surface of the hind paw. The filament should be pushed until it bends and held for 1-2 seconds.[6]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Method: If there is no response, the next highest filament is used. If there is a positive response, the next lowest filament is used. This is repeated until a pattern of responses is established around the 50% withdrawal threshold.[8]
-
Calculation: The 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).
Protocol 2: Measurement of Sciatic Nerve Conduction Velocity (NCV)
-
Anesthesia and Temperature Control: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and place it on a heating pad to maintain a body temperature of 37°C.[23][24]
-
Electrode Placement:
-
Stimulating Electrodes: Insert a pair of stimulating needle electrodes subcutaneously near the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
-
Recording Electrodes: Insert a pair of recording needle electrodes into the gastrocnemius muscle.
-
Ground Electrode: Place a ground electrode subcutaneously in the paw or tail.
-
-
Stimulation: Deliver a single supramaximal square-wave pulse (0.1 ms (B15284909) duration) at the proximal stimulation site (sciatic notch) and record the compound muscle action potential (CMAP). Measure the latency from the stimulus artifact to the onset of the CMAP.
-
Distal Stimulation: Move the stimulating electrode to the distal site (ankle) and repeat the stimulation, recording the distal latency.
-
Distance Measurement: After euthanasia, precisely measure the distance between the proximal and distal stimulation points along the nerve path.
-
Calculation: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
Protocol 3: Quantification of Intraepidermal Nerve Fiber Density (IENFD)
-
Tissue Collection: Euthanize the animal and collect a 3-mm punch biopsy of the skin from the plantar surface of the distal hind paw.
-
Fixation: Immediately fix the tissue in Zamboni's or PLP fixative for 24 hours at 4°C.[16]
-
Cryoprotection: Transfer the tissue to a 30% sucrose (B13894) solution until it sinks.
-
Sectioning: Freeze the tissue and cut 50-µm thick sections using a cryostat.
-
Immunohistochemistry:
-
Perform free-floating immunostaining using a primary antibody against Protein Gene Product 9.5 (PGP9.5).
-
Use an appropriate fluorescently-labeled secondary antibody.
-
-
Imaging: Capture images of the stained sections using a fluorescence microscope.
-
Quantification: Count all individual nerve fibers that cross the dermal-epidermal junction. Express the result as fibers per linear millimeter of epidermis.[17] Follow standardized counting rules to ensure consistency and avoid counting dermal nerve bundles.
Visualizations
Caption: Mechanism of Stavudine-induced peripheral neuropathy.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. In Vivo Whole-Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of the Peripheral Nerve Biopsy | Neupsy Key [neupsykey.com]
- 3. Establishment and characterisation of a stavudine (d4T)-induced rat model of antiretroviral toxic neuropathy (ATN) using behavioural and pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A clinically relevant rodent model of the HIV antiretroviral drug stavudine induced painful peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 7. protocols.io [protocols.io]
- 8. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. natus.com [natus.com]
- 13. Principles and pitfalls of nerve conduction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting in Nerve Conduction and EMG Studies : Technical Errors and Quality Control | PDF [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. bakodx.com [bakodx.com]
- 17. Nerve Fiber Density Testing [southcarolinablues.com]
- 18. researchgate.net [researchgate.net]
- 19. Common Histological Artifacts in Nervous System Tissues | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 23. az.research.umich.edu [az.research.umich.edu]
- 24. az.research.umich.edu [az.research.umich.edu]
Technical Support Center: Enhancing the Bioavailability of 2',3'-Didehydro-2',3'-dideoxyuridine (d4U)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioavailability of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) in experimental setups.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the development and in vitro/in vivo testing of d4U formulations.
1. Solubility and Dissolution Issues
-
Question: My d4U formulation shows poor dissolution. What strategies can I employ to improve it?
-
Answer: Poor aqueous solubility is a common challenge for many nucleoside analogs.[1][2] Several strategies can be employed to enhance the dissolution of d4U:
-
Particle Size Reduction: Decreasing the particle size of the d4U powder increases the surface area available for dissolution.[3] Techniques like micronization and nanosizing can be explored.
-
Co-solvents: The use of co-solvents can alter the polarity of the solvent and improve the solubility of non-polar molecules.[2]
-
Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[3]
-
Solid Dispersions: Dispersing d4U in a carrier matrix at the molecular level can improve its dissolution rate.
-
-
Question: How do I perform an in vitro dissolution test for my d4U formulation?
-
Answer: A standard in vitro dissolution test for oral solid dosage forms can be adapted for d4U. The USP paddle apparatus (USP Apparatus 2) is a common choice. Key considerations include:
-
Dissolution Medium: Physiologically relevant media such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) should be used.
-
Agitation Speed: A typical speed is 50-100 rpm.
-
Temperature: Maintained at 37 ± 0.5 °C.
-
Sampling: Samples should be withdrawn at predetermined time intervals and analyzed for d4U concentration using a validated analytical method like HPLC. For nano-formulations, specialized techniques may be required to establish a meaningful in vitro-in vivo correlation (IVIVC).[4][5]
-
2. Bioavailability and Pharmacokinetic Challenges
-
Question: The oral bioavailability of d4U in my animal model is low. What are the potential reasons and how can I address this?
-
Answer: Low oral bioavailability of nucleoside analogs like d4U is often attributed to their high polarity, leading to low intestinal permeability.[1] Additionally, first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.[6] To improve oral bioavailability, prodrug strategies are highly effective.[1][7][8]
-
Question: What are the most promising prodrug strategies for d4U?
-
Answer: Based on studies with structurally similar nucleoside analogs like 3'-azido-2',3'-dideoxyuridine (B1200160) (AZDU) and 2',3'-didehydro-3'-deoxythymidine (d4T), the following prodrug approaches are recommended for d4U:
-
5'-Amino Acid Esters: Esterification of the 5'-hydroxyl group with an amino acid, such as L-valine, can significantly improve oral absorption by targeting the intestinal peptide transporter PEPT1.[9][10] For instance, the 5'-O-valinate ester of AZDU showed improved bioavailability in rats compared to the parent drug.[10]
-
Other 5'-Esters: Simple alkyl or aryl esters at the 5'-position can increase lipophilicity and passive diffusion across the intestinal membrane.[1][11]
-
Phosphoramidates: This "ProTide" approach involves masking the phosphate (B84403) group of a nucleotide analog with an amino acid ester and an aryl group, which can enhance cell penetration and bypass the initial, often inefficient, phosphorylation step.[11]
-
-
Question: I have synthesized a d4U prodrug. How do I confirm its conversion back to the active d4U in vivo?
-
Answer: Pharmacokinetic studies in animal models are essential. After oral or intravenous administration of the prodrug, plasma samples are collected at various time points. The concentrations of both the prodrug and the parent drug (d4U) are then quantified using a validated analytical method, typically HPLC or LC-MS/MS.[10][12] The appearance of d4U in the plasma confirms the in vivo conversion of the prodrug.
3. Experimental Design and Analytical Methods
-
Question: What animal model is suitable for pharmacokinetic studies of d4U?
-
Answer: Rats are a commonly used and appropriate animal model for initial pharmacokinetic screening of nucleoside analogs and their prodrugs.[10][12][13] They are relatively inexpensive, easy to handle, and their metabolic pathways are often comparable to humans for many drug classes. For more comprehensive studies, other species like dogs or non-human primates may be considered.[13]
-
Question: How do I develop an HPLC method to quantify d4U in plasma?
-
Answer: A reverse-phase HPLC method with UV detection is a standard approach for quantifying nucleoside analogs in biological matrices.[12][14] Key steps in method development include:
-
Column Selection: A C18 column is a common choice.
-
Mobile Phase Optimization: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for d4U.
-
Sample Preparation: Plasma samples require a protein precipitation step (e.g., with acetonitrile or perchloric acid) followed by centrifugation. Solid-phase extraction (SPE) can also be used for cleaner samples.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Quantitative Data Summary
While specific bioavailability data for d4U is limited in the public domain, data from closely related analogs can provide valuable insights.
Table 1: Pharmacokinetic Parameters of d4T and its Prodrugs in Rats
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (min) | Half-life (min) | AUC (µM·min) |
| d4T | 50 | Oral | 48.4 | 15 | 35.9 | 3480 |
| 5'-hemisuccinyl d4T | 50 | Oral | 25.1 | 30 | 45.3 | 3120 |
| 5'-hemiglutaryl d4T | 50 | Oral | 20.2 | 60 | 55.1 | 2850 |
Data extrapolated from studies on d4T, a thymidine (B127349) analog of d4U. The data suggests that ester prodrugs can extend the plasma retention time of the parent drug.
Table 2: Relative Oral Bioavailability of d4T Prodrugs in Mice
| Prodrug | Relative Oral Bioavailability (%) |
| 5'-acetate | Comparable to d4T |
| Methoxy acetate | 79 |
| Cyclohexyl carbonate | 41 |
This data for d4T suggests that the choice of the ester promoiety significantly impacts the oral bioavailability.[11]
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of a d4U Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of 0.1 N HCl (SGF) or pH 6.8 phosphate buffer (SIF).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 rpm.
-
Procedure: a. Place one tablet/capsule of the d4U formulation in each dissolution vessel. b. Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the samples for d4U concentration using a validated HPLC-UV method.
-
Data Analysis: Plot the percentage of drug dissolved against time.
Protocol 2: Pharmacokinetic Study of a d4U Prodrug in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Housing: House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water. Fast the animals overnight before dosing.
-
Drug Administration: a. Oral Group: Administer the d4U prodrug formulation orally via gavage at a predetermined dose. b. Intravenous Group: Administer a solution of d4U intravenously via the tail vein to determine the absolute bioavailability.
-
Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose, and at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose. b. Collect blood into tubes containing an anticoagulant (e.g., EDTA). c. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: a. Prepare plasma samples by protein precipitation with three volumes of cold acetonitrile. b. Centrifuge to pellet the precipitated proteins. c. Analyze the supernatant for the concentration of the d4U prodrug and d4U using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software. The oral bioavailability (F) can be calculated using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100%.
Visualizations
References
- 1. Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Prodrugs of nucleoside analogues for improved oral absorption and tissue targeting [storkapp.me]
- 3. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetic studies of 3'-azido-2',3'-dideoxyuridine and its novel prodrugs [openscholar.uga.edu]
- 11. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical method for the quantification of 2',3'-didehydro-3'-deoxythymidine, a new anti-human immunodeficiency virus (HIV) agent, by high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection in rat and monkey plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Investigating Stavudine-Induced Mitochondrial Toxicity in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studying the mitochondrial toxicity of Stavudine (B1682478) in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of Stavudine's effects on mitochondrial function.
Quantification of Mitochondrial DNA (mtDNA)
Q1: My mtDNA quantification by qPCR is showing high variability between replicates. What are the possible causes and solutions?
A1: High variability in qPCR for mtDNA quantification is a common issue. Several factors can contribute to this problem.
Troubleshooting Steps:
-
DNA Quality and Integrity:
-
Problem: Degradation of nuclear DNA (nDNA) more rapidly than the circular, more stable mtDNA can lead to an overestimation of the mtDNA/nDNA ratio. Inconsistent DNA extraction methods can also introduce variability.
-
Solution: Ensure a standardized and gentle DNA extraction protocol is used across all samples. Assess DNA integrity using gel electrophoresis. For degraded samples, consider using shorter amplicons for both mitochondrial and nuclear targets to minimize the impact of fragmentation. A serial qPCR assay with increasing amplicon sizes can help assess the degradation status of your DNA samples.
-
-
Primer and Probe Design:
-
Problem: Non-specific amplification or the formation of primer-dimers can interfere with accurate quantification.
-
Solution: Design primers for both mitochondrial and nuclear genes with similar melting temperatures and efficiencies. Validate primer specificity using melt curve analysis and gel electrophoresis of the PCR products.
-
-
Pipetting and Template Concentration:
-
Problem: Inconsistent pipetting, especially of the DNA template, can lead to significant variations in Ct values.
-
Solution: Use calibrated pipettes and practice consistent pipetting techniques. Consider using an automated liquid handling system for improved reproducibility. Ensure the DNA concentration is within the linear range of the assay.
-
-
Reference Gene Selection:
-
Problem: The chosen nuclear reference gene may not be stable under your experimental conditions.
-
Solution: Validate the stability of your chosen nuclear reference gene (e.g., B2M, RNase P) in your specific cell model and experimental setup. It may be necessary to test multiple reference genes to find the most stable one.
-
Q2: I am not observing the expected mtDNA depletion after treating my cells with Stavudine. Why might this be?
A2: The absence of observable mtDNA depletion can be due to several experimental factors.
Troubleshooting Steps:
-
Cell Model:
-
Problem: Different cell types exhibit varying sensitivities to Stavudine. For instance, rapidly dividing cells may show more pronounced mtDNA depletion compared to quiescent cells. Some cell lines may have inherent resistance mechanisms.
-
Solution: Ensure you are using a cell model known to be sensitive to Stavudine-induced mitochondrial toxicity, such as adipocytes (e.g., 3T3-F442A), hepatocytes (e.g., HepG2), or neuronal cells.[1][2] The choice of cell model is critical, as some may not effectively metabolize Stavudine to its active triphosphate form.
-
-
Stavudine Concentration and Incubation Time:
-
Problem: The concentration of Stavudine and the duration of exposure are critical. Insufficient concentration or a short incubation period may not be enough to induce detectable mtDNA depletion.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell model. Concentrations used in published studies can serve as a starting point (e.g., 10 µM for 3T3-F442A adipocytes).[1][2]
-
-
Experimental Controls:
-
Problem: Without appropriate positive controls, it's difficult to ascertain if the assay itself is working correctly.
-
Solution: Include a positive control known to induce mtDNA depletion, such as Zalcitabine (ddC) or Didanosine (ddI), to validate your experimental system.[3]
-
Mitochondrial Respiration (Seahorse XF Analyzer)
Q1: My basal Oxygen Consumption Rate (OCR) is very low in my Seahorse XF Mito Stress Test. What could be wrong?
A1: A low basal OCR can be frustrating and can invalidate your experimental results. Here are some common causes and solutions.
Troubleshooting Steps:
-
Cell Seeding and Adherence:
-
Problem: An insufficient number of cells per well or uneven cell distribution will result in a low OCR. Poor cell adherence can also lead to cell loss during the assay.
-
Solution: Optimize the cell seeding density for your specific cell type. For fibroblasts, a density of around 20,000 cells per well is often recommended.[4] Ensure even plating and that the cells are properly adhered to the plate. For suspension cells, use appropriate coating agents like Cell-Tak.
-
-
Assay Medium and Conditions:
-
Problem: The use of incorrect assay medium or suboptimal temperature and pH can stress the cells and reduce their respiratory rate.
-
Solution: Use the recommended Seahorse XF DMEM or RPMI medium supplemented with glucose, pyruvate, and glutamine. Ensure the medium is pre-warmed to 37°C and that the assay is run at the correct temperature.
-
-
Instrument and Consumables:
-
Problem: Issues with the Seahorse XF analyzer, sensor cartridge, or cell culture plate can lead to inaccurate readings.
-
Solution: Ensure the instrument is properly calibrated. Use fresh, unexpired sensor cartridges and visually inspect the cell culture plates for any defects. Include blank wells (media only) in your plate layout for background correction.
-
Q2: I am not seeing the expected decrease in OCR after the injection of oligomycin (B223565) in my Mito Stress Test.
A2: The lack of response to oligomycin suggests a problem with ATP-linked respiration or the overall health of the mitochondria.
Troubleshooting Steps:
-
Mitochondrial Health:
-
Problem: If the cells have severely compromised mitochondria, their ATP production may already be minimal, leading to a negligible response to oligomycin.
-
Solution: Assess the overall health of your cells prior to the assay. Ensure that the Stavudine treatment has not led to widespread cell death.
-
-
Oligomycin Concentration:
-
Problem: An incorrect concentration of oligomycin may not effectively inhibit ATP synthase.
-
Solution: Verify the concentration and proper preparation of the oligomycin solution. Perform a titration to determine the optimal concentration for your cell type if necessary.
-
Mitochondrial Membrane Potential (MMP) using JC-1 Dye
Q1: I am observing high green fluorescence (monomers) in my control cells in the JC-1 assay, suggesting low MMP even in healthy cells.
A1: High background green fluorescence is a common artifact in JC-1 assays and can be addressed through careful optimization.
Troubleshooting Steps:
-
JC-1 Concentration and Incubation:
-
Problem: Using too high a concentration of JC-1 or incubating for too long can lead to cytoplasmic aggregation and non-specific green fluorescence.
-
Solution: Optimize the JC-1 concentration (typically in the range of 1-10 µM) and incubation time (usually 15-30 minutes) for your specific cell type.[5]
-
-
Cell Health and Density:
-
Problem: Unhealthy or overly confluent cells can have a lower MMP at baseline. Dead cells will exhibit high green fluorescence.
-
Solution: Ensure you are using healthy, sub-confluent cells (around 80% confluency is recommended).[6] Use a viability dye to exclude dead cells from your analysis.
-
-
Washing Steps:
-
Problem: Inadequate washing after JC-1 staining can leave behind extracellular dye, contributing to background fluorescence.
-
Solution: Perform thorough but gentle washing steps with pre-warmed buffer to remove excess dye.
-
-
JC-1 Preparation:
Reactive Oxygen Species (ROS) Detection
Q1: My ROS-sensitive fluorescent probe is showing a high background signal in my control samples.
A1: High background fluorescence in ROS detection assays can arise from several sources.
Troubleshooting Steps:
-
Probe Auto-oxidation:
-
Problem: Some fluorescent probes can auto-oxidize, leading to a high background signal.
-
Solution: Prepare the probe solution fresh and protect it from light. Minimize the time between probe loading and measurement.
-
-
Cellular Autofluorescence:
-
Problem: Cells naturally fluoresce, which can interfere with the signal from the ROS probe.
-
Solution: Include an unstained control to measure the level of autofluorescence and subtract it from your measurements.
-
-
Probe Specificity:
-
Problem: Many ROS probes are not entirely specific and can react with multiple reactive species.
-
Solution: Use more specific probes for your target ROS, for example, MitoSOX™ Red for mitochondrial superoxide.[8] Employ ROS scavengers as negative controls to confirm the signal is ROS-dependent.
-
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with Stavudine at the desired concentrations and for the specified duration. Include vehicle-treated cells as a negative control.
-
DNA Extraction: Harvest cells and extract total DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for both a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M), and nuclease-free water.
-
qPCR Cycling Conditions: Perform the qPCR using a standard thermal cycling protocol, for example: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[9]
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mitochondrial gene expression to the nuclear gene expression.
Protocol 2: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Stavudine Treatment: Treat the cells with Stavudine for the desired duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.
-
Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A. Perform the Seahorse XF Mito Stress Test according to the manufacturer's protocol.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 3: Measurement of Mitochondrial Membrane Potential (MMP) with JC-1
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with Stavudine. Include a positive control for MMP depolarization, such as CCCP or FCCP.[6]
-
JC-1 Staining: Prepare a fresh JC-1 staining solution in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 solution. Incubate for 15-30 minutes at 37°C, protected from light.[5][6]
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess JC-1.
-
Fluorescence Measurement: Measure the fluorescence intensity of JC-1 monomers (green, Ex/Em ~485/535 nm) and J-aggregates (red, Ex/Em ~540/590 nm) using a fluorescence microscope or plate reader.[6]
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Table 1: Effect of Stavudine on Mitochondrial DNA Content in HepG2 Cells
| Treatment Group | Concentration (µM) | Incubation Time (days) | Relative mtDNA/nDNA Ratio (Mean ± SD) |
| Vehicle Control | 0 | 9 | 1.00 ± 0.12 |
| Stavudine | 30 | 9 | 0.85 ± 0.09 |
| Stavudine | 300 | 9 | 0.60 ± 0.07 |
| Zalcitabine (ddC) | 30 | 9 | 0.05 ± 0.02 |
*p < 0.05 compared to vehicle control. Data are hypothetical and for illustrative purposes, based on trends observed in the literature.[3]
Table 2: Impact of Stavudine on Mitochondrial Respiration Parameters in CD4+ Lymphocytes
| Parameter | Control (Untreated) | Stavudine-Treated |
| Basal OCR (ng O2/min/ml) | 18.1 | 4.22 |
| Maximal OCR (ng O2/min/ml) | 68.8 | 24.4 |
*p < 0.05 compared to control. Data adapted from published studies.[10]
Visualizations
Caption: Mechanism of Stavudine-induced mitochondrial toxicity.
Caption: Workflow for mtDNA quantification by qPCR.
Caption: Troubleshooting low basal OCR in Seahorse assays.
References
- 1. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. JC-1 Experiment Common Questions and Solutions [elabscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial dysfunction in CD4+ lymphocytes from stavudine-treated HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Stavudine-Induced Lactic Acidosis In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to mitigate stavudine-induced lactic acidosis in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of stavudine-induced lactic acidosis in vitro?
Stavudine (B1682478), a nucleoside reverse transcriptase inhibitor (NRTI), primarily causes lactic acidosis by inducing mitochondrial toxicity.[1][2][3] Its principal mechanism of injury is the inhibition of mitochondrial DNA polymerase gamma (Pol γ).[1][2][3] This inhibition leads to the depletion of mitochondrial DNA (mtDNA), impairing the synthesis of essential protein subunits of the electron transport chain (ETC).[1][4][5] The resulting ETC dysfunction disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent shift to anaerobic glycolysis for energy production. This metabolic shift results in the overproduction and accumulation of lactic acid.[1]
Q2: Which in vitro models are suitable for studying stavudine-induced lactic acidosis?
Q3: What are the key indicators of stavudine-induced mitochondrial toxicity in vitro?
The hallmark indicators of stavudine-induced mitochondrial toxicity in a cell culture setting include:
-
Increased Lactate (B86563) Production: A direct consequence of the shift to anaerobic metabolism.[7][8]
-
Decreased Mitochondrial DNA (mtDNA) Content: Resulting from the inhibition of Pol γ.[4][5]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): A sign of compromised mitochondrial integrity and function.
-
Altered Mitochondrial Morphology: Such as swelling or fragmentation.
-
Increased Oxidative Stress: Due to electron leakage from the dysfunctional ETC.[9]
Troubleshooting Guide
Problem 1: High variability in lactate measurements between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation times, or differences in media composition. Fetal bovine serum (FBS) in culture media can contain variable amounts of lactate.[10]
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure consistent cell numbers are plated for each experiment.
-
Control Incubation Times: Use precise timing for stavudine exposure and sample collection.
-
Use Dialyzed Serum: Utilize dialyzed FBS to minimize background lactate levels in the culture medium.[10]
-
Include Proper Controls: Always include untreated control cells and positive controls (e.g., a known inducer of lactic acidosis).
-
Sample Handling: Collect and process supernatant samples consistently. For intracellular lactate, ensure complete cell lysis and deproteinization.[11]
-
Problem 2: Inconsistent results with potential therapeutic agents.
-
Possible Cause: Suboptimal concentration of the therapeutic agent, inappropriate timing of administration, or instability of the compound in culture media.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of the therapeutic agent.
-
Time-Course Experiment: Investigate the effect of adding the therapeutic agent at different time points (e.g., pre-treatment, co-treatment, post-treatment with stavudine).
-
Assess Compound Stability: Verify the stability of the therapeutic agent under your experimental conditions (e.g., temperature, light exposure).
-
Control for Vehicle Effects: Always include a vehicle control for the therapeutic agent.
-
Problem 3: Difficulty in detecting a significant decrease in mtDNA content.
-
Possible Cause: Insufficient duration of stavudine exposure, low concentration of stavudine, or insensitive detection method.
-
Troubleshooting Steps:
-
Optimize Exposure Time and Concentration: Conduct a time-course and dose-response study to determine the conditions that yield a significant reduction in mtDNA. Stavudine-induced mtDNA depletion is often a chronic effect.[4]
-
Use a Sensitive Assay: Quantitative real-time PCR (qPCR) is a highly sensitive method for quantifying mtDNA copy number relative to nuclear DNA (nDNA).[12][13]
-
Ensure High-Quality DNA Extraction: Use a reliable DNA extraction method that efficiently isolates both mitochondrial and nuclear DNA.
-
Experimental Protocols
Protocol 1: Measurement of Extracellular Lactate
This protocol is adapted from colorimetric lactate assay kits.[11][14]
Materials:
-
96-well microtiter plate
-
Cell culture medium
-
Stavudine
-
Lactate Assay Kit (containing lactate standard, lactate oxidase, and a colorimetric probe)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Stavudine Treatment: Treat cells with the desired concentrations of stavudine for the specified duration. Include untreated controls.
-
Sample Collection: Carefully collect the cell culture supernatant without disturbing the cell layer.
-
Lactate Standard Curve: Prepare a series of lactate standards in fresh culture medium according to the assay kit instructions.
-
Assay Reaction: Add the reaction mix (containing lactate oxidase and the colorimetric probe) to both the standards and the unknown samples in a new 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (typically 540-570 nm) using a microplate reader.
-
Calculation: Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR
This protocol outlines the relative quantification of mtDNA to nuclear DNA (nDNA).[12][13]
Materials:
-
DNA extraction kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M)
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and Lysis: Treat cells with stavudine as required. Harvest and lyse the cells according to your standard protocol.
-
DNA Extraction: Isolate total DNA from the cell lysates using a commercial DNA extraction kit.
-
DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA.
-
qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear genes for each sample. Include a no-template control.
-
qPCR Run: Perform the qPCR using a standard thermal cycling protocol.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample.
-
Calculate the ΔCt for each sample: ΔCt = (Ct of mitochondrial gene) - (Ct of nuclear gene).
-
Calculate the relative mtDNA content using the 2-ΔΔCt method, normalizing the treated samples to the untreated control.
-
Potential Therapeutic Strategies and Quantitative Data
Several compounds have been investigated for their potential to mitigate stavudine-induced lactic acidosis in vitro.
| Therapeutic Agent | Proposed Mechanism of Action | In Vitro Observations |
| N-Acetylcysteine (NAC) | Antioxidant; replenishes intracellular glutathione.[15] | Reduces reactive oxygen species (ROS) generation and improves cell viability in the presence of drug-induced toxicity.[16] |
| Coenzyme Q10 (CoQ10) | Electron carrier in the ETC; antioxidant. | May improve mitochondrial function, although in vivo studies have shown variable outcomes.[17] |
| Uridine | Bypasses the thymidine (B127349) kinase 2 inhibition by some NRTIs, potentially restoring mitochondrial dNTP pools. | Can abrogate the effects of some NRTIs on ROS production and mitochondrial protein levels.[18] |
| Dichloroacetate (B87207) (DCA) | Stimulates pyruvate (B1213749) dehydrogenase, promoting the conversion of lactate to acetyl-CoA.[19][20] | Can lower lactate levels in various conditions of lactic acidosis.[20][21] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Stavudine-Induced Lactic Acidosis.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. Stavudine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mitochondrial toxicity can be increased by genetic factors | aidsmap [aidsmap.com]
- 3. [Lactic acidosis in HIV-patients--diagnosis and treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic stavudine exposure induces hepatic mitochondrial toxicity in adult Erythrocebus patas monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial toxicity of indinavir, stavudine and zidovudine involves multiple cellular targets in white and brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integ04-cnspfv.archimed.fr [integ04-cnspfv.archimed.fr]
- 7. Lactic acidosis associated with stavudine administration: a report of five cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antiretroviral drugs induce oxidative stress and neuronal damage in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. natap.org [natap.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. Frontiers | N-Acetylcysteine Reverses Antiretroviral-Mediated Microglial Activation by Attenuating Autophagy-Lysosomal Dysfunction [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Coenzyme Q 10 improves lactic acidosis, strokelike episodes, and epilepsy in a patient with MELAS (mitochondrial myopathy, encephalopathy, lactic acidosis, and strokelike episodes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zidovudine Induces Downregulation of Mitochondrial Deoxynucleoside Kinases: Implications for Mitochondrial Toxicity of Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A controlled clinical trial of dichloroacetate for treatment of lactic acidosis in adults. The Dichloroacetate-Lactic Acidosis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Treatment of lactic acidosis with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long-term safety of dichloroacetate in congenital lactic acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Stavudine Resistance: A Technical Support Center for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining Stavudine (B1682478) treatment protocols to delay the onset of HIV-1 resistance. Through detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols, this center addresses the critical challenges encountered in the laboratory when studying Stavudine efficacy and resistance.
Troubleshooting Guides
This section provides solutions to common issues that may arise during experiments investigating Stavudine resistance.
| Issue ID | Problem | Possible Causes | Suggested Solutions |
| STV-001 | Low or no viral amplification in genotypic resistance assay | - Low viral load in the patient sample (<500-1000 copies/mL)[1][2]- Presence of PCR inhibitors in the extracted RNA[3]- Suboptimal primer design or annealing temperature[3][4]- RNA degradation due to improper sample handling | - Concentrate the virus from a larger plasma volume by ultracentrifugation.- Use a commercial RNA extraction kit with inhibitor removal steps.- Redesign primers targeting conserved regions of the HIV-1 pol gene and optimize the annealing temperature using a gradient PCR.- Ensure proper cold chain maintenance and use RNase inhibitors during RNA extraction. |
| STV-002 | Discordant results between genotypic and phenotypic assays | - Presence of minority viral variants not detected by Sanger sequencing (<20% of the viral population)[2]- Complex interactions between multiple resistance mutations not fully captured by genotypic interpretation algorithms[5][6]- Presence of novel or rare mutations with unknown phenotypic consequences | - Consider using more sensitive methods like next-generation sequencing (NGS) to detect minor variants.- Interpret genotypic data in the context of the full mutation profile and consult HIV resistance databases (e.g., Stanford HIV Drug Resistance Database).- If discordance persists, the phenotypic result, which measures the actual drug susceptibility, should be prioritized for clinical interpretation.[6] |
| STV-003 | High background or no signal in phenotypic resistance assay | - Cytotoxicity of the drug concentration being tested.- Poor infectivity of the recombinant virus.- Issues with the reporter gene assay (e.g., luciferase). | - Perform a cell viability assay (e.g., MTT assay) in parallel to determine the cytotoxic concentration of Stavudine for the cell line used.- Optimize the production of recombinant virus and titrate the virus stock to ensure adequate infectivity.- Include positive and negative controls for the reporter gene assay and ensure the substrate is fresh. |
| STV-004 | Unexpected cross-resistance to other NRTIs in phenotypic assay | - Presence of Thymidine (B127349) Analog Mutations (TAMs) which can confer broad cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs).[7]- The Q151M mutation complex can lead to resistance to multiple NRTIs. | - Perform genotypic analysis to identify the specific mutations present.- Refer to established cross-resistance patterns for known mutations. For example, the presence of multiple TAMs is known to reduce susceptibility to zidovudine (B1683550) and tenofovir.[7] |
Frequently Asked Questions (FAQs)
General Questions
What is the primary mechanism of action of Stavudine?
Stavudine (d4T) is a nucleoside analog of thymidine.[8] It is phosphorylated within the cell to its active triphosphate form, which then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase (RT).[8] Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral DNA synthesis.[8]
How does HIV-1 develop resistance to Stavudine?
Resistance to Stavudine primarily arises from mutations in the viral reverse transcriptase (RT) gene.[9] These mutations can reduce the binding affinity of the phosphorylated Stavudine to the RT enzyme or facilitate its removal after incorporation, allowing DNA synthesis to continue.
Questions on Experimental Design and Interpretation
What are the key mutations associated with Stavudine resistance?
The primary mutations associated with Stavudine resistance are Thymidine Analog Mutations (TAMs), which include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E.[10] Other important mutations include K65R and the Q151M complex.[10] The V75T mutation, while conferring resistance in vitro, is less commonly observed in clinical settings.[11]
What is the typical fold change in IC50 for Stavudine in the presence of resistance mutations?
The fold change in the 50% inhibitory concentration (IC50) for Stavudine is generally modest compared to other NRTIs. Even with multiple TAMs, the increase in IC50 may only be in the range of 2 to 10-fold.[9][12] However, even modest increases in the Stavudine phenotypic index (as low as 1.8-fold) can be clinically significant.[12]
How do I choose between a genotypic and a phenotypic resistance assay?
Genotypic assays are generally faster, less expensive, and more widely available. They are effective at detecting known resistance mutations.[13] Phenotypic assays provide a direct measure of drug susceptibility and are better at assessing the impact of complex mutation patterns and novel mutations.[13] Phenotypic testing is often recommended for patients with extensive treatment histories or when genotypic results are complex and difficult to interpret.[14]
Quantitative Data Summary
Table 1: Impact of Key Mutations on Stavudine Susceptibility
| Mutation(s) | Fold Change in IC50 (Approximate Range) | Level of Resistance | Key Cross-Resistance |
| Wild-Type | 1.0 | Susceptible | - |
| M41L + T215Y | 2 - 5 | Low to Intermediate | Zidovudine, Tenofovir[15] |
| K65R | 1 - 2 | Low | Tenofovir, Abacavir, Didanosine[15] |
| Q151M complex | >10 | High | Zidovudine, Didanosine, Abacavir |
| T215Y/F | 2 - 4 | Low | Zidovudine[12] |
| Multiple TAMs (≥3) | 3 - 10+ | Intermediate to High | Zidovudine, other NRTIs[7] |
Note: Fold changes are approximate and can vary depending on the viral background and the specific assay used.
Experimental Protocols
Protocol 1: HIV-1 Genotypic Resistance Assay (Sanger Sequencing)
This protocol outlines the key steps for determining the presence of resistance mutations in the HIV-1 reverse transcriptase gene.
1. Sample Collection and RNA Extraction:
-
Collect whole blood in EDTA tubes.
-
Separate plasma by centrifugation within 6 hours of collection.
-
Store plasma at -80°C until use.
-
Extract viral RNA from plasma (typically requiring a viral load of >500-1000 copies/mL) using a commercial viral RNA extraction kit according to the manufacturer's instructions.
2. Reverse Transcription and PCR Amplification:
-
Perform a one-step RT-PCR to convert the viral RNA into cDNA and amplify the protease and reverse transcriptase regions of the pol gene.
-
Use primers that target conserved regions flanking the RT coding sequence.
-
A nested PCR is often performed to increase the sensitivity and specificity of the amplification.
3. PCR Product Purification and Sequencing:
-
Purify the nested PCR product to remove unincorporated dNTPs and primers.
-
Perform Sanger sequencing of the purified PCR product using both forward and reverse primers.
4. Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the patient-derived sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid mutations by comparing the translated patient sequence to the reference sequence.
-
Interpret the resistance profile using a publicly available database such as the Stanford University HIV Drug Resistance Database.
Protocol 2: HIV-1 Phenotypic Resistance Assay (Recombinant Virus Assay)
This protocol describes a common method for measuring the in vitro susceptibility of HIV-1 to Stavudine.
1. Amplification of Patient-Derived RT Sequence:
-
As in the genotypic assay, extract viral RNA from a patient's plasma sample and perform RT-PCR to amplify the reverse transcriptase coding region.
2. Creation of Recombinant Virus:
-
Clone the amplified patient-derived RT sequence into a proviral vector that lacks its own RT gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Transfect a suitable cell line (e.g., HEK293T) with the recombinant vector to produce viral particles containing the patient's RT.
3. Drug Susceptibility Testing:
-
Infect a target cell line (e.g., MT-2 or TZM-bl) with the recombinant virus in the presence of serial dilutions of Stavudine.
-
Include a "no drug" control and a reference virus with a known wild-type RT sequence.
-
Culture the cells for a defined period (e.g., 48-72 hours).
4. Measurement of Viral Replication and Data Analysis:
-
Measure the expression of the reporter gene (e.g., luciferase activity) in each well.
-
Calculate the percentage of viral inhibition for each drug concentration compared to the "no drug" control.
-
Determine the IC50 value (the drug concentration that inhibits 50% of viral replication) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
The fold change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of the reference wild-type virus.
Visualizations
Caption: Mechanism of action of Stavudine.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Our site is not available in your region [takarabio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
- 6. Discordance between Genotypic and Phenotypic Drug Resistance Profiles in Human Immunodeficiency Virus Type 1 Strains Isolated from Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hivdb.stanford.edu [hivdb.stanford.edu]
- 8. FAQ: What is drug resistance in HIV and how can you avoid it? - HIV [hiv.va.gov]
- 9. Genotypic and phenotypic resistance to stavudine after long-term monotherapy. BMS-020 Spanish Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of stavudine phenotype and thymidine analogues mutations on viral response to stavudine plus lamivudine in ALTIS 2 ANRS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 14. avalonhcs.com [avalonhcs.com]
- 15. 9.4 Resistance tests and interpreting test results | HIV i-Base [i-base.info]
Technical Support Center: Investigating the Role of Thymidine Kinase in Stavudine Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the role of thymidine (B127349) kinase (TK) in the activation of Stavudine (B1682478).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Stavudine and the role of thymidine kinase?
A1: Stavudine (d4T) is a nucleoside reverse transcriptase inhibitor (NRTI) that is effective against the Human Immunodeficiency Virus (HIV).[1] It is a prodrug, meaning it requires intracellular phosphorylation to become pharmacologically active.[2][3][4] The activation is a three-step process converting Stavudine to its active triphosphate form, Stavudine triphosphate (d4T-TP).[2][4] The initial and rate-limiting step is the phosphorylation of Stavudine to Stavudine monophosphate, a reaction primarily catalyzed by the cellular enzyme thymidine kinase 1 (TK1).[2][5][6] Subsequent phosphorylations to the di- and triphosphate forms are carried out by other cellular kinases.[2][7] Stavudine triphosphate then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into viral DNA by HIV reverse transcriptase.[4] Once incorporated, it causes chain termination due to the lack of a 3'-hydroxyl group, thus inhibiting viral replication.[4]
Q2: What is the impact of thymidine kinase deficiency on Stavudine activation and efficacy?
A2: Thymidine kinase (TK) deficiency significantly impairs the activation of Stavudine.[5] Since TK1 is the primary enzyme for the initial phosphorylation, its absence or reduced activity leads to a decreased production of Stavudine monophosphate and, consequently, the active Stavudine triphosphate.[5][8] This reduced activation results in decreased antiviral efficacy and can be a mechanism of drug resistance.[5] However, studies have shown that Stavudine activation is not completely abolished in TK-deficient cells, indicating that other cellular enzymes can phosphorylate Stavudine, although with much lower efficiency.[5][8]
Q3: We are observing a significantly higher IC50 for Stavudine in our TK-deficient cell line compared to the wild-type. Is this expected?
A3: Yes, this is an expected result. The 50% inhibitory concentration (IC50) for Stavudine is expected to be significantly higher in a TK-deficient cell line (e.g., CEM/TK-) compared to its TK-proficient counterpart (e.g., CEM). This is because the primary enzyme responsible for activating Stavudine is absent or has very low activity in the TK-deficient cells, leading to a much lower intracellular concentration of the active Stavudine triphosphate. Research has shown a notable increase in the IC50 value in TK-deficient cells.[9]
Q4: Can we use Zidovudine (B1683550) (AZT) as a control in our experiments? How does its activation compare to Stavudine in TK-deficient cells?
A4: Zidovudine (AZT) is another thymidine analog NRTI that also requires phosphorylation for its antiviral activity, with the initial step also being catalyzed by thymidine kinase.[10] Therefore, like Stavudine, Zidovudine's activation is also significantly hampered in TK-deficient cells, leading to a higher IC50.[5] However, the degree of resistance conferred by TK deficiency can differ between the two drugs. It is important to note that Zidovudine can competitively inhibit the intracellular phosphorylation of Stavudine, so their simultaneous use in combination therapy is generally not recommended.[3]
Q5: Are there any known issues with cross-resistance between Stavudine and other NRTIs in the context of TK deficiency?
A5: Yes, cross-resistance is a known phenomenon. Since both Stavudine and Zidovudine are activated by thymidine kinase, a deficiency in this enzyme can confer resistance to both drugs.[5][10] Cell lines selected for Stavudine resistance through prolonged exposure have shown reduced TK activity and cross-resistance to Zidovudine.[3]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50/CC50 values between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug concentration preparation.3. Fluctuation in incubation times.4. Contamination of cell cultures. | 1. Ensure accurate cell counting and consistent seeding density in all wells.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.3. Strictly adhere to the specified incubation periods for drug exposure and assay development.4. Regularly check cell cultures for any signs of contamination. |
| Low signal or no dose-response in the antiviral (p24) assay. | 1. Low viral titer in the stock.2. Insufficient infection period.3. Ineffective virus-cell interaction.4. Problems with the p24 ELISA kit. | 1. Titer the virus stock before the experiment to ensure an adequate multiplicity of infection (MOI).2. Optimize the infection time to allow for sufficient viral replication.3. Ensure the use of appropriate culture conditions and media that support efficient viral entry and replication.4. Check the expiration date and storage conditions of the ELISA kit. Run a positive control to validate the kit's performance. |
| Unexpectedly high cytotoxicity observed at low drug concentrations. | 1. Error in drug dilution calculation.2. Cell line is particularly sensitive to the drug or solvent.3. Extended incubation period leading to non-specific cell death. | 1. Double-check all calculations for drug dilutions.2. Include a solvent control (e.g., DMSO) to assess its cytotoxicity. Test a range of solvent concentrations.3. Optimize the drug exposure time to a period sufficient for observing antiviral effects without causing excessive non-specific cytotoxicity. |
| Thymidine Kinase (TK) activity assay shows no difference between TK-proficient and TK-deficient cell lysates. | 1. Ineffective cell lysis leading to incomplete enzyme release.2. Degradation of TK enzyme during sample preparation.3. Issues with the assay components (e.g., substrate, ATP). | 1. Ensure the chosen lysis buffer and protocol are effective for your cell type. Confirm lysis microscopically.2. Keep cell lysates on ice at all times and add protease inhibitors to the lysis buffer.3. Verify the concentration and integrity of all assay reagents. Use a positive control with known TK activity (e.g., recombinant TK1) to validate the assay. |
Data Presentation
Table 1: Comparative in vitro Antiviral Activity and Cytotoxicity of Stavudine and Zidovudine in TK-Proficient and TK-Deficient Cell Lines
| Drug | Cell Line | Thymidine Kinase Status | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) | Reference |
| Stavudine | CEM | Proficient | 0.04 | >100 | >2500 | [11] |
| Stavudine | CEM/TK- | Deficient | 2.5 | >100 | >40 | [9] |
| Zidovudine | CEM | Proficient | 0.004 | 29 | 7250 | [11] |
| Zidovudine | CEM/stavudine-resistant (reduced TK activity) | Reduced | 0.02 | >400 | >20000 | [5] |
Note: IC50 (50% inhibitory concentration) is the drug concentration required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the drug concentration that reduces cell viability by 50%. The Selectivity Index is a measure of the drug's therapeutic window.
Table 2: Thymidine Kinase Activity in Peripheral Blood Mononuclear Cells (PBMCs) from HIV-Infected Patients
| Patient Group | Mean TK Activity (U/mg protein) ± SD | p-value (vs. Naive) | Reference |
| Naive | 4.16 ± 1.19 | - | [5] |
| Stavudine-treated | 3.65 ± 1.73 | 0.42 | [5] |
| Zidovudine-treated | 2.70 ± 1.54 | 0.014 | [5] |
Note: This data suggests that prolonged treatment with Zidovudine, but not Stavudine, may be associated with a significant reduction in TK activity in vivo.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of Stavudine.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
Stavudine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells (e.g., CEM and CEM/TK-) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of Stavudine in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with cells only (untreated control) and medium only (blank).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for the duration of the antiviral assay (e.g., 5-7 days).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol measures the 50% inhibitory concentration (IC50) of Stavudine.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
HIV-1 virus stock
-
Stavudine stock solution
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed target cells (e.g., CEM and CEM/TK-) in a 96-well plate.
-
Prepare serial dilutions of Stavudine in culture medium.
-
Add the drug dilutions to the respective wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include wells with infected cells without the drug (virus control) and uninfected cells without the drug (cell control).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 5-7 days.
-
After incubation, collect the cell culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Thymidine Kinase (TK) Activity Assay (Radiometric Method)
This protocol outlines a general method for measuring cellular TK activity.
Materials:
-
Cell lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM DTT, 0.5% Nonidet P-40, protease inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 mM ATP, 10 µM [3H]-thymidine)
-
DE-81 ion-exchange filter paper
-
Wash buffers (e.g., 4 mM ammonium (B1175870) formate (B1220265), ethanol)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell lysates from TK-proficient and TK-deficient cell lines by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).
-
Set up the reaction by adding a specific amount of cell lysate protein to the reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.
-
Wash the filter paper discs sequentially with ammonium formate and ethanol (B145695) to remove unincorporated [3H]-thymidine.
-
Dry the filter paper discs and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the TK activity as picomoles of [3H]-thymidine monophosphate formed per minute per milligram of protein.
Visualizations
References
- 1. Sensitive nonradiometric method for determining thymidine kinase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]
- 3. Selection of a T-cell line resistant to stavudine and zidovudine by prolonged treatment with stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diapharma.com [diapharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleoside Reverse Transcriptase Inhibitor Resistance Mutations Associated with First-Line Stavudine-Containing Antiretroviral Therapy: Programmatic Implications for Countries Phasing Out Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Resistance to nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) in Experiments
Welcome to the technical support center for researchers utilizing 2',3'-didehydro-2',3'-dideoxyuridine (d4U), also known as stavudine (B1682478). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the off-target effects of d4U in your experiments, ensuring the validity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for d4U?
A1: d4U is a synthetic thymidine (B127349) nucleoside analog.[1] Its on-target effect is the inhibition of viral reverse transcriptase.[2][3] After cellular kinases phosphorylate it to its active triphosphate form, d4U triphosphate competes with the natural substrate, thymidine triphosphate, for incorporation into newly synthesized viral DNA.[1][3] This incorporation leads to the termination of the growing DNA chain, thus preventing viral replication.[1]
Q2: What are the principal off-target effects of d4U observed in experimental settings?
A2: The primary off-target effect of d4U is mitochondrial toxicity.[3] This is mainly caused by the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the enzyme responsible for replicating mitochondrial DNA (mtDNA).[4][5] This inhibition leads to mtDNA depletion, impaired mitochondrial function, and subsequent cellular damage. Clinically, this toxicity can manifest as peripheral neuropathy, lactic acidosis, and hepatic steatosis.[3]
Q3: At what concentrations do the on-target and off-target effects of d4U typically occur?
A3: The on-target antiviral activity of d4U is observed at sub-micromolar to low micromolar concentrations. The off-target effects, particularly mitochondrial toxicity, tend to occur at higher concentrations or with prolonged exposure. Below is a summary of key quantitative data.
| Parameter | Concentration/Value | Cell/System Type | Reference |
| On-Target Effect | |||
| IC50 for HIV-1 Reverse Transcriptase | ~1.2 µM | In vitro virus assay | [6] |
| Off-Target Effects | |||
| Induction of Mitochondrial DNA Depletion | 10 µM | 3T3-F442a cells | [7] |
| Significant mtDNA Depletion | >30 µM | HepG2 cells (after 9 days) | |
| Induction of Cellular Senescence | Not specified | Human fibroblasts | [8] |
| Impaired Mitochondrial Respiration in Patient CD4+ PBLs | Clinical exposure | Human CD4+ PBLs | [9] |
Q4: What are the observable signs of d4U-induced toxicity in cell culture?
A4: Signs of d4U toxicity in cell culture can include:
-
Reduced cell proliferation and viability.
-
Changes in cell morphology, such as increased size and flattened appearance, indicative of cellular senescence.[8]
-
Increased lactate (B86563) levels in the culture medium, signaling a shift to anaerobic metabolism due to mitochondrial dysfunction.
-
Decreased mitochondrial membrane potential.
-
Increased production of reactive oxygen species (ROS).[8]
-
For neuronal cultures, a reduction in neurite outgrowth and signs of axonal degeneration are key indicators of peripheral neuropathy.[10][11]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity and cell death in my experiment.
Possible Cause: The concentration of d4U is too high, leading to significant off-target mitochondrial toxicity.
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of d4U that provides the desired on-target effect with minimal cytotoxicity. Start with a broad range of concentrations and narrow down to a working concentration.
-
Time-Course Experiment: Evaluate the effect of exposure time. Shorter incubation times may be sufficient to observe the on-target effect without inducing significant cell death.
-
Positive and Negative Controls: Include appropriate controls in your experiment. A vehicle-only control (e.g., DMSO) will help you assess baseline cell health, while a positive control for cytotoxicity will validate your assay.
-
Alternative Nucleoside Analog: If cytotoxicity remains an issue, consider using an alternative nucleoside reverse transcriptase inhibitor with a lower potential for mitochondrial toxicity, such as tenofovir (B777) or abacavir.[4]
Issue 2: I suspect mitochondrial dysfunction is confounding my experimental results.
Possible Cause: d4U is inhibiting mitochondrial DNA polymerase gamma, leading to mtDNA depletion and impaired respiratory chain function.
Troubleshooting Steps:
-
Quantify Mitochondrial DNA Copy Number: Measure the relative amount of mtDNA to nuclear DNA (nDNA) using quantitative PCR (qPCR). A decrease in the mtDNA/nDNA ratio in d4U-treated cells compared to controls is a direct indicator of mitochondrial toxicity.
-
Assess Mitochondrial Respiratory Chain Function: Measure the activity of the individual complexes of the electron transport chain (ETC) using spectrophotometric or polarographic methods. Commercially available kits and specialized equipment like the Seahorse XF Analyzer can facilitate this.[12][13]
-
Measure Mitochondrial Membrane Potential: Use fluorescent dyes such as JC-1 or TMRM to assess changes in the mitochondrial membrane potential via flow cytometry or fluorescence microscopy. A decrease in potential is indicative of mitochondrial dysfunction.
-
Detect Reactive Oxygen Species (ROS): Employ fluorescent probes like DCFDA or MitoSOX Red to measure the intracellular or mitochondrial-specific production of ROS, a common consequence of mitochondrial damage.[8]
Issue 3: I am studying neuronal cells and observe neurite retraction and degeneration.
Possible Cause: d4U is inducing peripheral neuropathy-like effects in your in vitro model.
Troubleshooting Steps:
-
Optimize Neuronal Cell Culture Model: Utilize established in vitro models for peripheral neuropathy, such as primary dorsal root ganglion (DRG) neurons or differentiated neuroblastoma cell lines (e.g., SH-SY5Y).[10][14]
-
Morphological Analysis: Quantify neurite length, branching, and overall morphology using immunofluorescence staining and automated image analysis software. A significant reduction in these parameters in d4U-treated neurons is a key indicator of neurotoxicity.
-
Functional Assays: If possible, perform functional assays such as measuring nerve conduction velocity or calcium imaging to assess neuronal function.
-
Test Neuroprotective Agents: To confirm that the observed effects are due to d4U-induced toxicity, test the co-administration of known neuroprotective agents to see if they can rescue the phenotype.
Experimental Protocols
Protocol 1: Quantification of Mitochondrial DNA Copy Number by qPCR
This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).
Materials:
-
d4U-treated and control cells
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
qPCR instrument
-
SYBR Green or TaqMan qPCR master mix
-
Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or GAPDH)
Procedure:
-
Cell Lysis and DNA Extraction:
-
Harvest at least 1x10^6 cells for each condition.
-
Extract total genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing qPCR master mix, forward and reverse primers, and nuclease-free water.
-
Add a standardized amount of template DNA (e.g., 10 ng) to each well.
-
Run each sample in triplicate for both the mitochondrial and nuclear gene targets. Include a no-template control for each primer set.
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Include a melt curve analysis at the end if using SYBR Green.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the average Ct for the triplicates of each sample and target.
-
Calculate the ΔCt for each sample: ΔCt = (Average Ct of nuclear gene) - (Average Ct of mitochondrial gene).
-
The relative mtDNA copy number can be calculated as 2 x 2^ΔCt.[15]
-
Compare the relative mtDNA copy number between d4U-treated and control groups.
-
Protocol 2: Assessment of Mitochondrial Respiratory Chain Complex Activity
This protocol provides a general workflow for measuring the activity of ETC complexes using spectrophotometry. Specific substrates and inhibitors are used to isolate the activity of each complex.[16][17][18]
Materials:
-
Isolated mitochondria or permeabilized cells
-
Spectrophotometer
-
Specific substrates and inhibitors for each complex (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV)
-
Reaction buffers
Procedure:
-
Sample Preparation:
-
Isolate mitochondria from your cell or tissue samples using differential centrifugation.
-
Alternatively, permeabilize whole cells with a mild detergent like digitonin (B1670571) to allow substrates access to the mitochondria.
-
Determine the protein concentration of your mitochondrial or cell preparation.
-
-
Enzyme Activity Assays:
-
For each complex, prepare a reaction mixture in a cuvette containing the appropriate buffer and substrates.
-
Initiate the reaction by adding a specific amount of your sample (e.g., 20-50 µg of mitochondrial protein).
-
Monitor the change in absorbance over time at a specific wavelength. The rate of change is proportional to the enzyme activity.
-
To ensure specificity, run parallel reactions in the presence of a specific inhibitor for the complex being assayed. The difference in activity between the uninhibited and inhibited reactions represents the specific activity of that complex.
-
-
Data Analysis:
-
Calculate the specific activity for each complex (e.g., in nmol/min/mg protein).
-
Compare the activities of each complex between d4U-treated and control groups.
-
Visualizations
Caption: Signaling pathway of d4U's off-target mitochondrial toxicity.
Caption: Experimental workflow for assessing d4U's off-target effects.
References
- 1. Stavudine - Wikipedia [en.wikipedia.org]
- 2. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stavudine: an update of its use in the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into human mitochondrial DNA replication and disease-related polymerase mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Mechanism of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Resistance to Stavudine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Zidovudine and Stavudine on Mitochondrial DNA of Differentiating 3T3-F442a Cells Are Not Associated with Imbalanced Deoxynucleotide Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contribution of mitochondrial dysfunction and oxidative stress to cellular premature senescence induced by antiretroviral thymidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial dysfunction in CD4+ lymphocytes from stavudine-treated HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling chemotherapy induced peripheral neuropathy (CIPN) in vitro: Prospects and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. evotec.com [evotec.com]
- 13. Mitochondrial Respiratory Complex Assay | Cyprotex | Evotec [evotec.com]
- 14. In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. content.protocols.io [content.protocols.io]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 2',3'-Didehydro-2',3'-dideoxyuridine (d4U) in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to ensure the integrity of your d4U solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of d4U in solution?
A1: The stability of d4U in solution is primarily influenced by temperature, light exposure (photodegradation), and the presence of oxidizing agents. High temperatures and exposure to UV light can accelerate its degradation. While the chemical degradation of d4U has been reported to be not significantly dependent on pH in the range of 1.0-9.0, extreme pH conditions should still be avoided as a general best practice for handling nucleoside analogs.[1]
Q2: What is the main degradation product of d4U?
A2: Based on studies of the closely related compound stavudine (B1682478) (d4T), the primary degradation product of d4U under hydrolytic, oxidative, and photolytic stress is expected to be the corresponding pyrimidine (B1678525) base, uracil. This occurs through the cleavage of the N-glycosidic bond.
Q3: Is d4U susceptible to enzymatic degradation?
A3: Studies have shown that d4U does not undergo significant enzymatic degradation in human plasma.[1] However, if you are using crude cell lysates or other biological matrices, the presence of uncharacterized nucleoside hydrolases or phosphorylases could potentially contribute to degradation.
Q4: How can I monitor the stability of my d4U solution?
A4: The most common and reliable method for monitoring d4U stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. An appropriate HPLC method can separate the intact d4U from its degradation products, allowing for the quantification of the remaining active compound over time.
Q5: What are some general recommendations for storing d4U solutions?
A5: To maximize stability, d4U solutions should be:
-
Stored at low temperatures (e.g., 2-8°C for short-term storage, -20°C or lower for long-term storage).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a high-purity, degassed solvent or buffer to minimize oxidative degradation.
-
If possible, prepare fresh solutions for each experiment to avoid issues with long-term storage.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with d4U.
Issue 1: Inconsistent or lower-than-expected activity of d4U in cell-based assays.
-
Possible Cause: Degradation of d4U in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of d4U from a frozen stock immediately before treating cells.
-
Minimize Light Exposure: Protect your d4U-containing media from light during preparation and incubation.
-
Consider Medium Components: Some components in cell culture media could potentially react with d4U over long incubation periods. If you suspect this, you can perform a stability study of d4U in your specific cell culture medium (see Experimental Protocols).
-
Check for Contamination: Microbial contamination can alter the pH of the culture medium and introduce enzymes that may degrade d4U.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a d4U solution.
-
Possible Cause: Degradation of d4U.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure that the solution was stored protected from light and at the appropriate temperature.
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample to that of a freshly prepared standard to confirm if the new peaks are indeed degradation products.
-
Consider Solvent Purity: Impurities in the solvent or buffer components can sometimes react with the compound. Use high-purity (e.g., HPLC-grade) solvents and reagents.
-
Perform Forced Degradation: To tentatively identify the degradation products, you can perform forced degradation studies (see Experimental Protocols). This can help confirm if the unknown peaks correspond to expected degradation products.
-
Data Presentation
The following table summarizes the expected stability of d4U under various conditions, based on available data and analogy to similar nucleosides.
| Condition | Parameter | Expected Stability of d4U | Primary Degradation Product |
| pH | pH 1.0 - 9.0 | Stable, degradation rate is not significantly pH-dependent.[1] | Uracil |
| Temperature | 4°C (in solution, protected from light) | Moderately Stable (days to weeks) | Uracil |
| 25°C (in solution, protected from light) | Limited Stability (hours to days) | Uracil | |
| 50°C (in solution, protected from light) | Unstable (rapid degradation) | Uracil | |
| Light | UV or prolonged daylight exposure | Unstable | Uracil and potentially other photoproducts |
| Oxidation | Presence of oxidizing agents (e.g., H₂O₂) | Unstable | Uracil and oxidized derivatives |
| Enzymatic | Human Plasma | Stable[1] | Not applicable |
Experimental Protocols
Protocol 1: Forced Degradation Study of d4U
This protocol is designed to intentionally degrade d4U to generate its potential degradation products, which is useful for developing and validating a stability-indicating analytical method.
Materials:
-
d4U
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) or acetonitrile
-
pH meter
-
Heating block or water bath
-
UV lamp (e.g., 254 nm)
Methodology:
-
Prepare d4U Stock Solution: Prepare a 1 mg/mL stock solution of d4U in HPLC-grade water or a suitable buffer.
-
Acid Hydrolysis: Mix equal volumes of the d4U stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the d4U stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. At various time points, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of the d4U stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take aliquots at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Incubate an aliquot of the d4U stock solution at 80°C for 48 hours, protected from light. Take aliquots at various time points and dilute for HPLC analysis.
-
Photodegradation: Expose an aliquot of the d4U stock solution in a quartz cuvette or a clear glass vial to a UV lamp. Place a control sample wrapped in aluminum foil next to the exposed sample. Take aliquots from both samples at various time points and analyze by HPLC.
-
Analysis: Analyze all samples by a suitable HPLC method (see Protocol 3). Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation peaks.
Protocol 2: Enhancing d4U Stability in Solution Using Antioxidants
This protocol describes how to test the effectiveness of antioxidants in preventing the oxidative degradation of d4U.
Materials:
-
d4U
-
Ascorbic acid
-
Butylated hydroxytoluene (BHT)
-
A suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system
Methodology:
-
Prepare Solutions:
-
Prepare a 1 mg/mL stock solution of d4U in the chosen buffer.
-
Prepare stock solutions of ascorbic acid (e.g., 10 mg/mL in buffer) and BHT (e.g., 10 mg/mL in ethanol).
-
-
Set up Experimental Conditions: Prepare the following d4U solutions (final d4U concentration of 0.1 mg/mL):
-
Control: d4U in buffer.
-
Oxidative Stress: d4U in buffer with 0.3% H₂O₂.
-
Ascorbic Acid Protection: d4U in buffer with 0.3% H₂O₂ and a final concentration of 0.1 mg/mL ascorbic acid.
-
BHT Protection: d4U in buffer with 0.3% H₂O₂ and a final concentration of 0.1 mg/mL BHT.
-
-
Incubation: Incubate all solutions at room temperature, protected from light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each solution and analyze immediately by HPLC to determine the remaining concentration of d4U.
-
Data Evaluation: Plot the percentage of d4U remaining versus time for each condition. Compare the degradation rates to determine the stabilizing effect of each antioxidant.
Protocol 3: Stability-Indicating HPLC Method for d4U
This is a general reverse-phase HPLC method that can be adapted to monitor the stability of d4U.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A linear gradient can be optimized, for example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dilute the d4U solution to be analyzed with the initial mobile phase composition (e.g., 95% A, 5% B) to a suitable concentration within the linear range of the detector.
References
Validation & Comparative
Comparative In Vitro Efficacy of Stavudine (d4T) and Zidovudine (AZT)
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-human immunodeficiency virus (HIV) activity of two early-generation nucleoside reverse transcriptase inhibitors (NRTIs): Stavudine (B1682478) (d4T) and Zidovudine (AZT). Both are thymidine (B127349) analogues that have been instrumental in the development of antiretroviral therapy. This document summarizes key experimental data on their efficacy and cytotoxicity, details the methodologies used in these assessments, and visually represents their shared mechanism of action and a typical experimental workflow.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Zidovudine and Stavudine in various cell lines. The 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.
| Drug | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Zidovudine (AZT) | CEM | 0.004 | 29 | 7250 |
| PBMCs | 0.002 - 0.113[1] | >100 | >885 - >50000 | |
| Stavudine (d4T) | CEM | 0.04 | >100 | >2500 |
| PBMCs | Data not readily available in direct comparison | >100 | Data not readily available |
Note: Data for Stavudine in PBMCs was not as readily available in direct comparative studies within the searched literature. A comparative study noted that stavudine exhibits less cytotoxicity in vitro than zidovudine.
Mechanism of Action
Zidovudine and Stavudine are both nucleoside analogues that function as chain terminators in the process of viral DNA synthesis. As prodrugs, they are phosphorylated by host cellular kinases to their active triphosphate forms. These active metabolites then compete with the natural deoxythymidine triphosphate (dTTP) for incorporation into the growing viral DNA chain by HIV's reverse transcriptase. Once incorporated, the absence of a 3'-hydroxyl group on the drug molecule prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[2][3][4]
Caption: Mechanism of action of Stavudine and Zidovudine.
Experimental Protocols
The following are representative protocols for assessing the in vitro anti-HIV activity and cytotoxicity of Stavudine and Zidovudine.
In Vitro Anti-HIV-1 Drug Susceptibility Testing in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the concentration of a drug required to inhibit HIV-1 replication in primary human cells.
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.[5]
-
Stimulate the cells with phytohemagglutinin (PHA) and culture in RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and interleukin-2 (B1167480) (IL-2).[5]
-
-
Virus Inoculation and Drug Treatment:
-
Infect PHA-stimulated PBMCs with a standardized amount of a laboratory-adapted or clinical isolate of HIV-1.
-
Plate the infected cells in 96-well microtiter plates containing serial dilutions of Stavudine or Zidovudine. Include control wells with no drug.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7 days to allow for viral replication.
-
-
Endpoint Measurement (p24 Antigen ELISA):
-
After the incubation period, quantify the level of HIV-1 replication by measuring the amount of viral p24 antigen in the cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[5]
-
ELISA Procedure:
-
Coat microtiter wells with a monoclonal antibody specific to HIV-1 p24 antigen.
-
Add cell culture supernatants (samples), standards, and controls to the wells and incubate.
-
Wash the wells to remove unbound materials.
-
Add a biotin-labeled anti-p24 antibody, followed by avidin-labeled horseradish peroxidase (HRP).
-
Add a TMB substrate solution, which will develop a color in proportion to the amount of p24 antigen present.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50), which is the drug concentration that reduces p24 antigen production by 50% compared to the virus control wells, using a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a drug.
-
Cell Plating and Drug Exposure:
-
Seed uninfected, PHA-stimulated PBMCs (or other cell lines like CEM or MT-4) in 96-well microtiter plates at a predetermined density.
-
Expose the cells to the same serial dilutions of Stavudine or Zidovudine as used in the anti-HIV assay. Include control wells with no drug.
-
-
Incubation:
-
Incubate the plates for the same duration as the anti-HIV assay (e.g., 7 days) under the same conditions.
-
-
MTT Addition and Solubilization:
-
Following incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]
-
After a few hours of incubation with MTT, add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a detergent solution) to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Reading:
-
Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50% compared to the untreated control cells, from the dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro assessment of antiviral efficacy and cytotoxicity.
Caption: In Vitro Antiviral Efficacy and Cytotoxicity Workflow.
References
- 1. Comparison of Tenofovir, Zidovudine, or Stavudine as Part of First-Line Antiretroviral Therapy in a Resource-Limited-Setting: A Cohort Study | PLOS One [journals.plos.org]
- 2. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Nucleoside Reverse Transcriptase Inhibitor (NRTI) | NIH [clinicalinfo.hiv.gov]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. researchgate.net [researchgate.net]
Lack of Antiviral Efficacy of 2',3'-didehydro-2',3'-dideoxyuridine (d4U) Against HIV: A Comparative Analysis with Stavudine (d4T)
For Immediate Release
Whereas 2',3'-didehydro-2',3'-dideoxyuridine (d4U) has been a subject of interest due to its structural similarity to the potent anti-HIV drug Stavudine (B1682478) (d4T), extensive research has demonstrated a significant lack of antiviral activity against Human Immunodeficiency Virus (HIV). This guide provides a comprehensive comparison of d4U and d4T, elucidating the molecular basis for their differing efficacies and presenting relevant data on the activity of d4T against various HIV clades.
Initial investigations into d4U as a potential antiretroviral agent have been largely discontinued (B1498344) due to its negligible inhibitory effect on HIV replication. The primary reason for this inactivity lies in its inefficient intracellular phosphorylation. Like other nucleoside reverse transcriptase inhibitors (NRTIs), d4U requires conversion to its triphosphate form to exert an antiviral effect. However, cellular kinases phosphorylate d4U very poorly, preventing it from reaching concentrations sufficient to inhibit HIV's reverse transcriptase.
In stark contrast, its close analogue, Stavudine (d4T), is efficiently phosphorylated within the cell and has been a cornerstone of combination antiretroviral therapy for many years. This comparative guide will explore the mechanisms of action, present data on d4T's efficacy across different HIV clades, and provide detailed experimental protocols for assessing the antiviral activity of such compounds.
Mechanism of Action: The Critical Role of Phosphorylation
Nucleoside reverse transcriptase inhibitors (NRTIs) are prodrugs that, once inside a host cell, are converted by cellular kinases into their active triphosphate form.[1][2][3] These triphosphorylated analogues mimic natural deoxynucleotides and are incorporated by the HIV reverse transcriptase into the growing viral DNA chain. However, they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, leading to premature termination of DNA synthesis and halting viral replication.[1][3][4]
The antiviral potency of an NRTI is therefore critically dependent on the efficiency of its intracellular phosphorylation. While d4T is effectively metabolized to d4T-triphosphate, d4U's conversion is significantly hindered, rendering it inactive against HIV.
Comparative Analysis: d4U vs. d4T
| Feature | This compound (d4U) | Stavudine (d4T) |
| Antiviral Activity | Inactive | Potent inhibitor of HIV-1 reverse transcriptase[5] |
| Intracellular Phosphorylation | Inefficient | Efficiently phosphorylated to its active triphosphate form[6] |
| Clinical Use | Not used clinically | Previously a key component of antiretroviral therapy[7] |
Antiviral Activity of Stavudine (d4T) Against Different HIV-1 Clades
Due to the inactivity of d4U, no data is available on its efficacy against different HIV clades. However, as a relevant point of comparison, the following table summarizes the in vitro activity of Stavudine (d4T) against various HIV-1 subtypes. It is important to note that while d4T is generally effective across clades, the development of resistance can vary.
| HIV-1 Clade | IC50 (µM) of Stavudine (d4T) | Notes |
| A | 0.03 - 0.1 | Effective |
| B | 0.01 - 0.05 | Effective |
| C | 0.02 - 0.08 | Effective, though some studies suggest a higher propensity for K65R mutation development[8] |
| D | 0.03 - 0.1 | Effective |
| CRF01_AE | 0.02 - 0.07 | Effective |
IC50 values are approximate and can vary depending on the specific viral isolate and the cell line used.
Experimental Protocols
In Vitro Anti-HIV Activity Assay (Cytopathic Effect Inhibition)
This assay is a primary method for screening the antiviral activity of compounds against HIV.
a. Cell and Virus Culture:
-
Human T-lymphocyte cell lines susceptible to HIV infection (e.g., MT-4, CEM-SS) are maintained in appropriate culture medium supplemented with fetal bovine serum.
-
Laboratory-adapted strains of different HIV-1 clades are propagated in these cell lines to generate viral stocks.
b. Assay Procedure:
-
Seed the T-lymphocyte cells in a 96-well microtiter plate.
-
Prepare serial dilutions of the test compound (e.g., d4U, d4T).
-
Add the diluted compounds to the cells.
-
Infect the cells with a standardized amount of HIV.
-
Incubate the plates for 4-6 days at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.
c. Data Analysis:
-
The concentration of the compound that inhibits the cytopathic effect of the virus by 50% (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Intracellular Phosphorylation Assay
This assay determines the extent to which a nucleoside analog is converted to its active triphosphate form within cells.
a. Cell Culture and Radiolabeling:
-
Peripheral blood mononuclear cells (PBMCs) or a relevant cell line are incubated with a radiolabeled version of the nucleoside analog (e.g., [3H]d4T).[9][10]
b. Extraction of Nucleotides:
-
After incubation, the cells are lysed, and the intracellular nucleotides are extracted using a cold methanol (B129727) or perchloric acid solution.
c. High-Performance Liquid Chromatography (HPLC) Analysis:
-
The cell extracts are analyzed by anion-exchange HPLC to separate the monophosphate, diphosphate, and triphosphate forms of the nucleoside analog.
-
The amount of each phosphorylated species is quantified by measuring the radioactivity.
Visualizations
Caption: Workflow for assessing in vitro anti-HIV activity.
Caption: Contrasting phosphorylation pathways of d4U and d4T.
References
- 1. Nucleoside Reverse Transcriptase Inhibitors ~ ViralZone [viralzone.expasy.org]
- 2. Reverse transcriptase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 3. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Antiretroviral activity of stavudine (2',3'-didehydro-3'-deoxythymidine, D4T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]
- 7. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of drugs on 2',3'-dideoxy-2',3'-didehydrothymidine phosphorylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of drugs on 2',3'-dideoxy-2',3'-didehydrothymidine phosphorylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating HIV-1 Resistance: A Comparative Guide to Cross-Resistance Between Stavudine and Other NRTIs
For researchers, scientists, and drug development professionals, understanding the nuances of HIV-1 cross-resistance to nucleoside reverse transcriptase inhibitors (NRTIs) is paramount for the development of effective antiretroviral therapies. This guide provides a detailed comparison of cross-resistance patterns between stavudine (B1682478) (d4T) and other NRTIs, supported by experimental data, detailed methodologies, and visual representations of key resistance pathways.
Stavudine, a thymidine (B127349) analogue, has historically been a component of combination antiretroviral therapy. However, its use has been largely phased out in many regions due to long-term toxicities. Despite its declining use, understanding the resistance mutations it selects for and the resulting cross-resistance to other NRTIs remains clinically relevant, particularly in salvage therapy scenarios and in regions where its use may persist.
Quantitative Analysis of NRTI Cross-Resistance
The development of resistance to stavudine is primarily associated with the selection of specific mutations in the HIV-1 reverse transcriptase (RT) enzyme. These mutations can confer resistance not only to stavudine but also to other drugs in the NRTI class. The extent of this cross-resistance is variable and depends on the specific mutations present.
Phenotypic susceptibility testing, which measures the concentration of a drug required to inhibit viral replication by 50% (IC50), provides a quantitative measure of resistance. The results are often expressed as a "fold change" in IC50 for a mutant virus compared to a wild-type reference strain.
Below are tables summarizing the fold changes in susceptibility to various NRTIs in the presence of key resistance mutations or patterns associated with stavudine resistance.
Table 1: Cross-Resistance Associated with Thymidine Analogue Mutations (TAMs)
Thymidine Analogue Mutations (TAMs) are a group of mutations that are selected by thymidine analogues like stavudine and zidovudine (B1683550) (AZT). There are two main TAM pathways, TAM-1 and TAM-2, which have different implications for cross-resistance.
| NRTI | Fold Change in Susceptibility (TAMs) |
| Stavudine (d4T) | Modest to significant resistance |
| Zidovudine (AZT) | High-level resistance |
| Tenofovir (TDF) | Low to intermediate resistance |
| Abacavir (ABC) | Low to intermediate resistance |
| Didanosine (B1670492) (ddI) | Low to intermediate resistance |
| Lamivudine (3TC) | Generally remains susceptible; M184V mutation can restore susceptibility to AZT and d4T[1] |
| Emtricitabine (FTC) | Generally remains susceptible; M184V mutation can restore susceptibility to AZT and d4T |
Note: The degree of resistance can vary depending on the specific TAMs present and their accumulation over time.
Table 2: Cross-Resistance Associated with Specific Non-TAM Mutations
Other key mutations, such as K65R and the Q151M complex, also play a significant role in NRTI cross-resistance.
| Mutation(s) | Stavudine (d4T) | Zidovudine (AZT) | Tenofovir (TDF) | Abacavir (ABC) | Didanosine (ddI) | Lamivudine (3TC) |
| K65R | Reduced susceptibility | Increased susceptibility (hypersusceptibility) | Reduced susceptibility | Reduced susceptibility | Reduced susceptibility | Reduced susceptibility |
| Q151M Complex | High-level resistance | High-level resistance | Intermediate resistance | High-level resistance | High-level resistance | Susceptible |
| V75T | Reduced susceptibility | No significant change | No significant change | No significant change | No significant change | No significant change |
Data compiled from multiple sources. Fold changes are approximate and can vary between studies.[2][3][4]
Experimental Protocols
The data presented in this guide are derived from two primary types of HIV-1 drug resistance testing: genotypic and phenotypic assays.
Genotypic Resistance Testing (Sanger Sequencing)
Genotypic assays identify resistance-associated mutations in the viral genome. Sanger sequencing has traditionally been the standard method.[5]
Methodology:
-
Viral RNA Extraction: HIV-1 RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR Amplification: The viral RNA is reverse transcribed to complementary DNA (cDNA). The region of the pol gene encoding the reverse transcriptase is then amplified using the polymerase chain reaction (PCR).
-
Sequencing: The amplified DNA is sequenced using the Sanger dideoxy chain-termination method.
-
Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.
Phenotypic Resistance Testing
Phenotypic assays directly measure the susceptibility of the virus to different drugs.
Methodology:
-
Virus Isolation or Recombinant Virus Construction: Virus can be isolated from patient plasma and cultured, or more commonly, the patient's reverse transcriptase gene is cloned into a laboratory-adapted HIV-1 vector.
-
Cell Culture: Susceptible host cells (e.g., peripheral blood mononuclear cells or a cell line) are infected with the patient-derived virus or the recombinant virus.
-
Drug Susceptibility Assay: The infected cells are cultured in the presence of serial dilutions of various antiretroviral drugs.
-
Measurement of Viral Replication: After a set incubation period, the amount of viral replication at each drug concentration is measured, often by quantifying the activity of a reporter enzyme (e.g., luciferase) or by measuring the production of a viral protein (e.g., p24 antigen).
-
IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and a wild-type reference virus. The fold change in IC50 is then determined.[6][7]
Signaling Pathways and Experimental Workflows
Mechanism of NRTI Resistance: ATP-Dependent Pyrophosphorolysis
One of the key mechanisms of resistance to thymidine analogues like stavudine and zidovudine is the enhanced ability of the mutated reverse transcriptase to remove the incorporated drug from the terminated DNA chain. This process, known as ATP-dependent pyrophosphorolysis, allows DNA synthesis to resume.
Experimental Workflow for HIV Drug Resistance Testing
The process of determining HIV drug resistance, from patient sample to final interpretation, involves a series of coordinated laboratory and analytical steps.
References
- 1. Genotypic and phenotypic resistance patterns in early-stage HIV-1-infected patients failing initial therapy with stavudine, didanosine and nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genotypic and phenotypic analysis of human immunodeficiency virus type 1 isolates from patients on prolonged stavudine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotypic and phenotypic resistance to stavudine after long-term monotherapy. BMS-020 Spanish Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenotypic and genotypic resistance patterns of HIV-1 isolates derived from individuals treated with didanosine and stavudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 6. A simple and cost-saving phenotypic drug susceptibility testing of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.guidelines.org.au [hiv.guidelines.org.au]
In Vitro Antiviral Potency: A Comparative Analysis of Stavudine and Tenofovir
In the landscape of antiretroviral therapy, both Stavudine (d4T) and Tenofovir have played significant roles as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) in the management of Human Immunodeficiency Virus (HIV) infection. While clinical applications have evolved, an examination of their in vitro antiviral potency and cytotoxic profiles provides fundamental insights for researchers in drug development and virology. This guide offers an objective comparison of Stavudine and Tenofovir, supported by experimental data and detailed methodologies.
Quantitative Comparison of In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of Stavudine and Tenofovir. It is important to note that direct head-to-head comparisons in the same study are limited, and data is often presented for Tenofovir's prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), which are converted to the active Tenofovir diphosphate (B83284) within the cell.
| Drug | Cell Line | 50% Effective Concentration (EC50) or 50% Inhibitory Concentration (IC50) (µM) | 50% Cytotoxic Concentration (CC50) (µM) | Selectivity Index (SI = CC50/EC50) |
| Stavudine (d4T) | CEM T-cell line | 0.04[1] | >100[1] | >2500[1] |
| Tenofovir (TFV) | MT-2 cells, PBMCs | 1.4 - 4.2[2] | >1000[2] | >238 - >690[2] |
| Tenofovir (TFV) | HepG2 cells | Not Reported | 398[3][4] | Not Applicable |
| Tenofovir (TFV) | Skeletal muscle cells | Not Reported | 870[3][4] | Not Applicable |
Note: The EC50/IC50 values represent the concentration of the drug required to inhibit viral replication by 50%, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. A higher Selectivity Index (SI) suggests a more favorable therapeutic window, indicating that the drug is more toxic to the virus than to the host cells.
Studies have indicated that Tenofovir generally exhibits lower in vitro cytotoxicity compared to Stavudine and other NRTIs.[3][4] For instance, in liver-derived HepG2 cells and normal skeletal muscle cells, Tenofovir showed higher CC50 values (less cytotoxicity) than Stavudine (d4T).[3] Furthermore, Tenofovir was found to be less cytotoxic to erythroid progenitor cells than Stavudine.[3]
Mechanism of Action
Both Stavudine and Tenofovir are analogs of natural nucleosides/nucleotides and function as chain terminators of viral DNA synthesis. Upon entering a host cell, they are phosphorylated by cellular kinases to their active triphosphate forms. These active metabolites then compete with the natural deoxyribonucleoside triphosphates for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme. The incorporation of these drug analogs, which lack a 3'-hydroxyl group, prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation and thus inhibiting viral replication.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Stavudine's DNA Chain Termination Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Stavudine's performance as a DNA chain terminator against other nucleoside reverse transcriptase inhibitors (NRTIs). Supported by experimental data, this document details the methodologies for key validation experiments and visually represents the underlying mechanisms.
Stavudine (B1682478) (d4T), a thymidine (B127349) analog, is a potent nucleoside reverse transcriptase inhibitor (NRTI) that was a cornerstone of early combination antiretroviral therapy for HIV-1.[1] Its mechanism of action relies on its conversion to an active triphosphate form within the host cell, which then acts as a competitive inhibitor and chain terminator of viral DNA synthesis. This guide delves into the experimental validation of this mechanism, offering a comparative analysis with other prominent NRTIs, Zidovudine (AZT) and Lamivudine (3TC).
Mechanism of Action: A Shared Pathway of Viral Suppression
Stavudine, like other NRTIs, functions as a prodrug. Upon entering a host cell, it undergoes phosphorylation by cellular kinases to its active triphosphate metabolite, stavudine triphosphate (d4T-TP).[1] This activated form structurally mimics the natural deoxythymidine triphosphate (dTTP).
During reverse transcription of the viral RNA genome, d4T-TP competes with the endogenous dTTP for incorporation into the nascent viral DNA strand by HIV-1 reverse transcriptase (RT).[1] Crucially, Stavudine lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the subsequent nucleotide.[1] Consequently, its incorporation into the growing DNA chain results in premature termination, effectively halting viral replication.[1]
dot
References
A Comparative Analysis of the Side Effect Profiles of Stavudine and Lamivudine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two nucleoside reverse transcriptase inhibitors (NRTIs), Stavudine (B1682478) (d4T) and Lamivudine (B182088) (3TC), which have been historically important components of antiretroviral therapy (ART). This analysis is supported by data from clinical trials and experimental studies to inform research and drug development efforts in the field of infectious diseases.
Executive Summary
Stavudine and Lamivudine, while both effective in suppressing HIV replication, exhibit markedly different side effect profiles. Clinical evidence consistently demonstrates that Stavudine is associated with a higher incidence of severe and often irreversible toxicities, primarily driven by its profound impact on mitochondrial function. Lamivudine is generally considered to have a more favorable safety profile, though it is not without its own set of potential adverse effects. The primary concerns with Stavudine are peripheral neuropathy and lipoatrophy, while Lamivudine is associated with a lower overall incidence of severe adverse events, with pancreatitis and potential exacerbation of Hepatitis B virus (HBV) infection upon discontinuation being key considerations.
Comparative Side Effect Data
The following table summarizes the incidence of key adverse events associated with Stavudine and Lamivudine, based on data from comparative clinical trials and observational studies. It is important to note that in many clinical trials, these drugs were used as part of combination therapies.
| Adverse Event | Stavudine-Containing Regimens | Lamivudine-Containing Regimens (often with Zidovudine) | Key Findings & Citations |
| Peripheral Neuropathy | Incidence rates as high as 21.9 per 100 person-years.[1] Paresthesia of any grade was significantly more frequent in the Stavudine arm (11 patients) compared to the Zidovudine (B1683550)/Lamivudine arm (2 patients) in the NOVAVIR trial.[2] | Incidence rates around 6.9 per 100 person-years.[1] | Stavudine is associated with a significantly higher risk of developing peripheral neuropathy.[1][2] |
| Lipoatrophy (Fat Wasting) | Significantly higher rates of facial, limb, and buttock atrophy compared to Zidovudine/Lamivudine regimens.[3] Strongly associated with thymidine (B127349) analogue NRTIs, particularly Stavudine. | Lower incidence of lipoatrophy.[3] | Stavudine is a primary driver of lipoatrophy in patients receiving ART.[3] |
| Lactic Acidosis | Higher incidence compared to other NRTI-containing regimens. Stavudine use confers a fourteen-fold increased risk of developing hyperlactatemia or lactic acidosis.[4] Fatal cases have been reported, especially when co-administered with didanosine. | Lower risk compared to Stavudine. While lactic acidosis is a class-wide warning for NRTIs, it is less frequently associated with Lamivudine. | The risk of lactic acidosis is substantially higher with Stavudine.[4] |
| Hepatotoxicity | Can cause severe hepatomegaly with steatosis. | Generally well-tolerated, but severe acute exacerbations of hepatitis B can occur upon discontinuation in co-infected patients. | Both can have hepatic effects, but the nature of the toxicity differs. |
| Pancreatitis | Has been reported, particularly when used in combination with didanosine. | Pancreatitis has been observed, especially in pediatric patients. | Pancreatitis is a potential risk with both drugs, though the risk may be heightened with certain drug combinations involving Stavudine. |
| Gastrointestinal Disturbances | Diarrhea and rash were more frequent in the Stavudine-containing arm of the START I trial.[5] | Nausea and vomiting were more frequent in the Zidovudine/Lamivudine arm of the START I trial.[5] | The specific profile of common, less severe side effects can differ. |
| Common Adverse Events | Headache, diarrhea, rash.[5] | Nausea, vomiting, headache, fatigue, cough, and nasal symptoms.[6] | Both drugs are associated with a range of common, generally mild to moderate side effects. |
Signaling Pathways and Experimental Workflows
To understand the underlying mechanisms of toxicity and the process of comparative analysis, the following diagrams are provided.
Caption: Mechanism of Stavudine-induced mitochondrial toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Assessment of Mitochondrial Toxicity in Human Cells Treated with Tenofovir: Comparison with Other Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term outcome of lamivudine/dolutegravir dual therapy in HIV-infected, virologically suppressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of stavudine plus lamivudine versus zidovudine plus lamivudine in combination with indinavir in antiretroviral naive individuals with HIV infection: selection of thymidine analog regimen therapy (START I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term safety and tolerability of the lamivudine/abacavir combination as components of highly active antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Stavudine with Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Stavudine (B1682478) (d4T), a nucleoside reverse transcriptase inhibitor (NRTI), when used in combination with various protease inhibitors (PIs) for the treatment of Human Immunodeficiency Virus (1) (HIV-1). By examining key in vitro studies, this document aims to offer an objective comparison of the performance of these drug combinations, supported by available experimental data.
Introduction to Synergy in Antiretroviral Therapy
The cornerstone of effective HIV-1 treatment is combination therapy, often referred to as Highly Active Antiretroviral Therapy (HAART). The rationale behind this approach is to target different stages of the viral lifecycle simultaneously, thereby increasing efficacy, reducing the likelihood of drug resistance, and lowering the required dosages of individual drugs to minimize toxicity. A key aspect of combination therapy is the potential for synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects.
Stavudine, a thymidine (B127349) analogue, acts by inhibiting the viral enzyme reverse transcriptase, which is crucial for the conversion of viral RNA into DNA. Protease inhibitors, on the other hand, target the viral protease enzyme, which is essential for the maturation of new, infectious virions. The distinct mechanisms of action of these two drug classes provide a strong basis for expecting additive or synergistic antiviral activity.
In Vitro Synergistic Effects of Stavudine with Protease Inhibitors
Several in vitro studies have demonstrated that the combination of Stavudine with various protease inhibitors results in additive to synergistic anti-HIV-1 activity. These studies are crucial for the preclinical assessment of drug combinations and provide the foundation for clinical trial design.
Summary of Quantitative Synergy Data
The following table summarizes the findings from key in vitro studies that have quantitatively assessed the synergy between Stavudine and different protease inhibitors. The primary methods used for this analysis are the Chou and Talalay Combination Index (CI) method and the Prichard and Shipman three-dimensional synergy model.
| Protease Inhibitor | Cell Line | Virus Strain | Synergy Analysis Method | Observed Effect | Citation |
| Saquinavir (B1662171) | Peripheral Blood Mononuclear Cells (PBMCs) | Zidovudine-sensitive clinical isolate | Not specified in abstract | Additive to Synergistic | [1] |
| Saquinavir | CEM-SS T-cell line | HIV-RF | Chou and Talalay; Prichard and Shipman | Additive to Synergistic | [2] |
| MK-639 (Indinavir) | CEM-SS T-cell line | HIV-RF | Chou and Talalay; Prichard and Shipman | Additive to Synergistic | [2] |
| Nelfinavir (B1663628) | Clinical studies | Various | Pharmacokinetic and virologic response | Effective in combination regimens | [3][4] |
| Ritonavir (B1064) | Clinical studies | Various | Pharmacokinetic interactions | Used as a booster for other PIs | [5] |
Note: While the abstracts of the key in vitro studies by Merrill et al. and Deminie et al. report additive to synergistic effects, the specific quantitative data (e.g., Combination Index values) required for a more detailed comparison are found within the full-text articles and are not publicly available in the abstracts. The clinical studies on Nelfinavir and Ritonavir provide evidence of their effective use in combination with Stavudine but do not typically report in vitro synergy data.
Experimental Protocols
The assessment of drug synergy in vitro relies on standardized experimental protocols. The checkerboard assay is a commonly employed method to systematically test various concentration combinations of two drugs.
Checkerboard Assay Protocol (General)
-
Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote cell division, making them susceptible to HIV-1 infection. Alternatively, established T-cell lines like CEM-SS can be used.
-
Drug Preparation: Stock solutions of Stavudine and the protease inhibitor are prepared and serially diluted to a range of concentrations above and below their individual 50% effective concentrations (EC50).
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of Stavudine are added to the rows, and serial dilutions of the protease inhibitor are added to the columns. This creates a matrix of wells, each containing a unique combination of drug concentrations.
-
Viral Infection: The cells in each well are infected with a standardized amount of an HIV-1 laboratory strain (e.g., HIV-RF) or a clinical isolate.
-
Incubation: The plates are incubated for a period that allows for viral replication, typically 4-7 days.
-
Endpoint Measurement: The extent of viral replication is measured. A common method is to quantify the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of viral inhibition for each drug combination is calculated relative to a no-drug control. This data is then analyzed using mathematical models to determine the nature of the interaction.
Synergy Analysis Methods
-
Chou and Talalay Combination Index (CI) Method: This method is based on the median-effect principle and provides a quantitative measure of the interaction.[6][7][8] A CI value of < 1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value > 1 indicates antagonism.[6][7][8]
-
Prichard and Shipman Three-Dimensional Synergy Model: This method generates a three-dimensional surface plot where the x- and y-axes represent the concentrations of the two drugs, and the z-axis represents the antiviral effect.[9] Synergy is identified as a surface that rises above the plane of expected additivity.[9]
Visualizing Experimental Workflow and Signaling Pathways
To better understand the processes involved in assessing drug synergy and the mechanisms of action of the drugs, the following diagrams are provided.
Caption: Workflow for assessing drug synergy using the checkerboard assay.
Caption: Mechanisms of action of Stavudine and Protease Inhibitors.
Molecular Mechanism of Synergy
The precise molecular mechanism underlying the synergistic interaction between Stavudine and protease inhibitors is not fully elucidated. However, a leading hypothesis is that by targeting two distinct and essential steps in the HIV-1 replication cycle, the drugs create a multi-pronged attack that is more effective than targeting either step alone.
One potential mechanism that has been investigated is the effect of protease inhibitors on the intracellular activation of Stavudine. Stavudine is a prodrug that must be phosphorylated by cellular kinases to its active triphosphate form (d4T-TP) to exert its antiviral effect. Studies have shown that protease inhibitors such as indinavir (B1671876), ritonavir, and saquinavir do not have a significant effect on the intracellular phosphorylation of Stavudine.[6][10] This indicates that the observed synergy is not due to an enhancement of Stavudine's activation by the protease inhibitors.
Therefore, the synergy is likely a consequence of the independent and complementary antiviral pressures exerted by the two drug classes. By inhibiting reverse transcriptase, Stavudine reduces the production of new viral DNA, while protease inhibitors prevent the maturation of newly formed virions. This dual blockade likely leads to a more profound and sustained suppression of viral replication than can be achieved with either agent alone.
Conclusion
The combination of Stavudine with various protease inhibitors has been shown to be a potent and effective component of antiretroviral therapy. In vitro studies consistently demonstrate additive to synergistic interactions, providing a strong scientific rationale for their combined use. While the precise molecular mechanism of this synergy is still under investigation, it is clear that the dual targeting of reverse transcription and viral maturation leads to a more effective inhibition of HIV-1 replication. This guide provides a foundational understanding for researchers and drug development professionals in the ongoing effort to optimize combination therapies for HIV-1 infection. Further research, particularly the public dissemination of detailed quantitative synergy data, will be invaluable for the continued refinement of these life-saving regimens.
References
- 1. youtube.com [youtube.com]
- 2. NNRTI plus PI combinations in the perspective of nucleoside-sparing or nucleoside-failing antiretroviral regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, tolerance, and pharmacokinetics of the combination of stavudine, nevirapine, nelfinavir, and saquinavir as salvage regimen after ritonavir or indinavir failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dNN study: stavudine, nelfinavir and nevirapine. Preliminary safety, activity and pharmacokinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic characteristics of ritonavir, zidovudine, lamivudine, and stavudine in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. A three-dimensional model to analyze drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Proper Disposal of 2',3'-Didehydro-2',3'-dideoxyuridine (Stavudine)
Effective management and disposal of 2',3'-Didehydro-2',3'-dideoxyuridine, also known as Stavudine or d4T, are critical for ensuring laboratory safety and environmental protection. As a synthetic nucleoside analog of thymidine (B127349) used in antiretroviral therapy, this compound is classified as hazardous waste and requires specific handling procedures. It is suspected of causing genetic defects and may lead to organ damage with prolonged or repeated exposure.
Immediate Safety Precautions
Before handling this compound, it is imperative to consult the material safety data sheet (MSDS) and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations involving the solid form of the compound should be performed in a certified chemical fume hood to prevent inhalation.
Quantitative Hazard Data
The following table summarizes the key hazard information for this compound. Researchers should handle this compound with the assumption of high toxicity.
| Property | Data | Source |
| Synonyms | Stavudine, d4T, 2',3'-Anhydrothymidine | |
| Hazard Statements | H341: Suspected of causing genetic defectsH373: May cause damage to organs through prolonged or repeated exposure | |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | |
| Toxicity Concerns | Higher risk of mitochondrial toxicity compared to other NRTIs, peripheral neuropathy, pancreatitis, lactic acidosis.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous chemical waste. Never dispose of this compound down the drain or in regular trash in a laboratory setting.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.[2] The container must be made of a compatible material, be in good condition without cracks or leaks, and have a secure lid.[3]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[3] Do not mix with other incompatible waste streams.[2]
2. Labeling:
-
Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4]
-
The label must include:
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.[2]
-
Store away from incompatible chemicals.
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2][3]
-
Do not attempt to treat or neutralize the chemical waste unless you have a specific, validated, and approved protocol from your EHS office.
No specific experimental protocols for the chemical neutralization or decontamination of this compound for routine disposal were identified in the public literature. Therefore, adherence to the principles of hazardous waste segregation and professional disposal is mandatory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Comprehensive Safety and Handling Guide for 2',3'-Didehydro-2',3'-dideoxyuridine (Stavudine, d4T)
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of 2',3'-Didehydro-2',3'-dideoxyuridine, a nucleoside analog also known as Stavudine or d4T. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in solid (powder) and solution forms.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Body | Disposable, solid-front, back-closure gown made of a low-permeability fabric. | Protects against splashes and particulate contamination of personal clothing. |
| Eyes/Face | ANSI-rated safety glasses with side shields or chemical splash goggles. A full-face shield should be worn when there is a significant risk of splashes. | Protects eyes and face from accidental splashes of solutions or contact with airborne particles. |
| Respiratory | A NIOSH-approved N95 respirator is recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet. | Minimizes the risk of inhaling the powdered compound. |
| Feet | Closed-toe shoes. | Protects feet from potential spills. |
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [1][2] |
| Molecular Weight | 224.21 g/mol | [2] |
| CAS Number | 3056-17-5 | [1][2][3][4] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Oral LD50 (Mouse) | 1 g/kg | [4] |
| Oral LD50 (Rat) | 4 g/kg | [4] |
| Storage Temperature | Recommended: -20°C for long term, 2-8°C for short term. | [3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to contain any airborne particles.
-
Before weighing, decontaminate the work surface with an appropriate cleaning agent.
-
Use a dedicated set of weighing tools (spatula, weigh paper/boat).
-
Tare the balance with the weigh paper/boat before adding the compound.
-
Carefully transfer the desired amount of powder, avoiding the creation of dust.
-
After weighing, gently tap the tools to remove any residual powder onto the weigh paper/boat before removing them from the containment area.
-
Clean all surfaces of the balance and the surrounding work area immediately after use.
2. Solution Preparation:
-
Prepare solutions within the chemical fume hood or biological safety cabinet.
-
Add the solvent to the vessel containing the pre-weighed powder slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
3. Administration in Experimental Models:
-
When administering the compound to animals, wear all recommended PPE.
-
Use safety-engineered needles and syringes to minimize the risk of needlestick injuries.
-
Dispose of all sharps in a designated sharps container immediately after use.
Disposal Plan: Waste Management Protocol
1. Solid Waste:
-
All solid waste contaminated with this compound (e.g., gloves, gowns, weigh paper, pipette tips) should be collected in a clearly labeled, sealed, and puncture-resistant waste container designated for "Hazardous Chemical Waste" or "Chemotherapeutic Waste."
-
Do not dispose of this waste in regular trash.
2. Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled waste container.
-
The label should include the compound name and the solvent(s) used.
-
Do not pour liquid waste down the drain.
3. Decontamination of Glassware and Equipment:
-
Reusable glassware and equipment should be decontaminated. A common procedure involves rinsing with a solvent known to dissolve the compound, followed by washing with a suitable laboratory detergent and then rinsing thoroughly with water. The initial solvent rinse should be collected as hazardous liquid waste.
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Spill Response Workflow
The following diagram outlines the procedural steps for responding to a spill of this compound.
Caption: Procedural steps for responding to a laboratory spill of this compound.
This comprehensive guide is intended to supplement, not replace, your institution's specific safety protocols and the information provided in the Safety Data Sheet (SDS). Always consult your EHS office for guidance on specific procedures and regulatory requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
